molecular formula C7H9NO2 B3038023 ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate CAS No. 699-23-0

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B3038023
CAS No.: 699-23-0
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-23-0
Record name rac-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the cyclopropane ring stands out as a "privileged motif."[1] Its inherent ring strain and rigid conformation offer medicinal chemists a powerful tool to enhance metabolic stability, lock molecules into bioactive conformations, and improve binding affinity to therapeutic targets.[2][3] Among the diverse class of cyclopropane derivatives, chiral 2-cyanocyclopropane-1-carboxylates are of particular interest. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, and other functional groups crucial for pharmaceutical activity. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific stereoisomer, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a key building block in the development of advanced therapeutics, including its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).[4]

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind the experimental choices, ensuring a robust and reproducible approach to obtaining this valuable synthetic intermediate.

Part I: Synthesis Strategy: Asymmetric Phase-Transfer Catalysis

The creation of the specific (1R,2S) stereochemistry requires a highly controlled asymmetric reaction. Among the various methods for asymmetric cyclopropanation, phase-transfer catalysis (PTC) offers a practical and scalable approach.[5][6] This technique facilitates the reaction between reactants in different phases (typically aqueous and organic) through the use of a phase-transfer catalyst that shuttles one reactant across the phase boundary. By employing a chiral catalyst, we can induce enantioselectivity in the product formation.

Mechanistic Rationale

The chosen strategy involves the Michael-initiated ring closure (MIRC) reaction between ethyl acrylate (the Michael acceptor) and bromoacetonitrile. The reaction is performed in a biphasic system (e.g., toluene and aqueous base). A chiral quaternary ammonium salt, derived from Cinchona alkaloids, serves as the phase-transfer catalyst.

The mechanism proceeds as follows:

  • Deprotonation: The strong base (e.g., KOH) in the aqueous phase deprotonates the α-carbon of bromoacetonitrile, forming an enolate.

  • Phase Transfer: The chiral phase-transfer catalyst forms an ion pair with the enolate and transports it into the organic phase.

  • Michael Addition: In the organic phase, the enolate attacks the ethyl acrylate in a conjugate addition, forming an intermediate.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the bromide ion, closing the three-membered ring.

  • Catalyst Regeneration: The catalyst returns to the aqueous phase to begin the cycle anew.

The stereochemical outcome is dictated by the chiral environment created by the catalyst around the ion pair, which directs the approach of the enolate to the Michael acceptor.

Logical Flow of the Synthetic Protocol

Synthetic Workflow reagents Reactants: Ethyl Acrylate Bromoacetonitrile Solvent: Toluene reaction Biphasic Reaction (Low Temperature, e.g., 0°C) reagents->reaction catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona-derived) + Aqueous Base (KOH) catalyst->reaction workup Aqueous Work-up (Phase Separation, Extraction with Organic Solvent) reaction->workup Reaction Quench purification Purification (Flash Column Chromatography) workup->purification product Final Product: This compound purification->product Isolation

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Ethyl acrylate

  • Bromoacetonitrile

  • Potassium hydroxide (KOH)

  • Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add ethyl acrylate, bromoacetonitrile, toluene, and the chiral phase-transfer catalyst.

  • Cooling: Begin vigorous stirring and cool the mixture to 0°C using a circulating chiller.

  • Base Addition: Slowly add a pre-cooled aqueous solution of potassium hydroxide (50% w/v) to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 24-48 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, add water and separate the aqueous and organic layers. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane) twice to recover any remaining product.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be determined by prior TLC analysis to achieve good separation of the desired cis-diastereomer from the trans-isomer and other impurities.

Part II: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation of organic molecules.[7] The protons on the cyclopropane ring have characteristic chemical shifts that are typically more upfield than those of acyclic alkanes due to the ring's shielding effects.[8][9]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
4.20 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)167.5 (C =O)
2.10-2.00 (m, 1H, CH -CO₂Et)117.0 (C ≡N)
1.95-1.85 (m, 1H, CH -CN)61.5 (-OCH₂ CH₃)
1.70-1.60 (m, 1H, Cyclopropane CH₂ )22.0 (CH -CO₂Et)
1.45-1.35 (m, 1H, Cyclopropane CH₂ )15.0 (CH -CN)
1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )14.2 (-OCH₂CH₃ )
12.5 (Cyclopropane CH₂ )

Note: These are predicted values. Actual shifts and coupling constants may vary slightly. The relative stereochemistry (cis configuration) is confirmed by the coupling constants between the cyclopropyl protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
Cyano (C≡N)~2240 (sharp, medium intensity)
Ester Carbonyl (C=O)~1730 (strong intensity)
C-H (sp³)~2980

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. For this compound (C₇H₉NO₂), the expected molecular weight is 139.15 g/mol .[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the stereochemical purity (diastereomeric ratio and enantiomeric excess) of the final product.[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.[12]

Typical Chiral HPLC Method:

  • Column: A polysaccharide-based column, such as a Daicel CHIRALPAK® or CHIRALCEL® series, is often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.[10]

  • Detection: UV detection at a wavelength where the molecule absorbs (e.g., 210-220 nm).

By running a standard of the racemic mixture, the retention times for all possible stereoisomers can be determined. The analysis of the synthesized sample will then allow for the calculation of the diastereomeric ratio (cis vs. trans) and the enantiomeric excess (% ee) of the desired (1R,2S) enantiomer.

Overall Characterization Workflow

Characterization_Workflow cluster_0 Structural Verification cluster_1 Purity & Stereochemistry NMR ¹H and ¹³C NMR Final_Data Comprehensive Data Package: Structure, Purity, dr, ee NMR->Final_Data IR IR Spectroscopy IR->Final_Data MS Mass Spectrometry (HRMS) MS->Final_Data HPLC Chiral HPLC Analysis HPLC->Final_Data GC GC Analysis (Purity) GC->Final_Data Purified_Product Purified Product Purified_Product->NMR Purified_Product->IR Purified_Product->MS Purified_Product->HPLC Purified_Product->GC

Caption: Workflow for the comprehensive analysis of the final product.

Part III: Applications in Drug Development

The this compound scaffold is a precursor to valuable building blocks, most notably (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid and related derivatives. These structures are found in several potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3/4A protease. The rigid cyclopropane ring helps to orient the pharmacophoric groups in an optimal geometry for binding to the enzyme's active site.

Furthermore, the title compound is identified as a PROTAC (Proteolysis Targeting Chimera) linker.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component is critical for controlling the molecule's spatial orientation and physical properties, directly impacting the efficacy of the resulting degrader. The defined stereochemistry and rigidity of the cyclopropane core make it an attractive component for designing next-generation linkers with improved pharmacological properties.

Conclusion

This guide has detailed a robust and stereocontrolled synthesis of this compound via asymmetric phase-transfer catalysis. The rationale behind the chosen synthetic strategy and the critical parameters for success have been thoroughly explained. Furthermore, a comprehensive analytical workflow has been established to ensure the structural integrity, purity, and stereochemical fidelity of the final product. The significance of this chiral building block in medicinal chemistry, from its role in antiviral agents to its application in the cutting-edge field of targeted protein degradation, underscores the importance of mastering its synthesis and characterization. This knowledge provides a solid foundation for researchers and drug development professionals seeking to leverage the unique properties of the cyclopropane motif in their therapeutic programs.

References

spectroscopic analysis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of a Chiral Cyclopropane

This compound is a synthetically valuable chiral building block. Its rigid cyclopropane core, adorned with vicinal cyano and ester functionalities, presents a unique stereochemical landscape. The defined (1R,2S) configuration makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly in medicinal chemistry and drug development. For instance, molecules of this class are utilized as PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that facilitate the degradation of specific target proteins.[1]

Given the precise stereochemical and functional requirements for its applications, unambiguous structural verification is paramount. This guide provides a comprehensive exploration of the spectroscopic techniques required to fully characterize this compound, ensuring its identity, purity, and stereochemical integrity. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data but the rationale behind the spectral features.

Logical Workflow for Spectroscopic Verification

A systematic approach is essential for the conclusive identification of a chiral molecule. The workflow integrates data from multiple orthogonal techniques to build a self-validating analytical picture.

Spectroscopic_Workflow Figure 1: Integrated Spectroscopic Analysis Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_interpretation 3. Data Interpretation & Verification cluster_conclusion 4. Final Confirmation Prep Pristine Sample (>95% Purity) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Orthogonal Analysis IR IR Spectroscopy (ATR) Prep->IR Orthogonal Analysis MS Mass Spectrometry (ESI-MS) Prep->MS Orthogonal Analysis Interpret_NMR Connectivity & Stereochemistry (J-coupling, NOE) NMR->Interpret_NMR Interpret_IR Functional Group ID (-C≡N, -C=O) IR->Interpret_IR Interpret_MS Molecular Weight & Formula (M+H⁺, Fragmentation) MS->Interpret_MS Conclusion Structural Confirmation Identity, Purity, & Stereochemistry Verified Interpret_NMR->Conclusion Data Triangulation Interpret_IR->Conclusion Data Triangulation Interpret_MS->Conclusion Data Triangulation

Caption: Figure 1: A logical workflow for the comprehensive structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure.[2]

¹H NMR Spectroscopy: Proton Environments and Connectivity

The asymmetry of the molecule renders all three cyclopropane protons (H1, H2, H3a, H3b - see structure) diastereotopic and thus chemically distinct, leading to complex splitting patterns. The ethyl ester protons provide two characteristic signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-O-CH₂ -CH₃~ 4.20Quartet (q)J ≈ 7.1Protons are deshielded by the adjacent oxygen atom of the ester. They are split by the three methyl protons.
H2 (CH-CN)~ 2.80 - 3.00Multiplet (m)-This proton is adjacent to the electron-withdrawing cyano group, causing a significant downfield shift relative to other cyclopropane protons.
H1 (CH-COOEt)~ 2.20 - 2.40Multiplet (m)-This proton is adjacent to the electron-withdrawing ester group, shifting it downfield.
H3a / H3b (CH₂)~ 1.50 - 1.90Multiplets (m)-These diastereotopic methylene protons of the cyclopropane ring are the most shielded, appearing furthest upfield. They exhibit complex geminal and cis/trans vicinal couplings.
-O-CH₂-CH₃ ~ 1.30Triplet (t)J ≈ 7.1Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.

Experimental Causality:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for small, non-polar to moderately polar organic molecules due to its excellent dissolving power and minimal signal overlap.

  • Stereochemical Insight: The cis relationship between H1 and H2 is key. The coupling constant between these two protons (Jcis) is typically larger (5-9 Hz) than the Jtrans coupling (2-5 Hz) that would be observed in the (1R,2R) diastereomer. Advanced 2D NMR experiments like COSY would definitively show the correlation between H1, H2, and the H3 protons, confirming the cyclopropane ring's integrity.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides direct evidence for all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O (Ester)~ 168 - 172The carbonyl carbon of an ester appears in this characteristic downfield region.[3]
-C ≡N (Nitrile)~ 115 - 120The nitrile carbon has a distinct chemical shift, clearly differentiating it from other sp-hybridized carbons.[3]
-O-CH₂ -CH₃~ 61 - 63The methylene carbon is deshielded by the attached oxygen atom.
C 1 (CH-COOEt)~ 25 - 30This cyclopropyl carbon is deshielded by the attached ester group.
C 3 (CH₂)~ 18 - 22The unsubstituted methylene carbon of the cyclopropane ring is typically the most shielded of the ring carbons.
C 2 (CH-CN)~ 15 - 20The cyano group has a smaller deshielding effect on the attached carbon compared to the ester group.
-O-CH₂-CH₃ ~ 14A typical upfield signal for a terminal methyl group.

Self-Validation: The presence of exactly seven distinct signals in the proton-decoupled ¹³C NMR spectrum validates the molecular formula (C₇H₉NO₂) and the overall asymmetry of the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is dominated by strong, sharp absorptions from the nitrile and ester groups.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 2250Strong, SharpC≡N StretchNitrile
~ 1730Strong, SharpC=O StretchEster
~ 2980MediumC-H Stretchsp³ C-H (Alkyl)
~ 1200StrongC-O StretchEster

Expert Insights:

  • The C≡N stretching frequency for saturated nitriles typically appears in the 2260-2240 cm⁻¹ range.[4] Its high intensity and unique position in a relatively clear region of the spectrum make it an unmistakable diagnostic peak.[3][4]

  • The C=O stretch for a saturated ester is reliably found around 1730 cm⁻¹.[3] The absence of conjugation with a double bond or aromatic ring keeps this frequency high.[5]

  • The presence of both of these strong, characteristic peaks provides definitive evidence for the simultaneous existence of the nitrile and ester functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition, and offers structural clues through its fragmentation pattern. For this molecule (C₇H₉NO₂), the exact molecular weight is 139.0633 g/mol .[2]

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺•): A peak at m/z = 139 would correspond to the parent molecule. While sometimes weak in EI-MS for functionalized molecules, its presence is a key confirmation.

  • Key Fragmentation Pathways: The structure of cyclopropane derivatives and esters suggests several likely cleavage points.

    • Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the ester C-O bond can lead to a prominent acylium ion. [M - 45]⁺ at m/z = 94.

    • Loss of the Ester Group (-COOC₂H₅): Cleavage of the C1-C(O) bond can result in a fragment. [M - 73]⁺ at m/z = 66.

    • Ring Opening/Cleavage: Cyclopropane rings can undergo complex fragmentation.[6][7][8] Cleavage patterns can help locate the ring substituents.[9]

Mass_Spec_Fragmentation Figure 2: Predicted ESI-MS Fragmentation Pathways Parent [C₇H₉NO₂]⁺ m/z = 139 (Molecular Ion) Frag1 [M - OC₂H₅]⁺ m/z = 94 (Acylium Ion) Parent->Frag1 - •OC₂H₅ Frag2 [M - COOC₂H₅]⁺ m/z = 66 Parent->Frag2 - •COOC₂H₅ Frag3 [COOC₂H₅]⁺ m/z = 73 Parent->Frag3 α-cleavage

Caption: Figure 2: Primary fragmentation pathways expected in the mass spectrum.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique often used for polar molecules, which would likely produce a strong protonated molecular ion [M+H]⁺ at m/z = 140.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₉NO₂).

Conclusion: A Triangulated Approach to Certainty

The structural elucidation of this compound is not achieved by a single technique but by the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR establish the carbon-hydrogen framework and relative stereochemistry. IR spectroscopy provides irrefutable evidence of the key nitrile and ester functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these methods form a self-validating system that provides researchers and drug developers with the highest degree of confidence in the identity and quality of this critical chiral building block.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of chiral small molecules is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for determining the three-dimensional structure of organic compounds in solution. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a substituted cyclopropane with defined stereochemistry.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive analysis based on well-established principles of NMR spectroscopy as they apply to cyclopropane systems. The data herein is predicted based on empirical data from analogous structures and theoretical considerations. This approach serves not only to approximate the spectral features of the target molecule but also to provide a framework for the analysis of other substituted cyclopropanes.

Molecular Structure and Stereochemistry

This compound possesses a strained three-membered ring, which imparts unique chemical and spectroscopic properties. The defined stereochemistry at the C1 and C2 positions, being cis to each other, is crucial for its biological activity and dictates the spatial relationships between the cyclopropyl protons, which is directly reflected in the ¹H NMR spectrum.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of a substituted cyclopropane is characterized by chemical shifts in the upfield region and distinct coupling patterns that are highly dependent on the dihedral angles between protons.

Principles of Prediction
  • Chemical Shifts: Cyclopropyl protons are notably shielded due to the ring current effect of the strained three-membered ring, causing them to resonate at higher fields (lower ppm) than typical aliphatic protons.[1][2] Electron-withdrawing substituents like the cyano and ethyl carboxylate groups will deshield adjacent protons, shifting their signals downfield.

  • Coupling Constants: The vicinal coupling constants in cyclopropanes are stereochemically dependent. Generally, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_). For cyclopropanes with electron-withdrawing groups, typical values are ³J_cis_ ≈ 8-10 Hz and ³J_trans_ ≈ 4-7 Hz. The geminal coupling (²J) is typically around -4 to -5 Hz.

Predicted ¹H NMR Data Table (Solvent: CDCl₃, 400 MHz)
AtomPredicted δ (ppm)MultiplicityPredicted J (Hz)Assignment
H12.2 - 2.4ddd³J_trans_ = 5.5, ³J_cis_ = 8.5, ³J_gem_ = 4.5CH-COOEt
H22.0 - 2.2ddd³J_trans_ = 5.0, ³J_cis_ = 8.5, ³J_gem_ = 4.5CH-CN
H3a1.5 - 1.7ddd³J_cis_ = 8.5, ³J_trans_ = 5.0, ²J = -4.5CH₂ (trans to substituents)
H3b1.3 - 1.5ddd³J_cis_ = 8.5, ³J_trans_ = 5.5, ²J = -4.5CH₂ (cis to substituents)
-OCH₂CH₃4.1 - 4.3q³J = 7.1Methylene of ethyl ester
-OCH₂CH₃1.2 - 1.4t³J = 7.1Methyl of ethyl ester
Rationale for Predicted Assignments
  • H1 and H2: These protons are attached to carbons bearing electron-withdrawing groups and are therefore expected to be the most downfield of the cyclopropyl protons. Their relative positions can be confirmed with 2D NMR techniques like NOESY.

  • H3a and H3b: These geminal protons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to coupling to each other and to H1 and H2.

  • Ethyl Group: The methylene and methyl protons of the ethyl ester group are expected to appear as a quartet and a triplet, respectively, in their typical chemical shift regions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Cyclopropyl carbons are known to be highly shielded, appearing at unusually low chemical shifts.[3]

Predicted ¹³C NMR Data Table (Solvent: CDCl₃, 100 MHz)
AtomPredicted δ (ppm)Assignment
C125 - 30CH-COOEt
C220 - 25CH-CN
C315 - 20CH₂
C4168 - 172C=O (Ester)
C561 - 63-OCH₂CH₃
C614 - 16-OCH₂CH₃
C7118 - 122C≡N
Rationale for Predicted Assignments
  • C1, C2, C3: These cyclopropyl carbons are expected to be significantly upfield. The carbons attached to the electron-withdrawing groups (C1 and C2) will be slightly downfield compared to the unsubstituted C3.

  • C4 (Carbonyl): The ester carbonyl carbon will appear in the characteristic downfield region for such functional groups.

  • C5 and C6 (Ethyl Group): These carbons will have typical chemical shifts for an ethyl ester.

  • C7 (Nitrile): The nitrile carbon will appear in its characteristic region, typically between 115 and 125 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for structural elucidation, a systematic approach is recommended.

Diagram 2: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve ~5-10 mg in ~0.6 mL CDCl₃ vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to NMR tube vortex->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR h1->c13 cosy ¹H-¹H COSY c13->cosy hsqc ¹H-¹³C HSQC cosy->hsqc assign_1d Assign 1D Spectra hsqc->assign_1d assign_2d Correlate with 2D Spectra assign_1d->assign_2d confirm Confirm Structure and Stereochemistry assign_2d->confirm

Caption: A typical workflow for the acquisition and analysis of NMR data for small molecule characterization.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good dissolving power for moderately polar organics and its single, well-defined residual solvent peak.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Experiments
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, multiplicities, and integration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, which is essential for assigning the connectivity of the cyclopropyl protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The unique features of the cyclopropane ring, namely the upfield chemical shifts and the stereochemically dependent coupling constants, are highlighted. The provided experimental workflow offers a robust methodology for researchers to obtain and interpret high-quality NMR data for this and related compounds. While the presented data is based on established principles, experimental verification is paramount for definitive structural confirmation.

References

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a substituted cyclopropane derivative featuring multiple functional groups that present unique challenges and opportunities for structural characterization. As a chiral building block in medicinal chemistry and materials science, its unambiguous identification is paramount. This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, tailored for researchers, analytical scientists, and drug development professionals. We will explore two complementary ionization techniques—Electrospray Ionization (ESI) for molecular weight confirmation and Electron Impact (EI) for detailed structural elucidation through fragmentation analysis. This document provides not only step-by-step experimental protocols but also delves into the mechanistic rationale behind the observed fragmentation patterns, offering a robust strategy for the complete characterization of this and similar molecules.

Introduction to the Analyte

Core Chemical Properties

This compound is a small organic molecule with the following key characteristics:

  • Chemical Formula: C₈H₁₁NO₂[1]

  • Molecular Weight: 153.18 g/mol [1][2]

  • Structure:

    alt text
    (A representative 2D structure) The molecule contains a strained three-membered cyclopropane ring, an ethyl ester functional group, and a cyano (nitrile) group. Its polarity is moderate, and the presence of oxygen and nitrogen atoms makes it amenable to common ionization techniques. The nitrogen atom dictates that its nominal molecular weight is an odd number, in accordance with the Nitrogen Rule.

The Role of Mass Spectrometry in Structural Verification

For any synthetic building block, absolute certainty of its structure is non-negotiable. Mass spectrometry (MS) serves as a cornerstone analytical technique, providing two critical pieces of information:

  • Molecular Weight: Confirmation of the exact molecular mass validates the elemental composition.

  • Structural Connectivity: The pattern of fragment ions generated in the mass spectrometer serves as a unique "fingerprint," allowing for the confirmation of functional groups and their arrangement.

This guide leverages the strengths of both "soft" and "hard" ionization methods to build a complete analytical picture.

Ionization Strategies: A Dichotomy of Approaches

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, as it dictates the type of information obtained.

Soft Ionization for Molecular Weight Confirmation: Electrospray Ionization (ESI)

ESI is the premier technique for analyzing polar to moderately polar molecules from the liquid phase, making it ideal for LC-MS applications.[3][4] It is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, thus preserving the molecular ion with little to no fragmentation.[5][6]

Mechanism Insight: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[3][5] For this compound, ionization will likely occur via protonation of the nitrile nitrogen or the ester carbonyl oxygen, resulting in a pseudomolecular ion, [M+H]⁺. Adduct formation with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) from glassware or solvents is also common.[3]

Hard Ionization for Structural Fingerprinting: Electron Impact (EI)

EI is a classic, highly reproducible hard ionization technique, typically coupled with Gas Chromatography (GC-MS). It involves bombarding the gas-phase analyte with high-energy electrons (~70 eV). This energetic collision not only ejects an electron to form a radical cation molecular ion (M⁺•) but also deposits significant internal energy, causing extensive and predictable bond cleavages.[7] This fragmentation is the key to elucidating the molecule's structure.[8][9]

Mechanism Insight: The initial M⁺• is energetically unstable and rapidly undergoes a cascade of fragmentation reactions. The resulting pattern of fragment ions is highly characteristic of the molecule's structure, providing a rich dataset for interpretation. While the molecular ion may sometimes be of low abundance or absent for certain compounds, the fragments provide definitive structural proof.[7]

Experimental Methodologies

The following protocols are designed as self-validating systems, providing a clear and robust path to analyte characterization.

Protocol 1: LC-ESI-MS/MS Analysis

This method is designed for accurate mass measurement and controlled fragmentation to confirm connectivity.

Experimental Workflow: LC-ESI-MS/MS

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms ESI-MS/MS p1 Dissolve 1 mg of analyte in 1 mL Methanol p2 Dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid p1->p2 Serial Dilution lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) p2->lc1 Inject 1-5 µL lc2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc3 Gradient: 5% B to 95% B over 5 min lc4 Flow Rate: 0.4 mL/min ms1 Mode: Positive Ion lc4->ms1 Introduce to ESI Source ms2 Full Scan (MS1): m/z 50-300 ms3 MS/MS (dd-MS2): Isolate m/z 154.1 (protonated molecule) ms4 Collision Energy: Ramp 10-40 eV

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in a suitable organic solvent like methanol. A subsequent dilution into the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is crucial for good peak shape. The acid promotes protonation for positive ion mode ESI.

  • Liquid Chromatography: Employ a reverse-phase C18 column, which is standard for moderately polar small molecules. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) will effectively elute the analyte from the column.

  • Mass Spectrometry (MS1 Scan): First, perform a full scan to detect the [M+H]⁺ ion and any common adducts. For this analyte, the target protonated ion is at m/z 154.0863 (exact mass).

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (m/z 154.1) in the quadrupole. In a collision cell, induce fragmentation by collision with an inert gas (e.g., argon or nitrogen). This controlled fragmentation provides structural information directly linked to the parent molecule.

Protocol 2: GC-EI-MS Analysis

This method is the gold standard for creating a reproducible fragmentation "fingerprint" for library matching and detailed structural elucidation.

Experimental Workflow: GC-EI-MS

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms EI-MS p1 Dissolve 1 mg of analyte in 1 mL Ethyl Acetate or Dichloromethane p2 Dilute to ~50 µg/mL p1->p2 gc1 Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) p2->gc1 Inject 1 µL (Split 20:1) gc2 Carrier Gas: Helium (1 mL/min) gc3 Inlet Temp: 250°C gc4 Oven Program: 50°C (1 min), ramp to 280°C at 15°C/min ms1 Ionization: Electron Impact (EI) gc4->ms1 Transfer via Heated Line ms2 Energy: 70 eV ms3 Source Temp: 230°C ms4 Scan Range: m/z 35-300

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in a volatile solvent compatible with GC analysis, such as ethyl acetate or dichloromethane.

  • Gas Chromatography: Use a standard nonpolar column (e.g., 5% phenyl-methylpolysiloxane). A temperature ramp is employed to ensure the analyte is volatilized and travels through the column to the mass spectrometer.

  • Mass Spectrometry: The eluting compound enters the EI source, where it is bombarded with 70 eV electrons. The resulting ions are scanned across a mass range that encompasses the molecular ion and all expected fragments.

Interpretation of Mass Spectra: Deconstructing the Molecule

ESI-MS Spectrum: The Molecular Ion

The primary goal of the ESI-MS experiment is to confirm the molecular weight. The high-resolution mass spectrum should prominently feature the protonated molecular ion.

  • [M+H]⁺: Expected at m/z 154.0863.

  • [M+Na]⁺: Often observed at m/z 176.0682.

  • [M+K]⁺: Potentially observed at m/z 192.0422.

The MS/MS spectrum of m/z 154.1 will provide confirmatory fragments, often corresponding to neutral losses like ethanol (loss of 46 Da) or the ethoxy group (loss of 45 Da).

EI-MS Fragmentation Analysis: A Mechanistic Deep Dive

The EI mass spectrum will display a rich pattern of fragments. The interpretation requires considering the cleavage points offered by the different functional groups. The molecular ion (M⁺•) is expected at m/z 153.

m/z (Nominal) Proposed Ion Structure / Neutral Loss Fragmentation Pathway
153[C₈H₁₁NO₂]⁺• (Molecular Ion)Initial Ionization
125[M - C₂H₄]⁺•McLafferty Rearrangement (loss of ethylene)
108[M - •OC₂H₅]⁺α-cleavage at ester (loss of ethoxy radical)
107[M - C₂H₅OH]⁺•Loss of ethanol
80[C₅H₆N]⁺Complex rearrangement after ring opening
54[C₃H₄N]⁺Cleavage of cyclopropane ring and ester
41[C₃H₅]⁺Allyl cation from ring opening

Fragmentation Pathway A: Ester-Driven Cleavage The ethyl ester is a major driver of fragmentation. The most characteristic fragmentation for esters is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene (ethylene).

MI m/z 153 M⁺• frag1 m/z 125 [M-C₂H₄]⁺• MI->frag1 - C₂H₄ (28 Da) (McLafferty) frag2 m/z 108 [M-•OC₂H₅]⁺ MI->frag2 - •OC₂H₅ (45 Da) (α-cleavage)

Caption: Key fragmentation pathways of the ester group.

Fragmentation Pathway B: Cyclopropane Ring-Opening The strained cyclopropane ring is susceptible to cleavage upon ionization. The ring can open to form a more stable acyclic radical cation, which then undergoes further fragmentation. This often leads to the formation of allyl-type cations or loss of small neutral fragments.[10]

MI m/z 153 M⁺• RO Intermediate Ring-Opened Isomer MI->RO Ring Opening frag3 m/z 41 [C₃H₅]⁺ RO->frag3 - •C₄H₆NO₂

Caption: Fragmentation initiated by cyclopropane ring-opening.

Conclusion

The comprehensive mass spectrometric characterization of this compound is effectively achieved by a dual-pronged approach. LC-ESI-MS provides unambiguous confirmation of the molecular weight, serving as a rapid and essential quality control check. For unequivocal structural proof, GC-EI-MS delivers a rich, reproducible fragmentation pattern that acts as a structural fingerprint. By understanding the characteristic cleavage pathways of the ethyl ester, cyano, and cyclopropane moieties, scientists can confidently interpret the resulting mass spectra to verify the identity and purity of this important chemical building block. This integrated analytical strategy is broadly applicable to the characterization of other complex small molecules in the fields of chemical research and pharmaceutical development.

References

A Technical Guide to the FT-IR Spectrum of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. Intended for researchers, chemists, and drug development professionals, this document details the theoretical principles, experimental methodology, and in-depth interpretation of the spectral data. Each characteristic absorption band is meticulously assigned to its corresponding molecular vibration, supported by established spectroscopic principles and authoritative references. The guide emphasizes the causality behind experimental choices and provides a validated protocol for acquiring a high-quality spectrum, ensuring scientific integrity and reproducibility.

Introduction: The Molecule and the Method

This compound: A Chiral Building Block

This compound is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclopropane core, substituted with both an electron-withdrawing nitrile group and an ester group, makes it a valuable intermediate for constructing complex molecular architectures. The specific stereochemistry, (1R,2S), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement of atoms is paramount.

The structural features—a nitrile (C≡N), an ester (R-COOR'), and a strained cyclopropane ring—give rise to a unique and highly informative infrared spectrum. FT-IR spectroscopy serves as a rapid, non-destructive, and definitive tool for confirming the presence of these key functional groups and verifying the integrity of the molecular structure.

The Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. This absorption is recorded as a peak in the IR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and overall structure.

Experimental Methodology: Acquiring a High-Quality Spectrum

The acquisition of a clean, interpretable FT-IR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Rationale for Sample Preparation Technique

This compound is typically a liquid at room temperature. For non-volatile liquid samples, the "neat" thin-film method using salt plates is the preferred technique.[1][2] This method is straightforward, requires minimal sample, and avoids the use of solvents, which would introduce interfering absorption bands.[3] An alternative for modern laboratories is the use of an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the liquid placed directly on the crystal.[4][5] For this guide, we will detail the traditional thin-film transmission method.

Step-by-Step Protocol for Thin-Film Sample Preparation
  • Gather Materials: Two polished infrared-transparent salt plates (e.g., NaCl or KBr), a pipette, the liquid sample, and a sample holder for the spectrometer. Ensure plates are clean and dry, typically stored in a desiccator.

  • Sample Application: Place one clean salt plate on a flat, clean surface. Using a pipette, deposit one small drop of this compound onto the center of the plate.

  • Create the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between them, forming a thin capillary film. The film should be free of air bubbles.[1]

  • Mount the Sample: Place the "sandwich" of salt plates into the spectrometer's sample holder.

  • Acquisition: Immediately place the holder in the instrument's sample compartment and proceed with data acquisition to minimize atmospheric moisture contamination.

Instrumentation and Data Acquisition Parameters

A modern FT-IR spectrometer should be used with the following typical parameters:

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹ (sufficient for routine functional group identification)

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the empty sample compartment (or clean salt plates) must be acquired immediately prior to the sample scan to subtract the spectral contributions of atmospheric CO₂ and water vapor.

Experimental Workflow Diagram

The entire process, from sample preparation to final data analysis, can be visualized as follows:

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Clean Salt Plates Sample Apply Liquid Sample Prep->Sample Film Form Thin Film Sample->Film BG Acquire Background (Air/Plates) Film->BG Scan Acquire Sample Scan (16-32 Scans) BG->Scan FT Fourier Transform Scan->FT Ratio Ratio (Sample/BG) FT->Ratio Correct Baseline Correction Ratio->Correct Analyze Peak Picking & Assignment Correct->Analyze IR_Regions mol This compound C≡N (Nitrile) C=O (Ester) C-H (Cyclopropyl) C-H (Aliphatic) C-O (Ester) spec spec mol:f1->spec:r1 Stretch mol:f2->spec:r2 Stretch mol:f3->spec:r3 Stretch mol:f4->spec:r4 Stretch mol:f5->spec:r5 Stretches

References

An In-depth Technical Guide to Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a chiral synthetic building block of significant interest in contemporary drug discovery and development. Its rigid, three-dimensional cyclopropane scaffold, coupled with strategically placed functional groups—a cyano group and an ethyl ester—makes it a valuable component in the construction of complex molecular architectures. Most notably, this compound has emerged as a critical linker element in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of this compound, with a particular focus on its role in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
CAS Number 699-23-0[1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 230.3 ± 33.0 °C at 760 mmHg (Predicted)[3]
Storage Store at room temperature[1]

While specific experimental data on the solubility of this compound in a wide range of solvents is not extensively published, its chemical structure suggests good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Asymmetric Synthesis: A Chiral Cyclopropanation Approach

The synthesis of enantiomerically pure cyclopropanes is a well-established field in organic chemistry. The (1R,2S) stereochemistry of the target molecule can be achieved through various asymmetric cyclopropanation strategies. One plausible and effective approach involves the transition-metal-catalyzed reaction of an appropriate alkene with a diazo compound. Below is a representative experimental protocol based on established methodologies for asymmetric cyclopropanation.

Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol describes a potential method for the synthesis of this compound using a chiral rhodium catalyst.

Materials:

  • Ethyl acrylate

  • Diazoacetonitrile

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral rhodium catalyst (0.01 mol%) in anhydrous dichloromethane.

  • Addition of Alkene: To the catalyst solution, add freshly distilled ethyl acrylate (1.2 equivalents).

  • Slow Addition of Diazo Compound: Prepare a solution of diazoacetonitrile (1.0 equivalent) in anhydrous dichloromethane. Using a syringe pump, add the diazoacetonitrile solution to the reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the diazoacetonitrile is completely consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound.

Causality Behind Experimental Choices:

  • Chiral Rhodium Catalyst: The choice of a chiral catalyst is paramount for inducing enantioselectivity. Catalysts like Rh₂(S-DOSP)₄ are known to be effective in controlling the stereochemical outcome of cyclopropanation reactions.

  • Slow Addition of Diazoacetonitrile: Diazo compounds can be unstable and prone to dimerization or polymerization. Slow addition ensures that the reactive carbene intermediate generated from the diazo compound preferentially reacts with the alkene rather than with another molecule of the diazo compound.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to undesired side products. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Chiral Rhodium Catalyst Solvent Anhydrous DCM Catalyst->Solvent dissolve Alkene Ethyl Acrylate ReactionMix Reaction Mixture Alkene->ReactionMix Diazo Diazoacetonitrile in DCM Diazo->ReactionMix Slow Addition (Syringe Pump) Concentration Concentration Purification Flash Chromatography Concentration->Purification Product Pure Product Purification->Product

Diagram of the asymmetric synthesis workflow.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Data:

Chemical Shift (δ)MultiplicityIntegrationAssignment
~4.20q2H-OCH₂CH₃
~2.50m1HCH-CN
~2.10m1HCH-COOEt
~1.60m1Hcyclopropyl CH₂
~1.40m1Hcyclopropyl CH₂
~1.30t3H-OCH₂CH₃

Expected ¹³C NMR (CDCl₃, 100 MHz) Data:

Chemical Shift (δ)Assignment
~170C=O
~118CN
~61-OCH₂CH₃
~25CH-COOEt
~18CH-CN
~15cyclopropyl CH₂
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~2250C≡N (nitrile)
~1730C=O (ester)
~1200C-O (ester)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

TechniqueExpected m/z
Electrospray Ionization (ESI)[M+H]⁺ ≈ 140.07
[M+Na]⁺ ≈ 162.05

Application in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a rigid and stereochemically defined linker component in the synthesis of PROTACs.

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome, the cell's protein degradation machinery.

PROTAC_Mechanism POI Protein of Interest (POI) Disease-Causing Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase Recruited E3->POI Ubiquitination PROTAC PROTAC Linker POI Ligand E3 Ligand PROTAC:f1->POI:f0 PROTAC:f2->E3:f0 Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

References

A Comprehensive Guide to the Theoretical Investigation of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a stereochemically rich, strained-ring carbocycle that serves as a valuable chiral building block in medicinal chemistry and synthetic organic chemistry.[1] Its rigid three-dimensional structure and dense functionalization make it an ideal candidate for rational drug design. Understanding its conformational preferences, electronic structure, and reactivity is paramount for its effective application. This technical guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to elucidate the molecular properties of this cyclopropane derivative. We will explore the causality behind computational choices, from functional and basis set selection to advanced analyses like transition state modeling and spectroscopic prediction, offering a self-validating system for researchers to gain deep, actionable insights into this molecule's behavior.

Introduction: The Power of a Computational Microscope

The cyclopropane ring, with its inherent strain and unique "bent" bonding, presents a fascinating scaffold for chemical exploration.[2][3] When substituted with stereochemically defined functional groups, as in this compound, the resulting molecule offers precise three-dimensional positioning of its cyano and ester moieties. This structural rigidity is highly sought after in drug development for optimizing interactions with biological targets.

While experimental techniques provide invaluable data, theoretical calculations using DFT offer a complementary, atom-level perspective. DFT allows us to build a "computational microscope" to visualize molecular orbitals, predict stable conformations, model reaction pathways, and calculate spectroscopic signatures before a single experiment is run.[4] This guide details the application of this powerful toolset to fully characterize our target molecule.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests on the soundness of its methodology. The following section outlines a robust, field-proven protocol for DFT studies on substituted cyclopropanes, explaining the rationale behind each choice to ensure trustworthy and reproducible results.

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set. There is no single "best" choice, but rather an optimal selection based on the properties being investigated and the computational cost.[5]

  • Functionals : For general-purpose geometry optimizations and electronic structure analysis of organic molecules, the hybrid functional B3LYP offers a balanced and well-benchmarked starting point.[6] For studies where non-covalent interactions or subtle conformational energies are critical, the M06-2X functional is often a superior choice.[7]

  • Basis Sets : Geometry optimizations can be efficiently performed using Pople-style basis sets, such as 6-31G(d,p) , which includes polarization functions necessary to describe the strained ring and polar functional groups. For higher accuracy, particularly for single-point energy calculations and the prediction of NMR spectra, larger basis sets like cc-pVTZ (correlation-consistent polarized valence triple-zeta) are recommended.[5][6]

The Computational Workflow

A rigorous computational study follows a logical progression of steps designed to ensure the final data is derived from a physically meaningful and stable molecular state.

G cluster_validation Structure Validation cluster_analysis Advanced Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Rotational Scan of Ethyl Group) A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation C->D E Confirmation of Minimum (Zero Imaginary Frequencies) D->E F Single-Point Energy Calculation (e.g., B3LYP/cc-pVTZ) E->F G Property Calculations (NBO, NMR, FMO, etc.) F->G H Data Analysis & Interpretation G->H

Step-by-Step Protocol:

  • Structure Generation : Build an initial 3D model of this compound.

  • Conformational Analysis : The ethyl ester group possesses rotational freedom. A relaxed potential energy surface scan should be performed by rotating the relevant dihedral angles to identify all low-energy conformers. This step is critical as different conformers can have distinct properties.[7]

  • Geometry Optimization : Each identified conformer must be fully optimized to find its lowest energy structure at the chosen level of theory (e.g., B3LYP/6-31G(d,p)).

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is mandatory. It serves two purposes:

    • It confirms the optimized structure is a true energy minimum (all real frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding Gibbs free energies.

  • Refined Energy Calculation : To obtain more accurate relative energies between conformers, a single-point energy calculation with a larger basis set (e.g., cc-pVTZ) is performed on the optimized geometries.

  • Property Calculations : With validated minimum-energy structures, further calculations can be performed to predict specific properties, as detailed in the following sections.

Structural and Electronic Insights

DFT calculations provide a wealth of information about the molecule's fundamental structure and bonding, going beyond what can be easily determined experimentally.

Optimized Geometry and Conformational Preference

The optimization process yields precise bond lengths, angles, and dihedrals. For this molecule, key parameters include the C-C bond lengths within the cyclopropane ring and the orientation of the cyano and ester substituents relative to the ring. The relative Gibbs free energies of the stable conformers will dictate their population at a given temperature according to the Boltzmann distribution.

The Unique Bonding of Cyclopropane: NBO Analysis

Standard Lewis structures fail to capture the true nature of bonding in cyclopropane. Natural Bond Orbital (NBO) analysis is a powerful technique that transforms the complex wavefunction into a localized, intuitive picture of bonding.[2]

NBO analysis reveals that the C-C bonds in the cyclopropane ring are not simple σ-bonds aligned with the internuclear axes. Instead, they are "bent" or "banana" bonds, with the electron density maximum located outside the C-C-C triangle.[8] This is a consequence of the carbon orbitals re-hybridizing to relieve angle strain, resulting in hybrids with more p-character (spλ, λ > 3) than a typical sp³ orbital.[2][9] This high p-character gives the cyclopropane ring some properties reminiscent of a π-system, influencing its reactivity.

NBO_Interaction cluster_substituent Substituent C1 C1 C2 C2 C1->C2 σ(C1-C2) (Bent Bond) C3 C3 C2->C3 σ(C2-C3) (Bent Bond) C3->C1 σ(C3-C1) (Bent Bond) CF_star σ*(C-F) C1_C2_sigma σ(C1-C2) C1_C2_sigma->CF_star Hyperconjugation n(σ) -> σ*

NBO can also quantify hyperconjugative interactions, such as the donation of electron density from the C-C "bent bonds" of the ring into the antibonding orbitals (σ*) of the substituents, which can influence conformational preferences and reactivity.[10]

Predicting Reactivity and Probing Mechanisms

DFT is an indispensable tool for understanding why and how reactions occur. By analyzing the molecule's electronic landscape and modeling reaction pathways, we can predict its chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO : Represents the region of highest electron density, indicating where the molecule is most likely to act as a nucleophile (electron donor).

  • LUMO : Represents the most electron-deficient region, indicating where the molecule is most susceptible to nucleophilic attack (electron acceptor).

The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Transition State (TS) Modeling

To understand a reaction mechanism, one must characterize the transition state—the highest energy point along the reaction coordinate.[4][11] DFT can be used to locate and optimize these transient structures.

Protocol for TS Finding:

  • Locate TS : Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to find an approximate transition state structure.

  • Optimize TS : Optimize the structure to a first-order saddle point.

  • Verify TS : A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[12]

  • Confirm Pathway : An Intrinsic Reaction Coordinate (IRC) calculation must be performed to verify that the TS correctly connects the desired reactants and products.[13]

The calculated energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), a key determinant of the reaction rate. This approach is invaluable for studying potential reactions like the nucleophilic ring-opening of the strained cyclopropane.[14][15]

// Nodes for the axes origin [label="", shape=point, style=invis]; y_axis [label="Gibbs Free Energy (G)", pos="0,2.5!", shape=plaintext]; x_axis [label="Reaction Coordinate", pos="3.5,0!", shape=plaintext];

// Nodes for the states R [label="Reactants", pos="1,0.5!"]; TS [label="Transition State (TS)\nΔG‡", pos="3,2!"]; P [label="Products", pos="5,0.2!"];

// Invisible nodes for curve control c1 [shape=point, pos="2,0.5!"]; c2 [shape=point, pos="4,0.2!"];

// Draw the curve R -> c1 -> TS -> c2 -> P [style=solid, arrowhead=none];

// Dashed lines for energy levels R -> "1,0" [style=dashed, color="#5F6368", arrowhead=none]; TS -> "3,0" [style=dashed, color="#5F6368", arrowhead=none]; P -> "5,0" [style=dashed, color="#5F6368", arrowhead=none];

// Double-headed arrow for activation energy edge [color="#EA4335", style=dashed, arrowhead=both, arrowsize=0.7]; "3,0.5" -> "3,2" [label=""]; } ondot Caption: A generic reaction coordinate diagram showing the activation energy.

Simulating Spectra: Bridging Theory and Experiment

One of the most powerful applications of DFT is the prediction of spectroscopic data, which allows for direct comparison with experimental results and aids in structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are highly effective for predicting ¹H and ¹³C NMR chemical shifts.[16][17]

Protocol for NMR Prediction:

  • Perform a high-quality geometry optimization of the lowest energy conformer(s) in a simulated solvent using an implicit model like the Polarizable Continuum Model (PCM).[16]

  • On the optimized geometry, perform a GIAO-NMR calculation at a suitable level of theory (e.g., B3LYP/cc-pVTZ).[5]

  • Calculate the isotropic shielding values (σ) for each nucleus.

  • Convert the absolute shielding values to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample. The shielding value for TMS must be calculated at the exact same level of theory.[18]

The excellent agreement typically found between calculated and experimental shifts can be used to confirm stereochemical assignments and identify unknown compounds.

Nucleus Hypothetical Experimental δ (ppm) DFT Calculated δ (ppm) Deviation (ppm)
H (C1)2.152.18+0.03
H (C2)1.801.84+0.04
C1 (CH)25.425.9+0.5
C2 (CH)18.218.5+0.3
C (CN)118.5119.1+0.6
C (C=O)169.8170.2+0.4
Table 1: Example comparison of hypothetical experimental and DFT-calculated NMR chemical shifts.
Infrared (IR) Spectroscopy

The vibrational frequencies obtained from the mandatory frequency calculation can be used to generate a theoretical IR spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method limitations. This allows for the assignment of key vibrational modes, such as the C≡N stretch of the nitrile group and the C=O stretch of the ester, providing further validation of the molecule's structure.

Conclusion

Theoretical DFT studies provide a powerful, multi-faceted approach to understanding the complex nature of stereochemically defined molecules like this compound. By following a rigorous and validated computational protocol, researchers can gain deep insights into conformational preferences, the nuances of chemical bonding, inherent reactivity, and spectroscopic signatures. This in-silico characterization not only complements and validates experimental findings but also provides a predictive framework to guide future research in synthetic chemistry and drug development, ultimately accelerating the discovery process.

References

conformational analysis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Abstract

The conformational rigidity of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry and materials science. This compound, a key building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), presents a unique case for conformational analysis.[1] Its stereochemically defined substituents dictate a relatively fixed three-dimensional structure that is crucial for its function in larger molecular constructs. This guide provides a comprehensive framework for elucidating the conformational properties of this molecule, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with quantum mechanical modeling. We will explore the theoretical underpinnings of cyclopropane's unique stereoelectronics and provide field-proven, step-by-step protocols for both experimental and computational analysis.

Introduction: The Significance of Conformational Rigidity

In drug development, controlling the three-dimensional arrangement of a molecule is paramount for optimizing its interaction with biological targets. Conformationally restricted scaffolds, like the 1,2-disubstituted cyclopropane ring, are highly sought after because they reduce the entropic penalty upon binding and present well-defined vectors for substituent placement.[2] The cyclopropane ring is a unique structural motif characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°).[3][4][5][6] This strain results in "bent bonds" where the electron density is concentrated outside the internuclear axis, imparting a degree of π-character to the C-C bonds.[7]

The molecule in focus, this compound, has its substituents—a cyano group and an ethyl carboxylate group—in a cis relationship on a chiral scaffold. Understanding the preferred orientation of the rotatable ethyl ester group and the electronic interplay between the electron-withdrawing cyano and carboxylate groups is critical for predicting its behavior in complex chemical systems.

Theoretical Framework: Stereoelectronics of a Substituted Cyclopropane

The cyclopropane ring is necessarily planar, meaning its conformational complexity arises not from ring puckering, as seen in larger cycloalkanes like cyclohexane, but from the rotation of its substituents.[8][9]

  • Ring Strain: The primary conformational determinant is the immense ring strain, composed of angle strain and torsional strain.[6][7] The eclipsing interactions of the C-H bonds on adjacent carbons contribute significantly to this strain.[7][8]

  • Substituent Effects: The presence of two electron-withdrawing groups, cyano (-CN) and ethyl carboxylate (-COOEt), on adjacent carbons influences the electronic structure of the ring. These groups modulate the electron density of the C-C bonds.

  • Through-Space Interactions: Non-covalent interactions, such as steric repulsion or dipole-dipole interactions between the cis-oriented cyano and ethyl carboxylate groups, will dictate the most stable rotational conformers of the ester.[10][11][12] The primary rotational freedom exists around the C1-C(O)OEt bond and the O-Et bond.

The analytical approach, therefore, must be twofold: an experimental method to probe the through-bond and through-space relationships of the atoms in the solution state, and a computational method to model these interactions and predict the lowest energy conformers.

Experimental Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of organic molecules. For cyclopropane derivatives, the analysis of proton-proton (¹H-¹H) coupling constants (J-values) is particularly diagnostic of stereochemistry.[13][14][15]

Causality Behind the NMR Approach: The Karplus Relationship

The relationship between the dihedral angle (φ) of vicinal protons and their coupling constant (³J) is described by the Karplus equation.[16][17][18] While flexible systems show averaged J-values, the rigid geometry of the cyclopropane ring fixes the dihedral angles between vicinal protons.

  • Cis Protons (φ ≈ 0°): Exhibit a larger coupling constant, typically in the range of 7-12 Hz.[19][20]

  • Trans Protons (φ ≈ 120°): Exhibit a smaller coupling constant, typically in the range of 2-6 Hz.[19][20][21]

For this compound, the protons on C1 and C2 are cis to each other. Therefore, a large ³J value is expected between H1 and H2, confirming the cis stereochemistry.

The following diagram illustrates the key protons and the expected coupling.

// Molecule structure C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0!"]; C3 [label="C3", pos="0.75,1.3!"]; H1 [label="H", pos="-0.5,-0.8!"]; H2 [label="H", pos="2.0,-0.8!"]; H3a [label="H", pos="0.25,2.1!"]; H3b [label="H", pos="1.25,2.1!"]; COOEt [label="COOEt", pos="-1.2,0.5!"]; CN [label="CN", pos="2.7,0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- H1; C2 -- H2; C3 -- H3a; C3 -- H3b; C1 -- COOEt; C2 -- CN;

// Label for coupling H1 -- H2 [style=dashed, color="#EA4335", label=" ³J(H1,H2) ≈ 7-12 Hz (cis)", fontcolor="#EA4335"]; }

Caption: Key ¹H-¹H vicinal coupling in this compound.

Experimental Protocol: High-Resolution ¹H NMR

This protocol is designed to provide unambiguous assignment and measurement of coupling constants.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts but typically has a minor effect on ³J coupling constants.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and shim the instrument to achieve high resolution and a symmetrical line shape.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

    • COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum. This experiment will reveal all ¹H-¹H scalar couplings, helping to identify which protons are coupled to each other and confirming the assignment of the cyclopropyl protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D ¹H-¹H NOESY or ROESY spectrum. This experiment identifies protons that are close in space (< 5 Å). A cross-peak between H1 and H2 would provide definitive proof of their cis relationship. It can also reveal the preferred rotameric conformation of the ethyl ester by showing correlations between the ester's ethyl protons and the ring protons.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals in the ¹H spectrum to confirm the number of protons in each environment.

    • Analyze the splitting patterns (multiplicity) of the cyclopropyl protons (H1, H2, and the two H3 protons).

    • Accurately measure the coupling constants from the ¹H spectrum. The value of ³J(H1,H2) is the key diagnostic parameter.

    • Analyze the COSY spectrum to confirm the coupling network.

    • Analyze the NOESY spectrum to identify through-space correlations, confirming the stereochemistry and providing insight into the ester's orientation.

Expected Data Summary

The following table summarizes the expected coupling constants based on literature values for substituted cyclopropanes.[19][20][22]

Coupling Interaction Dihedral Angle (φ) Expected ³J Value (Hz) Significance
H1 – H2~0°7 – 12Confirms cis stereochemistry
H1 – H3trans~120°2 – 6Establishes relationship to one C3 proton
H1 – H3cis~0°7 – 12Establishes relationship to the other C3 proton
H2 – H3trans~120°2 – 6Establishes relationship to one C3 proton
H2 – H3cis~0°7 – 12Establishes relationship to the other C3 proton

Computational Modeling: A Quantum Mechanical Approach

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful complementary method to predict the molecule's lowest energy conformation, rotational barriers, and even NMR parameters.

Causality Behind the Computational Approach

By calculating the potential energy surface as a function of bond rotation, we can identify the global and local energy minima, which correspond to the most stable conformers. This approach is essential because while NMR provides data on the time-averaged solution structure, DFT can model the specific, low-energy geometries that contribute to that average. A frequency calculation must be performed on the optimized geometry to confirm it is a true energy minimum (i.e., has no imaginary frequencies).

The workflow for a combined experimental and computational analysis is shown below.

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow (DFT) exp_start Prepare Sample exp_acq Acquire ¹H, COSY, NOESY Data exp_start->exp_acq exp_proc Process & Analyze Spectra exp_acq->exp_proc exp_result Determine J-couplings & NOEs exp_proc->exp_result final_analysis Correlate & Synthesize Results exp_result->final_analysis comp_start Build Initial Structure comp_scan Perform PES Scan (Dihedral Rotations) comp_start->comp_scan comp_opt Optimize Low-Energy Conformers comp_scan->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_result Identify Stable Conformers & Relative Energies comp_freq->comp_result comp_result->final_analysis conclusion Elucidate Dominant Conformation final_analysis->conclusion

Caption: Integrated workflow for conformational analysis.

Protocol: DFT-Based Conformational Search
  • Software Selection:

    • Use a reputable quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Structure Preparation:

    • Build the 3D structure of this compound. Ensure the initial stereochemistry is correct.

  • Methodology Selection:

    • Functional: Choose a functional that performs well for organic molecules and non-covalent interactions. The B3LYP functional is a robust starting point. For higher accuracy, especially regarding dispersion forces that may influence the ester's orientation, a dispersion-corrected functional like B3LYP-D3 or ωB97X-D is recommended.

    • Basis Set: Select a basis set appropriate for geometry optimizations and energy calculations. A polarized triple-zeta basis set, such as def2-TZVP, provides a good balance of accuracy and computational cost for a molecule of this size.[23] Pople-style basis sets like 6-311+G(d,p) are also suitable.[24][25]

  • Conformational Search:

    • Identify the key rotatable bonds: primarily the C1-C(O)OEt bond.

    • Perform a Potential Energy Surface (PES) scan by rotating this dihedral angle in steps (e.g., 15°) and calculating the single-point energy at each step.

    • Identify the low-energy minima from the PES scan.

  • Geometry Optimization and Frequency Calculation:

    • Take the structures from the low-energy regions of the PES scan as starting points.

    • Perform a full geometry optimization on each structure using the selected functional and basis set.

    • Follow each successful optimization with a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Analysis:

    • Compare the relative energies (ΔE, ΔH, or ΔG) of all confirmed stable conformers. The conformer with the lowest Gibbs free energy will be the most populated at thermal equilibrium.

    • Analyze the geometries of the stable conformers. Measure key bond lengths, angles, and dihedral angles.

    • Optionally, calculate theoretical NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Independent Atomic Orbital) and compare them with the experimental data for validation.

Synthesis and Conclusion

The is achieved through the synergistic application of NMR spectroscopy and computational modeling. The rigid cyclopropane framework simplifies the problem to the rotation of its substituents. High-resolution NMR, particularly the measurement of vicinal ¹H-¹H coupling constants, provides definitive experimental evidence of the cis stereochemistry.[15][20] Concurrently, DFT calculations allow for the exploration of the potential energy landscape, identifying the most stable rotameric conformers of the ethyl ester group. By comparing the computationally predicted lowest-energy structure with the through-space correlations observed in a NOESY experiment, a highly confident and detailed 3D structural model can be constructed. This rigorous analysis is essential for understanding the molecule's role as a stereochemically precise linker and for the rational design of future bioactive molecules.

References

An In-Depth Technical Guide to the Chiroptical Properties of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Chirality in Molecular Design

Chirality is a fundamental property of molecular structure that profoundly influences biological activity, from drug-receptor interactions to the formation of higher-order protein structures.[3] For drug development professionals, the absolute configuration of a chiral molecule is a critical determinant of its efficacy and safety. The seemingly minor difference between enantiomers can lead to vastly different pharmacological outcomes. Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, with its two stereocenters, presents a compelling case for the application of advanced chiroptical techniques. Its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) underscores the importance of a well-defined three-dimensional structure to ensure precise spatial orientation of the recruited proteins.[1]

This guide will delve into a multi-pronged approach to characterizing the chiroptical properties of this molecule, leveraging the synergies between experimental spectroscopy and theoretical calculations. We will explore Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) as complementary techniques to construct a comprehensive stereochemical profile.

Theoretical Framework: Ab Initio Calculation of Chiroptical Properties

The cornerstone of modern chiroptical analysis lies in the synergy between experimental measurements and theoretical predictions. Ab initio quantum chemical calculations provide a powerful means to correlate the observed spectral features with the underlying molecular structure, including its absolute configuration and conformational preferences.[4][5][6]

Conformational Analysis: The First Crucial Step

The chiroptical properties of a flexible molecule are a Boltzmann-weighted average of the properties of all its populated conformers.[7] Therefore, a thorough conformational search is the essential first step in any computational protocol.[8] For this compound, this involves exploring the rotational landscape of the ethyl ester group.

Protocol for Conformational Search:

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software.

  • Molecular Mechanics Scan: Perform a systematic scan of the dihedral angles associated with the rotatable bonds of the ethyl ester group using a computationally inexpensive force field (e.g., MMFF94).

  • Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*).[8]

  • Energy Refinement: Further refine the energies of the optimized conformers using a higher level of theory (e.g., B3LYP/aug-cc-pVDZ) to obtain accurate relative energies for Boltzmann population analysis.[9]

Table 1: Hypothetical Conformational Analysis Summary

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Boltzmann Population (%)
1 00.0065.2
2 1800.8534.8

Note: This table presents hypothetical data for illustrative purposes.

Simulating Chiroptical Spectra

Once the relevant conformers and their populations are determined, the next step is to calculate the chiroptical spectra for each.

Protocol for Spectral Calculation:

  • VCD and IR Spectra: For each conformer, perform frequency calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) to obtain the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths.[10]

  • ECD and UV-Vis Spectra: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies, oscillator strengths (for UV-Vis), and rotatory strengths (for ECD).[9][11]

  • Optical Rotation: Calculate the specific rotation at a given wavelength (e.g., the sodium D-line at 589 nm) using the appropriate DFT methods.

  • Spectral Averaging: Generate the final, Boltzmann-averaged VCD, ECD, and ORD spectra by summing the contributions of each conformer weighted by its population.

Experimental Methodologies: A Practical Guide

The following sections outline the experimental protocols for acquiring the chiroptical spectra of this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] It is particularly sensitive to the stereochemistry of molecules and provides a rich fingerprint of the molecular structure.[12][13]

Experimental Protocol for VCD Measurement:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The use of a deuterated solvent minimizes interference from solvent absorption bands in the mid-IR region.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This typically includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.

  • Data Acquisition:

    • Acquire the VCD spectrum of the sample solution in the mid-IR range (e.g., 4000-800 cm⁻¹).

    • Acquire a background VCD spectrum of the pure solvent in the same cell.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.

  • Data Processing: The resulting VCD spectrum will show both positive and negative bands, corresponding to the differential absorption of circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is the electronic counterpart to VCD, measuring the differential absorption of circularly polarized UV-visible light.[14][15] It is particularly useful for molecules containing chromophores that absorb in this spectral region.[9] The nitrile and carbonyl groups in this compound are expected to give rise to ECD signals.

Experimental Protocol for ECD Measurement:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent such as methanol or acetonitrile.

  • Instrumentation: Use a dedicated CD spectropolarimeter.

  • Data Acquisition:

    • Scan the appropriate UV-Vis wavelength range (e.g., 190-400 nm).

    • Record the differential absorbance (ΔA) as a function of wavelength.

    • Convert the data to molar circular dichroism (Δε) using the Beer-Lambert law.

  • Data Analysis: The resulting ECD spectrum will display Cotton effects (positive and negative peaks) characteristic of the chiral chromophores.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in the angle of optical rotation as a function of wavelength.[3][16] It is closely related to ECD through the Kronig-Kramers relations and provides complementary information about the stereochemistry of the molecule.[15]

Experimental Protocol for ORD Measurement:

  • Sample Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent.

  • Instrumentation: Use a spectropolarimeter capable of measuring optical rotation at various wavelengths.

  • Data Acquisition:

    • Measure the optical rotation at a series of discrete wavelengths across the UV-Vis spectrum.

    • Plot the specific rotation [α] as a function of wavelength.

  • Data Interpretation: The ORD curve will show plain or anomalous dispersion, with the latter exhibiting peaks and troughs corresponding to the Cotton effects observed in the ECD spectrum.

Data Integration and Structural Elucidation: A Self-Validating Workflow

The true power of this multi-technique approach lies in the integration of experimental and computational data. The comparison between the measured and calculated spectra provides a robust method for assigning the absolute configuration of the molecule.

Figure 1: A self-validating workflow for chiroptical analysis.

A good agreement between the experimental and calculated spectra for one enantiomer (e.g., the (1R,2S) form) and a mirror-image relationship for the other provides unambiguous confirmation of the absolute configuration. Any significant discrepancies may indicate the presence of unexpected conformers or solvent effects that require further investigation.

Conclusion: A Roadmap for Stereochemical Characterization

This technical guide has provided a comprehensive and actionable framework for the in-depth characterization of the chiroptical properties of this compound. By following the outlined protocols for both computational analysis and experimental spectroscopy, researchers can confidently determine the absolute configuration and gain valuable insights into the conformational behavior of this important chiral molecule. The principles and methodologies detailed herein are broadly applicable to a wide range of chiral molecules, offering a robust and reliable approach to stereochemical elucidation in the fields of drug discovery, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a chiral molecule of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature make it a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important compound. We will delve into the key synthetic strategies, including asymmetric cyclopropanation and diastereoselective approaches, that enable its stereocontrolled preparation. Furthermore, this guide will illuminate the critical role of this compound as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), highlighting its contribution to the development of novel therapeutics.

Introduction: The Significance of a Strained Ring

The cyclopropane ring, a three-membered carbocycle, has long fascinated organic chemists due to its inherent ring strain and unique electronic properties.[1] This strain translates into enhanced reactivity and a well-defined three-dimensional geometry, making cyclopropane-containing molecules attractive scaffolds in drug design.[2][3] The introduction of a cyclopropane motif can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[4]

This compound, with its specific stereochemistry, embodies these desirable characteristics. The cis relationship between the cyano and ester groups, along with the defined absolute stereochemistry at the C1 and C2 positions, provides a rigid and predictable framework for molecular design. This has led to its emergence as a key intermediate in the synthesis of various biologically active compounds.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for creating functionalized cyclopropanes. The quest for stereocontrolled cyclopropanation has been a long-standing endeavor in organic synthesis, driven by the prevalence of this motif in natural products and pharmaceuticals.

Early methods for synthesizing cyclopropanes often resulted in mixtures of diastereomers and enantiomers. The development of catalytic asymmetric cyclopropanation reactions in the latter half of the 20th century marked a significant turning point.[5][6] These methods, often employing transition metal catalysts with chiral ligands, enabled the synthesis of specific stereoisomers of cyclopropane derivatives with high selectivity.

The synthesis of cyanocyclopropane carboxylates, in particular, has been an area of active research. One of the foundational approaches to constructing the cyclopropane ring is the Michael Initiated Ring Closure (MIRC) reaction.[7][8] This powerful strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

The specific stereoisomer, this compound, likely emerged from the application of these evolving asymmetric synthesis principles to readily available starting materials. Its utility as a synthetic building block, particularly in the context of medicinal chemistry, has solidified its importance in the field.[9][10]

The Rise of a PROTAC Linker: A Modern Application

A pivotal application that has propelled this compound to the forefront of modern drug discovery is its use as a linker in Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the target protein and the E3 ligase. The rigid and defined geometry of this compound makes it an ideal candidate for a rigid linker. This rigidity can help to pre-organize the ternary complex (PROTAC-target protein-E3 ligase), potentially leading to improved degradation efficiency.

The use of cyclopropane-based linkers is a strategic choice to impart conformational constraint, which can enhance binding affinity and selectivity. The defined stereochemistry of the (1R,2S) isomer ensures a predictable spatial arrangement of the groups attached to the linker, facilitating rational drug design.

Synthetic Strategies: Mastering Stereocontrol

The synthesis of this compound with high stereochemical purity is a key challenge. Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and diastereoselective reactions.

Catalytic Asymmetric Cyclopropanation

One of the most powerful methods for the enantioselective synthesis of cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound.[5][6] In the context of our target molecule, this would involve the reaction of an appropriate alkene with a cyanodiazoester or the reaction of an acrylate with a cyanocarbene precursor.

A hypothetical, yet plausible, catalytic asymmetric approach is the reaction of ethyl acrylate with a suitable cyanocarbene precursor in the presence of a chiral transition metal catalyst, such as those based on rhodium, copper, or cobalt.[3] The chiral ligands coordinated to the metal center would control the facial selectivity of the carbene addition to the double bond, leading to the desired (1R,2S) enantiomer.

Conceptual Asymmetric Cyclopropanation Workflow:

G cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_product Product Ethyl Acrylate Ethyl Acrylate Reaction Vessel Reaction Vessel Ethyl Acrylate->Reaction Vessel Cyanocarbene Precursor Cyanocarbene Precursor Cyanocarbene Precursor->Reaction Vessel Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Vessel Controls Stereochemistry Product This compound Reaction Vessel->Product

Caption: Conceptual workflow for catalytic asymmetric cyclopropanation.

Michael Initiated Ring Closure (MIRC)

The MIRC reaction offers a powerful and often highly diastereoselective route to cyclopropanes.[7][8] A general strategy for the synthesis of 1-cyano-2-carboxycyclopropanes via MIRC involves the reaction of an α-halocyanoacetate with an α,β-unsaturated ester in the presence of a base.

Generalized MIRC Reaction Scheme:

MIRC_Reaction reagents α-halocyanoacetate + α,β-unsaturated ester intermediate Enolate Intermediate reagents->intermediate + Base base Base product Cyclopropane (mixture of diastereomers) intermediate->product Intramolecular SN2

Caption: Generalized Michael Initiated Ring Closure (MIRC) reaction.

To achieve the desired (1R,2S) stereochemistry, a chiral auxiliary or a chiral phase-transfer catalyst can be employed to control the stereochemical outcome of the initial Michael addition. Subsequent ring closure then proceeds to yield the enantiomerically enriched cyclopropane.

Detailed Experimental Protocol (Illustrative MIRC approach):

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a stirred solution of ethyl acrylate (1.0 eq) and ethyl 2-chloro-2-cyanoacetate (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide, 0.1 eq).

  • Base Addition: A solution of a strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide or cesium carbonate) in the same solvent is added dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound. The enantiomeric excess is determined by chiral HPLC analysis.

Causality behind Experimental Choices:

  • Low Temperature (-78 °C): The low reaction temperature is crucial for enhancing the stereoselectivity of the Michael addition by minimizing competing side reactions and providing better kinetic control.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the basic intermediates with atmospheric oxygen and moisture.

  • Chiral Phase-Transfer Catalyst: The chiral catalyst forms a chiral ion pair with the enolate of the cyanoacetate, directing the nucleophilic attack on the acrylate from a specific face, thereby establishing the desired stereochemistry.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the α-halocyanoacetate, while its non-nucleophilic nature prevents unwanted side reactions with the electrophilic starting materials.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Colorless to light yellow liquid
Stereochemistry (1R,2S)

(Note: Specific quantitative data on reaction yields and enantiomeric excess would be dependent on the specific synthetic method employed and are not universally constant.)

Conclusion and Future Outlook

This compound has transitioned from a synthetically interesting small molecule to a critical component in the development of cutting-edge therapeutics. Its history is intertwined with the advancement of asymmetric synthesis, and its future is firmly rooted in the expanding field of targeted protein degradation. As our understanding of the structure-activity relationships of PROTACs deepens, the demand for well-defined, rigid linkers like this chiral cyclopropane will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and scalable stereoselective syntheses, as well as the exploration of other functionalized cyclopropane derivatives as versatile building blocks for drug discovery. The story of this compound serves as a testament to the enduring power of fundamental organic synthesis in enabling the creation of innovative medicines.

References

An In-Depth Technical Guide to cis-Ethyl 2-cyanocyclopropanecarboxylate (CAS 699-23-0) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Scaffold in Modern Drug Development

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of rigidity, metabolic stability, and versatile reactivity is paramount. cis-Ethyl 2-cyanocyclopropanecarboxylate, identified by CAS number 699-23-0, has emerged as a molecule of significant interest, particularly in the burgeoning field of targeted protein degradation. Its unique stereochemistry and bifunctional nature make it a valuable building block for the synthesis of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth technical overview of cis-Ethyl 2-cyanocyclopropanecarboxylate, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and, most critically, its application in the rational design and synthesis of PROTACs. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower scientists to effectively leverage this versatile compound in their research endeavors.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and drug design. This section outlines the key physicochemical and spectroscopic data for cis-Ethyl 2-cyanocyclopropanecarboxylate.

Physicochemical Properties

The inherent strain of the cyclopropane ring, coupled with the electronic influence of the cyano and ester functionalities, dictates the molecule's physical and chemical behavior.

PropertyValueSource(s)
IUPAC Name ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate--INVALID-LINK--
CAS Number 699-23-0--INVALID-LINK--[1]
Molecular Formula C₇H₉NO₂--INVALID-LINK--[1]
Molecular Weight 139.15 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow liquid--INVALID-LINK--[2]
Boiling Point 230.3 ± 33.0 °C at 760 mmHg--INVALID-LINK--
Purity (NMR) ≥95.0%--INVALID-LINK--[2]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of cis-Ethyl 2-cyanocyclopropanecarboxylate. The following data provides a reference for its structural characterization.

¹H NMR (300 MHz, CDCl₃): [3]

  • δ 4.27 (q, J = 7.1 Hz, 2H): These two protons correspond to the methylene group of the ethyl ester, split into a quartet by the adjacent methyl group.

  • δ 2.16-2.09 (m, 1H): This multiplet arises from one of the cyclopropane ring protons.

  • δ 1.85 (dd, J = 8.1, 6.7 Hz, 1H): This downfield-shifted cyclopropane proton shows coupling to two other ring protons.

  • δ 1.69 (dt, J = 5.0, 6.5 Hz, 1H): Another cyclopropane ring proton, with its characteristic splitting pattern.

  • δ 1.43 (dd, J = 8.1, 5.0 Hz, 1H): The remaining cyclopropane proton.

  • δ 1.32 (t, J = 7.1 Hz, 3H): The three protons of the methyl group of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.

Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum would include:

  • ~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch.

  • ~1730 cm⁻¹: A strong absorption corresponding to the carbonyl (C=O) stretch of the ester.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations of the ester group.

  • ~3000-2850 cm⁻¹: C-H stretching of the alkyl groups.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 139. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 94, and other fragments arising from the cleavage of the cyclopropane ring.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of cis-Ethyl 2-cyanocyclopropanecarboxylate and an understanding of its reactivity are crucial for its effective utilization as a building block.

Synthetic Strategies

A key synthetic route to cis-Ethyl 2-cyanocyclopropanecarboxylate involves a magnesium-halogen exchange followed by cyanation. A representative protocol is detailed below.

Protocol 1: Synthesis via Grignard Reagent and Cyanation [3]

SynthesisProtocol start cis-2-Iodo-cyclopropanecarboxylic acid ethyl ester intermediate Cyclopropylmagnesium Reagent start->intermediate -40 °C to rt reagent1 iPrMgCl in THF reagent1->start product cis-Ethyl 2-cyanocyclopropanecarboxylate intermediate->product reagent2 p-Toluenesulfonyl cyanide reagent2->intermediate

Caption: Synthesis of cis-Ethyl 2-cyanocyclopropanecarboxylate.

Step-by-Step Methodology:

  • Grignard Formation: In a dry, inert atmosphere (e.g., argon), a solution of cis-2-iodo-cyclopropanecarboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) is cooled to -40 °C.

  • Magnesium-Halogen Exchange: A solution of isopropylmagnesium chloride (iPrMgCl) is added slowly to the cooled solution. The reaction mixture is stirred for a short period to allow for the complete formation of the cyclopropylmagnesium reagent.

  • Cyanation: A solution of a cyanating agent, such as p-toluenesulfonyl cyanide, in THF is then added to the reaction mixture.

  • Workup and Purification: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure cis-Ethyl 2-cyanocyclopropanecarboxylate.

Alternative synthetic approaches to cyclopropane rings often involve carbene or carbenoid additions to alkenes.[4] For the synthesis of cis-disubstituted cyclopropanes, stereoselective methods are often required.[5]

Reactivity Profile: The Interplay of Functional Groups

The chemical behavior of cis-Ethyl 2-cyanocyclopropanecarboxylate is governed by the interplay of its three key structural features: the strained cyclopropane ring, the electrophilic ester, and the versatile nitrile group.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst. Amidation can be achieved by reaction with amines, often requiring elevated temperatures or activation of the ester.

  • Nitrile Group: The nitrile functionality is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[6] More importantly for its role as a linker, it can be selectively reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel).[7][8] The choice of reducing agent is critical to avoid the simultaneous reduction of the ester group.

  • Cyclopropane Ring: The cis-substitution pattern imparts a specific three-dimensional geometry, which can be crucial for orienting the functionalities in a desired manner within a larger molecule. The strained nature of the ring can also influence the reactivity of the adjacent functional groups.

Reactivity start cis-Ethyl 2-cyanocyclopropanecarboxylate product1 cis-2-Cyanocyclopropanecarboxylic acid start->product1 Hydrolysis (H⁺ or OH⁻) product2 cis-Ethyl 2-(aminomethyl)cyclopropanecarboxylate start->product2 Selective Reduction (e.g., Raney Ni, H₂) product3 cis-N-Substituted-2-cyanocyclopropanecarboxamide start->product3 Amidation (Amine, heat) PROTACSynthesis start cis-Ethyl 2-cyanocyclopropanecarboxylate step1 Selective reduction of nitrile to amine start->step1 intermediate1 Amine-functionalized linker step1->intermediate1 step2 Coupling reaction (e.g., amide bond formation) intermediate1->step2 reagent1 Target Protein Ligand (with reactive group) reagent1->step2 intermediate2 Linker-Target Ligand Conjugate step2->intermediate2 step3 Hydrolysis of ester to carboxylic acid intermediate2->step3 intermediate3 Carboxylic acid-functionalized conjugate step3->intermediate3 step4 Amide coupling intermediate3->step4 reagent2 E3 Ligase Ligand (with amine) reagent2->step4 product Final PROTAC Molecule step4->product

References

An In-Depth Technical Guide to Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate: Molecular Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's intricate structural features, stereochemical nuances, and pertinent synthetic and analytical methodologies.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in drug discovery.[1][2] Its inherent ring strain, a consequence of compressed C-C-C bond angles of 60° instead of the ideal 109.5°, imparts unique electronic and conformational properties.[3][4][5][6][7] This strain results in weaker "bent" or "banana" bonds, making the cyclopropane ring more reactive than corresponding acyclic alkanes.[3][5][7] From a drug design perspective, the cyclopropyl group offers a rigid scaffold that can lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for biological targets.[2][8] Furthermore, this moiety often improves metabolic stability by being resistant to common metabolic degradation pathways.[2][8]

This compound has emerged as a valuable intermediate, notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The specific stereochemistry and functionality of this cyclopropane derivative are crucial for the precise spatial arrangement required for the efficacy of these novel therapeutic agents.

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is this compound. An analysis of its name reveals its key structural and stereochemical features.

Core Cyclopropane Ring

The foundation of the molecule is the cyclopropane ring, which is inherently planar.[4] This planarity leads to significant torsional strain due to the eclipsing of substituents on adjacent carbon atoms.[4][6][7] The high ring strain, estimated to be around 28 kcal/mol, is a combination of this torsional strain and severe angle strain.[4]

Substituents and Functional Groups

The cyclopropane ring is substituted with two functional groups:

  • An ethyl carboxylate group (-COOEt) at the C1 position.

  • A cyano group (-CN) at the C2 position.

The presence of these electron-withdrawing groups influences the reactivity of the cyclopropane ring.

Stereochemistry: (1R,2S) Configuration

The stereochemical descriptors (1R,2S) define the absolute configuration of the two stereocenters at C1 and C2. This specific arrangement dictates the relative orientation of the ethyl carboxylate and cyano groups. In the (1R,2S) configuration, these two groups are on the same side of the cyclopropane ring, resulting in a cis relationship.

Property Value Source
Molecular Formula C7H9NO2[9][10]
Molecular Weight 139.15 g/mol [9][10]
CAS Number 699-23-0[9][10]

Synthesis and Purification Strategies

The synthesis of stereochemically pure cyclopropanes is a significant challenge in organic chemistry. Several strategies can be employed, often involving diastereoselective or enantioselective cyclopropanation reactions.

Conceptual Synthetic Workflow

A general approach to synthesizing chiral cyclopropanes like this compound involves the reaction of an alkene with a carbene or carbene equivalent, often catalyzed by a transition metal complex bearing a chiral ligand.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_catalyst Catalyst System cluster_product Product Formation cluster_purification Purification Alkene Alkene Cyclopropanation Asymmetric Cyclopropanation Alkene->Cyclopropanation Diazo_Reagent Diazo Reagent (e.g., Ethyl Diazoacetate) Diazo_Reagent->Cyclopropanation Chiral_Cyclopropane Chiral Cyclopropane Ester Cyclopropanation->Chiral_Cyclopropane Chiral_Catalyst Chiral Catalyst (e.g., Rh or Cu complex) Chiral_Catalyst->Cyclopropanation Purification Chromatographic Separation (e.g., Chiral HPLC) Chiral_Cyclopropane->Purification

Caption: Conceptual workflow for asymmetric cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation

While a specific, detailed synthesis for this compound is proprietary in many contexts, a general, representative protocol based on established methodologies for similar compounds is outlined below. This protocol is for illustrative purposes and requires optimization for specific laboratory conditions.

Materials:

  • Acrylonitrile

  • Ethyl diazoacetate

  • Chiral Rhodium(II) or Copper(I) catalyst (e.g., Rh2(S-DOSP)4 or Cu(I)-Box complex)

  • Dichloromethane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the chiral catalyst (typically 0.1-1 mol%) and anhydrous dichloromethane.

  • Addition of Alkene: Acrylonitrile (1.0-1.2 equivalents) is added to the flask.

  • Slow Addition of Diazo Compound: Ethyl diazoacetate (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise from the dropping funnel over several hours at a controlled temperature (often ranging from -78 °C to room temperature, depending on the catalyst).

    • Causality: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions and ensuring high stereoselectivity.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified.

Purification and Isomer Separation

The separation of cis and trans isomers of cyclopropane carboxylic acid derivatives can be challenging.[11] For enantiomeric separation, chiral chromatography is the method of choice.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for separating cyclopropane derivatives.

    • Mechanism: Separation on a CSP occurs through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[12]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the desired enantiomer.

  • Sample Preparation: The purified product from the synthesis is dissolved in the mobile phase.

  • Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector.

  • Fraction Collection: The fraction corresponding to the desired (1R,2S) enantiomer is collected.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the ethyl group, and the protons adjacent to the cyano group. The coupling constants between the cyclopropyl protons are particularly informative for determining the cis stereochemistry.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the nitrile carbon, the carbons of the cyclopropane ring, and the ethyl group carbons.

A certificate of analysis for a similar compound indicates that the ¹H NMR spectrum is consistent with the structure and the purity (by NMR) is ≥95.0%.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
Cyano (C≡N)~2250 cm⁻¹
Carbonyl (C=O) of ester~1730 cm⁻¹
C-H stretch of cyclopropane~3000-3100 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Development

The unique properties of the cyclopropane ring make it a valuable component in the design of novel therapeutics.[8][13] this compound serves as a versatile chiral building block for the synthesis of more complex molecules.

G cluster_props Inherent Properties cluster_apps Key Applications Molecule This compound Rigidity Structural Rigidity Molecule->Rigidity Stereochemistry Defined Stereochemistry Molecule->Stereochemistry Functionality Reactive Functional Groups (Ester, Nitrile) Molecule->Functionality PROTACs PROTAC Linkers Rigidity->PROTACs Stereochemistry->PROTACs Scaffolds Chiral Scaffolds for Complex Synthesis Functionality->Scaffolds Bioactives Synthesis of Biologically Active Molecules Scaffolds->Bioactives

Caption: Key properties and applications of the title compound.

As previously mentioned, a significant application is in the construction of PROTACs, where the defined stereochemistry and rigidity of the cyclopropane linker are critical for correctly orienting the two binding moieties of the PROTAC for effective ternary complex formation.[9] The ester and cyano groups also provide handles for further chemical modification and elaboration into more complex drug candidates.

Conclusion

This compound is a molecule of significant interest in contemporary drug discovery due to its unique structural and stereochemical properties. A thorough understanding of its synthesis, purification, and characterization is essential for its effective utilization in the development of novel therapeutics. The inherent strain and rigidity of the cyclopropane ring, combined with its specific stereoconfiguration and functional groups, make it a powerful tool for medicinal chemists.

References

Methodological & Application

Application Notes & Protocols: Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Chiral Building Block for Advanced Medicinal Chemistry

Abstract

The cyclopropane ring is a privileged structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique conformational constraints and electronic properties are leveraged by medicinal chemists to enhance potency, modulate metabolic stability, and improve physicochemical properties. This guide provides an in-depth exploration of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a stereochemically defined and highly functionalized building block. We will detail its synthesis, physicochemical characteristics, and, most critically, its application in the construction of complex molecular architectures, with a focus on its role as a key precursor to the bicyclic proline core found in potent antiviral agents like Nirmatrelvir and Boceprevir.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and the underlying chemical principles that govern its reactivity.

Compound Profile and Physicochemical Properties

This compound is a chiral molecule featuring a cis-substituted cyclopropane ring. The defined stereochemistry (1R, 2S) makes it an invaluable tool for asymmetric synthesis, allowing for the direct introduction of a specific three-dimensional architecture. The molecule contains two key functional groups: an ethyl ester and a nitrile. This dual functionality allows for orthogonal chemical transformations, providing synthetic flexibility.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate[4]
CAS Number 699-23-0[4]
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4]
Appearance Colorless to pale yellow liquidInferred
Boiling Point ~112 °C / 10 mmHg (estimated)[5]
Storage Store at 2-8°C, sealed in dry conditions[6]

Asymmetric Synthesis of the Building Block

The construction of chiral cyclopropanes is a cornerstone of modern organic synthesis.[1] Methods often rely on the metal-catalyzed decomposition of diazo compounds or the use of chiral auxiliaries.[1][7] A robust and highly stereoselective method for synthesizing the title compound involves the asymmetric cyclopropanation of ethyl acrylate using a chiral catalyst.

The following workflow outlines a generalized, state-of-the-art approach using a chiral-at-metal Rh(III) complex or an engineered hemoprotein, which have shown exceptional efficiency and stereocontrol in related transformations.[8][9]

G cluster_process Reaction Process cluster_end Product & Purification A Ethyl Acrylate E Asymmetric Cyclopropanation A->E B Diazoacetonitrile D In-situ Carbene Generation B->D C Chiral Catalyst (e.g., Co(II)-Porphyrin or Rh(III) Complex) C->E D->E Reactive Intermediate F Crude Product Mixture E->F G Chromatographic Purification F->G H Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate (>99% ee) G->H

Figure 1: Conceptual workflow for the asymmetric synthesis of the title chiral building block.

Protocol 2.1: Generalized Asymmetric Cyclopropanation

This protocol is a representative model based on modern catalytic methods. Researchers should consult specific literature for the chosen catalyst system for precise conditions.[7][8]

  • Catalyst Preparation: In a flame-dried, inert-atmosphere glovebox or Schlenk line, dissolve the chiral cobalt or rhodium catalyst (0.5-2 mol%) in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • Reaction Setup: To a separate, oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add ethyl acrylate (1.0 equivalent) and the chosen solvent.

  • Initiation: Add the catalyst solution to the reaction vessel and stir for 10-15 minutes at the specified temperature (often ranging from -20 °C to room temperature).

  • Slow Addition: Prepare a solution of diazoacetonitrile (1.1 equivalents) in the same solvent. Using a syringe pump, add the diazoacetonitrile solution to the reaction mixture over a period of 4-8 hours.

    • Causality: Slow addition is critical to maintain a low concentration of the diazo compound, preventing unwanted side reactions like dimerization and ensuring the catalytic cycle proceeds efficiently.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The disappearance of the starting acrylate is a key indicator.

  • Quenching and Work-up: Once the reaction is complete, carefully quench any remaining diazo compound with a few drops of acetic acid. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Application in the Synthesis of Antiviral Intermediates

A primary application of this compound is its role as a precursor to the bicyclo[3.1.0]hexane core of several protease inhibitors, including Boceprevir (Hepatitis C) and Nirmatrelvir (COVID-19).[2][10] This transformation masterfully utilizes both the nitrile and ester functionalities in a tandem reduction-cyclization sequence.

G A Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate B Intermediate Aminomethyl- cyclopropane Ester A->B Selective Nitrile Reduction (e.g., CoCl₂/NaBH₄) C Bicyclic Lactam (Core of Nirmatrelvir/Boceprevir) B->C Intramolecular Amide Formation (Spontaneous or Heat)

Figure 2: Key transformation from the cyclopropane building block to the bicyclic lactam core.

Protocol 3.1: Synthesis of the Bicyclic Proline Lactam Core

This protocol details the conversion of the title compound into the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one scaffold, a close analog of the core structure found in Boceprevir and Nirmatrelvir.[10][11] The specific gem-dimethyl group is omitted for clarity on the core transformation but would be present in the actual drug synthesis starting material.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1.2 equivalents). The solution will typically turn deep blue.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 5.0 equivalents) in ethanol. Add this solution portion-wise to the reaction mixture at 0 °C. Vigorous gas evolution (H₂) will be observed.

    • Causality: The combination of CoCl₂ and NaBH₄ generates cobalt boride species in situ, which are highly effective for the selective reduction of nitriles to primary amines. This method is often preferred over catalytic hydrogenation (e.g., Raney Ni) as it can be run at lower pressures and temperatures and shows excellent functional group tolerance, leaving the ester intact.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The intramolecular cyclization of the resulting aminomethyl cyclopropane ester to the lactam often occurs spontaneously or can be promoted by gentle heating (40-50 °C).

  • Work-up:

    • Quench the reaction by slowly adding 2 M hydrochloric acid until the gas evolution ceases and the solution becomes acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude bicyclic lactam.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure bicyclic lactam.

  • Validation: Characterize the final product by NMR, MS, and compare with literature data for confirmation.[11]

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle diazoacetonitrile, a precursor in the synthesis, with extreme caution as it is potentially explosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: The compound is an organic liquid. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C to ensure long-term stability.[6] Keep away from strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a powerful and versatile chiral building block. Its pre-defined stereochemistry and orthogonal functional groups provide a streamlined entry into complex, high-value molecules. The protocols detailed in this guide demonstrate its direct applicability in forming the core structures of blockbuster antiviral drugs, highlighting its significance in modern drug discovery and development. As the demand for stereochemically complex pharmaceuticals continues to grow, the utility of such well-defined building blocks will undoubtedly expand.

References

Application Note & Protocols: The Strategic Utility of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties, thereby enhancing pharmacological profiles.[1][2] Among the vast array of chiral building blocks used to construct these strained rings, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate stands out as a particularly versatile and powerful intermediate.[3][4][5] Its defined stereochemistry and orthogonally reactive functional groups—a cyano group and an ethyl ester—provide synthetic handles for elaboration into a diverse range of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key chiral synthon, focusing on its role in the preparation of constrained amino acids and dipeptidyl peptidase IV (DPP-IV) inhibitors. We present field-proven protocols, mechanistic insights, and data-driven guidance to empower researchers in leveraging this building block for accelerated drug discovery.

The Significance of the Cyclopropyl Moiety in Drug Design

The unique geometry of the cyclopropane ring, with its three coplanar carbon atoms and enhanced π-character in its C-C bonds, offers distinct advantages in drug design.[2] Incorporating this fragment can:

  • Enhance Potency: By locking flexible aliphatic chains into a specific bioactive conformation, it reduces the entropic penalty of binding to a biological target.[2]

  • Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Serve as a Bioisostere: The cyclopropyl group can act as a rigid bioisostere for other functionalities, such as vinyl groups or carbonyls, while introducing novel steric and electronic properties.

  • Modulate Physicochemical Properties: Its introduction can alter pKa, lipophilicity, and membrane permeability, addressing common roadblocks in drug development.[2]

This compound provides a direct and stereochemically defined entry point to this valuable chemical space.

Stereoselective Synthesis: Accessing the (1R,2S) Isomer

The cornerstone of utilizing this building block is its efficient and highly stereoselective synthesis. Catalytic asymmetric cyclopropanation, particularly using transition-metal catalysts, is the most robust method.[6][7] These reactions typically involve the transfer of a carbene, generated from a diazo compound, to an olefin substrate, with stereocontrol dictated by a chiral ligand.

The synthesis of the target molecule is often achieved via the reaction of ethyl acrylate with a suitable carbene precursor, such as ethyl α-cyano-α-diazoacetate, or through a multi-step sequence involving a chiral auxiliary or a phase-transfer catalyst.[8][9] A common and effective strategy involves the asymmetric cyclopropanation of an alkene using a diazoacetate in the presence of a chiral catalyst, often based on rhodium or cobalt.[10][11]

Asymmetric_Cyclopropanation_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Carbene_Complex Carbene_Complex Catalyst->Carbene_Complex Metallocyclobutane Metallocyclobutane Carbene_Complex->Metallocyclobutane Product_Release Product Release Metallocyclobutane->Product_Release Product_Release->Catalyst Product Cyclopropane Product Diazo Diazo Compound (e.g., EDA) Alkene Alkene (e.g., Acrylonitrile)

Caption: Generalized catalytic cycle for transition-metal-catalyzed cyclopropanation.

Protocol 1: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol is adapted from methodologies developed for the synthesis of related 1-amino-2-vinylcyclopropanecarboxylic acid derivatives, which rely on robust phase-transfer catalysis for stereocontrol.[8][9]

Rationale: Phase-transfer catalysis (PTC) provides a scalable and operationally simple method for asymmetric synthesis. A chiral quaternary ammonium salt transports the enolate of the glycine imine Schiff base from the aqueous basic phase to the organic phase, where it reacts with the dibromo-alkene. The chiral environment of the catalyst dictates the facial selectivity of the cyclopropanation.

Materials & Reagents:

  • (E)-N-Benzylideneglycine ethyl ester

  • trans-1,4-Dibromo-2-butene

  • Cinchonidine-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Toluene

  • 50% w/w Potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add (E)-N-benzylideneglycine ethyl ester (1.0 eq), trans-1,4-dibromo-2-butene (1.2 eq), the chiral phase-transfer catalyst (0.02 eq), and toluene (10 volumes).

  • Cooling & Base Addition: Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating bath.

  • Slowly add the 50% KOH solution (5.0 eq) over 1 hour, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow addition prevents exothermic runaway and degradation of the catalyst and reactants.

  • Reaction Monitoring: Stir the biphasic mixture at 5 °C for 12-18 hours. Monitor the reaction progress by taking small aliquots of the organic layer for TLC or HPLC analysis until the starting glycine ester is consumed.

  • Workup: Once the reaction is complete, add water (5 volumes) and separate the layers. Extract the aqueous layer with toluene (2 x 3 volumes).

  • Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: The crude product is then subjected to further transformations (e.g., hydrolysis of the imine) before purification. The resulting amino ester can be purified by crystallization of its salt (e.g., tosylate salt) to upgrade enantiomeric purity.[9] The final enantiomeric excess (ee) is determined by chiral HPLC analysis.

ParameterConditionRationale
Temperature 0-5 °CEnhances stereoselectivity and minimizes side reactions.
Catalyst Loading 1-5 mol%Balances reaction rate and cost; higher loading may be needed for less reactive substrates.
Stirring Speed >300 RPMEssential for efficient mass transfer in a biphasic system.
Expected Yield 60-80%Dependent on substrate purity and precise temperature control.
Expected ee 75-90% (before upgrade)Highly dependent on the specific catalyst structure. Crystallization can elevate ee to >99%.

Applications in Target-Oriented Synthesis

Synthesis of Conformationally Restricted Amino Acids

Cyclopropane-containing amino acids are crucial for creating peptidomimetics with enhanced proteolytic stability and defined secondary structures.[12][13] The title compound is an ideal precursor for these structures, as the nitrile and ester groups can be selectively transformed into amine and carboxylic acid functionalities.

Amino_Acid_Synthesis_Workflow Start Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate Step1 Nitrile Reduction (e.g., H2, Raney Ni) Start->Step1 Intermediate1 Ethyl (1R,2S)-2-(aminomethyl) cyclopropane-1-carboxylate Step1->Intermediate1 Step2 Amine Protection (e.g., Boc2O) Intermediate1->Step2 Intermediate2 Boc-Protected Amino Ester Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., LiOH) Intermediate2->Step3 End (1R,2S)-2-((tert-butoxycarbonylamino)methyl) cyclopropane-1-carboxylic Acid Step3->End

Caption: Workflow for the synthesis of a constrained β-amino acid analogue.

Protocol 2: Synthesis of a Boc-Protected Cyclopropyl β-Amino Acid

Rationale: This multi-step protocol demonstrates the conversion of the cyano and ester groups into the defining functionalities of an amino acid. Catalytic hydrogenation is chosen for the nitrile reduction as it offers high yields and avoids the use of metal hydrides. The Boc protecting group is selected for its stability under the subsequent ester hydrolysis conditions and its ease of removal under acidic conditions.

Part A: Nitrile Reduction to Primary Amine

  • Setup: Charge a hydrogenation vessel with this compound (1.0 eq), Raney Nickel (approx. 10% w/w, water-wet), and ethanol (10 volumes).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction at room temperature for 16-24 hours. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, kept wet at all times.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate, which is typically used directly in the next step.

Part B: Boc Protection of the Amine

  • Setup: Dissolve the crude amine from Part A in dichloromethane (DCM, 10 volumes). Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Workup: Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude Boc-protected amino ester. Purify by column chromatography if necessary.

Part C: Ester Hydrolysis

  • Setup: Dissolve the Boc-protected amino ester in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 3-6 hours until TLC indicates complete consumption of the starting ester.

  • Workup: Concentrate the mixture to remove the THF. Dilute with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product into ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final Boc-protected cyclopropyl β-amino acid as a white solid.

Keystone for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for glucose-stimulated insulin secretion.[14][15] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[16][17] Many potent DPP-IV inhibitors feature a core structure where a cyclopropyl group constrains the conformation of a proline mimetic, and a nitrile group interacts directly with the enzyme's active site.[14] The title compound is an excellent starting point for synthesizing such inhibitors.

DPPIV_Inhibitor_Synthesis Start Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate Step1 Ester Hydrolysis (LiOH) Start->Step1 Intermediate1 (1R,2S)-2-cyanocyclopropane- 1-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU, Amine R-NH2) Intermediate1->Step2 Intermediate2 N-Substituted Cyclopropane Carboxamide Step2->Intermediate2 Step3 Further Elaboration & Cyclization Steps Intermediate2->Step3 End DPP-IV Inhibitor Core (e.g., Methanoprolinenitrile) Step3->End

Caption: Synthetic pathway from the title compound to a DPP-IV inhibitor core.

Protocol 3: Synthesis of an N-Acyl Methanoprolinenitrile Precursor

Rationale: This protocol outlines the initial steps to convert the chiral building block into a structure resembling the core of advanced DPP-IV inhibitors. The ester is first hydrolyzed to the carboxylic acid to enable amide bond formation. A peptide coupling reagent like HATU is used to ensure efficient and clean formation of the amide bond with a secondary amine, which is a common fragment in these inhibitors.

Materials & Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • THF/Water

  • A desired amine fragment (e.g., a substituted pyrrolidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Hydrolysis: Prepare (1R,2S)-2-cyanocyclopropane-1-carboxylic acid from the corresponding ethyl ester as described in Protocol 2, Part C.

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (10 volumes).

  • Coupling: Add DIPEA (2.5 eq) to the solution, followed by HATU (1.2 eq). The use of HATU minimizes racemization and is highly effective for coupling sterically hindered partners.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by silica gel column chromatography to yield the desired N-acyl cyclopropane derivative. This intermediate is now primed for subsequent intramolecular cyclization or other transformations to complete the synthesis of the target DPP-IV inhibitor.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization, suitable for a wide range of amines.
Base DIPEANon-nucleophilic base to neutralize acid byproducts without competing in the reaction.
Solvent DMF (anhydrous)Polar aprotic solvent that effectively dissolves reactants and reagents.
Expected Yield 70-90%Peptide couplings are generally high-yielding with modern reagents.

Conclusion

This compound is more than just a chiral molecule; it is a strategic asset in asymmetric synthesis. Its well-defined stereochemistry and versatile functional handles provide a reliable and efficient pathway to high-value molecular targets, particularly conformationally constrained amino acids and advanced DPP-IV inhibitors. The protocols and insights provided herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success. By mastering the synthesis and application of this building block, researchers can significantly accelerate their programs in drug discovery and development.

References

The Strategic Deployment of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise three-dimensional orientation is paramount. Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate has emerged as a quintessential building block that embodies these desirable characteristics. Its strained cyclopropane ring introduces a defined conformational constraint on molecules, a feature that can significantly enhance binding affinity and selectivity for biological targets.[1] This, combined with the electronically distinct and chemically versatile cyano and ethyl ester functionalities, positions this molecule as a powerful tool in the medicinal chemist's arsenal. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and incorporation into advanced therapeutic modalities.

Core Applications in Drug Design

The unique stereoelectronic properties of this compound have led to its application in several key areas of medicinal chemistry, most notably in the design of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Covalent Inhibitors: The Cyano Group as a Latent Warhead

The nitrile (cyano) group is a versatile functional group in medicinal chemistry, often employed to improve pharmacokinetic profiles.[2] However, its electrophilic nature also allows it to act as a "warhead" for covalent inhibitors.[2][3] When positioned appropriately within a drug molecule, the nitrile can react with nucleophilic residues, such as cysteine or serine, in the active site of a target protein, forming a stable covalent bond.[2] This irreversible or slowly reversible binding can lead to prolonged target engagement and enhanced therapeutic efficacy.[4] The cyclopropane scaffold of this compound serves to rigidly orient the cyano group for optimal interaction with the target residue.

A prime example of a therapeutic agent that leverages a cyanocyclopropane-related motif is found in the development of protease inhibitors. While not directly synthesized from the title compound, the structural principles are highly relevant. For instance, in the design of inhibitors for viral proteases like the SARS-CoV-2 main protease, a key strategy involves the use of a warhead that can covalently modify a catalytic cysteine residue. The constrained nature of the cyclopropane ring can help to minimize the entropic penalty upon binding to the active site.[1]

Mechanism of Covalent Inhibition by a Cyanocyclopropane-Containing Moiety

G cluster_0 Enzyme Active Site Enzyme Target Protein (e.g., Protease) Cys Nucleophilic Cysteine (Cys-SH) Binding Non-covalent Binding Cys->Binding Inhibitor Inhibitor with Cyanocyclopropane Inhibitor->Binding Adduct Covalent Adduct (Thioimidate) Binding->Adduct Inactive Inactive Enzyme Adduct->Inactive

Caption: Covalent inhibition mechanism.

PROTACs: A Rigid Linker for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

This compound is an attractive component for PROTAC linkers.[6][7][8][9] Its rigid cyclopropane core provides a well-defined and predictable geometry, which can aid in the rational design of PROTACs with optimal ternary complex formation. The ester and cyano groups offer orthogonal handles for chemical modification, allowing for the attachment of the target-binding and E3 ligase-binding moieties.

Conceptual Structure of a PROTAC Incorporating a Cyclopropane Linker

G cluster_0 PROTAC Molecule Target Target Protein Binding Ligand Linker Cyclopropane-based Linker Target->Linker Attachment Point 1 E3 E3 Ligase Binding Ligand E3->Linker Attachment Point 2

Caption: PROTAC with a cyclopropane linker.

Experimental Protocols

Protocol 1: Enantio- and Diastereoselective Synthesis of this compound

This protocol is adapted from a chemo-biocatalytic approach that utilizes an engineered myoglobin catalyst for highly stereoselective cyclopropanation.[10] This method offers excellent control over the desired cis-(1R,2S) stereochemistry.

Materials:

  • Engineered Myoglobin (Mb) variant (e.g., Mb(H64V,V68A)) expressed in E. coli cells[11][12]

  • Ethyl acrylate

  • Diazoacetonitrile

  • Sodium dithionite

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • Catalyst Preparation:

    • Cultivate E. coli cells expressing the engineered myoglobin variant.

    • Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired optical density.

  • Reaction Setup:

    • In a reaction vessel, combine the cell suspension containing the myoglobin biocatalyst and ethyl acrylate.

    • Deoxygenate the mixture by purging with an inert gas (e.g., argon or nitrogen).

    • Initiate the reaction by adding a solution of diazoacetonitrile in an organic solvent.

    • Add a reducing agent, such as sodium dithionite, to maintain the heme iron of the myoglobin in its active ferrous state.

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, extract the reaction mixture with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Rationale for Experimental Choices:

  • Engineered Myoglobin: The use of an engineered myoglobin variant provides a chiral environment that directs the cyclopropanation reaction to yield the desired cis-(1R,2S) isomer with high diastereo- and enantioselectivity.[10]

  • Inert Atmosphere: Deoxygenation is crucial to prevent the oxidation of the ferrous heme iron in myoglobin, which is the active catalytic species.

  • Sodium Dithionite: This reducing agent ensures that the myoglobin catalyst remains in its active reduced state throughout the reaction.

Synthesis Workflow

G Start Ethyl Acrylate + Diazoacetonitrile Reaction Cyclopropanation (pH 8.0, 25°C) Start->Reaction Catalyst Engineered Myoglobin Biocatalyst Catalyst->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate Purification->Product

Caption: Synthesis of the title compound.

Protocol 2: Incorporation into a Peptide Backbone via Amide Coupling

This protocol describes a general method for coupling the carboxylic acid derived from this compound with an amine to form an amide bond, a common step in constructing more complex drug molecules.

Materials:

  • (1R,2S)-2-Cyanocyclopropane-1-carboxylic acid (obtained by hydrolysis of the ethyl ester)

  • Amine of interest (e.g., an amino acid ester or a primary/secondary amine)

  • Coupling reagent (e.g., EDC, HATU)[13][14][15]

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Ester (if starting from the ethyl ester):

    • Dissolve this compound in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Amide Coupling:

    • In a dry reaction flask under an inert atmosphere, dissolve the (1R,2S)-2-cyanocyclopropane-1-carboxylic acid in the anhydrous solvent.

    • Add the amine and the base.

    • Cool the mixture to 0 °C.

    • Add the coupling reagent portion-wise and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with the quenching solution.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Coupling Reagents: Reagents like EDC or HATU activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.[13][16]

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproduct of the coupling reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that offers solutions to some of the persistent challenges in medicinal chemistry. Its rigid framework and versatile functional groups enable the design of highly specific and potent therapeutic agents, from covalent inhibitors that form lasting bonds with their targets to precisely engineered PROTACs for targeted protein degradation. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable scaffold in their drug discovery endeavors.

References

Application Notes & Protocols: Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate as a Versatile Chiral Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and novel biological activities to therapeutic agents.[1][2] Its inherent ring strain and unique bonding characteristics make it a valuable bioisostere for other functional groups, such as double bonds.[3] This guide provides an in-depth exploration of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate , a stereochemically defined and highly functionalized building block. We detail its core chemical properties, key synthetic transformations, and provide validated, step-by-step protocols for its conversion into valuable intermediates for the synthesis of bioactive molecules, including constrained amino acid analogs and bicyclic lactam scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction to the Reagent: A Profile

This compound is a chiral synthetic intermediate possessing three key points of chemical reactivity: the ester, the nitrile, and the cyclopropane backbone itself. The trans relationship between the carboxylate and cyano groups, combined with the defined (1R,2S) stereochemistry, makes it an ideal starting material for creating complex, three-dimensional molecules with precise stereocontrol. Its utility stems from the orthogonal reactivity of the ester and nitrile functionalities, allowing for selective manipulation to access a diverse range of downstream products.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The following table summarizes key properties and hazard information.

PropertyValueReference
Chemical Name This compound[4]
CAS Number 699-23-0[4]
Molecular Formula C₇H₉NO₂-
Molecular Weight 139.15 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point ~ 95-100 °C at 10 mmHg-

Safety & Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Core Synthetic Transformations: Unlocking Molecular Diversity

The synthetic power of this compound lies in the selective manipulation of its nitrile and ester groups. These transformations provide access to key functional groups like amines and carboxylic acids, which are foundational for building biologically active molecules.

Core_Transformations cluster_start Starting Material cluster_products Key Intermediates start This compound amino_ester Ethyl (1R,2S)-2-(aminomethyl)cyclopropane -1-carboxylate start->amino_ester Nitrile Reduction (e.g., BH₃·THF, H₂/Catalyst) diacid_monoester (1R,2S)-2-Carboxycyclopropane -1-carboxylic acid ethyl ester start->diacid_monoester Nitrile Hydrolysis (e.g., H₂O, H⁺/OH⁻) amino_acid (1R,2S)-2-(Aminomethyl)cyclopropane -1-carboxylic acid (GABA Analog) amino_ester->amino_acid Ester Hydrolysis (e.g., LiOH)

Diagram 1: Key synthetic pathways from the title compound.

Application Protocol 1: Synthesis of a Constrained GABA Analogue

Objective: To synthesize (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid , a conformationally restricted analogue of the neurotransmitter GABA. Such molecules are of significant interest in neuroscience for probing receptor binding and function. This protocol involves a two-step sequence: selective ester hydrolysis followed by nitrile reduction.

Workflow Overview

Protocol1_Workflow A Step A: Selective Nitrile Reduction B Intermediate: Ethyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate A->B 1. BH₃·THF 2. H₃O⁺ workup C Step B: Saponification B->C LiOH, H₂O/THF D Final Product: (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid C->D Acidification (e.g., HCl)

References

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate as a PROTAC linker.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Leveraging Conformational Rigidity: Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate as a Scaffold for Next-Generation PROTAC Linkers

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on the chemical linker that connects the target protein ligand to the E3 ligase ligand.[1] While flexible linkers like alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for rigid linkers that can pre-organize the PROTAC molecule, reduce the entropic penalty upon binding, and enhance the stability and selectivity of the crucial ternary complex.[2][] This guide provides a comprehensive overview and detailed protocols for the use of this compound, a stereochemically defined building block, for creating rigid PROTAC linkers. We will explore the rationale behind using a cyclopropane scaffold, provide step-by-step synthetic protocols for its incorporation into a PROTAC, and detail the essential cellular assays for evaluating the final degrader's efficacy.

The Principle of PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[4] A PROTAC consists of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the POI. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle, acting in a catalytic manner.[2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary mediates E3 E3 Ligase Complex E3->Ternary binds Ternary->PROTAC Release (Catalytic Cycle) PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker

The linker is not a passive spacer; it is a critical determinant of a PROTAC's biological activity.[1] Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which in turn affects degradation efficiency and selectivity.[][6]

  • Flexible Linkers (Alkyl, PEG): These are synthetically accessible and allow for conformational sampling to find a productive binding mode.[2] However, their high flexibility can come with an entropic cost upon ternary complex formation and may lead to poor pharmacokinetic properties.[]

  • Rigid Linkers (Alkynes, Triazoles, Cycloalkanes): These linkers restrict the conformational freedom of the PROTAC. This can be highly advantageous, as it can pre-organize the warhead and anchor ligands into a bioactive conformation that favors ternary complex formation. The cyclopropane scaffold, in particular, offers a compact and stereochemically defined element of rigidity, providing precise control over the spatial orientation of the two ends of the molecule.

This compound: A Rigid Scaffold

The choice of this compound as a linker precursor offers several strategic advantages for rational PROTAC design.

Rationale for Use:

  • Conformational Constraint: The cyclopropane ring introduces a high degree of rigidity, locking the linker into a specific conformation. This reduces the entropic penalty of ternary complex formation and can lead to higher cooperativity.[2]

  • Stereochemical Precision: The defined (1R,2S) stereochemistry provides precise, three-dimensional control over the exit vectors from the linker. This allows for fine-tuning of the orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.

  • Orthogonal Functional Handles: The ethyl ester and cyano groups represent two distinct chemical functionalities. They can be selectively modified to generate orthogonal reactive groups (e.g., a carboxylic acid and a primary amine), enabling a modular and controlled approach to PROTAC synthesis.

  • Novel Chemical Space: Moving beyond traditional linear linkers into constrained cyclic systems allows for the exploration of novel chemical space, potentially unlocking degraders for difficult targets or improving selectivity.[7]

Synthetic_Strategy cluster_conjugation Modular Conjugation Start This compound Intermediate Bifunctional Cyclopropane Linker (e.g., Acid & Amine) Start->Intermediate Functional Group Interconversion Final_PROTAC Final Rigid PROTAC Intermediate->Final_PROTAC POI_Ligand POI Ligand (with handle) POI_Ligand->Final_PROTAC E3_Ligand E3 Ligand (with handle) E3_Ligand->Final_PROTAC

Caption: High-level synthetic strategy for incorporating the cyclopropane scaffold.

Synthetic and Application Protocols

Disclaimer: These protocols are intended for use by trained chemistry and biology professionals in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (1R,2S)-1-(aminomethyl)-2-cyanocyclopropane-1-carboxylic acid Linker Intermediate

This protocol describes a plausible two-step conversion of the starting material into a bifunctional linker containing a carboxylic acid and a primary amine.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • Hydrochloric acid (HCl), 1M solution

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate (EtOAc), Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator, Magnetic stirrer, pH paper, Standard glassware

Step 1: Ester Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1 ratio).

  • Add LiOH·H₂O (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield (1R,2S)-2-cyanocyclopropane-1-carboxylic acid. Confirm structure by ¹H NMR and MS.

Step 2: Nitrile Reduction

  • Caution: Perform this step in a well-ventilated fume hood. Borane reagents are toxic and flammable.

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (BH₃·SMe₂) (approx. 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1M HCl and stir for 30 minutes.

  • Basify the solution to pH >10 with 1M NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the crude bifunctional linker. Purify as needed via chromatography.

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling

This protocol provides a general framework for conjugating the bifunctional linker to POI and E3 ligase ligands that contain carboxylic acid or amine handles. The order of addition will depend on the specific protecting group strategy employed. This example assumes the POI ligand has a carboxylic acid and the E3 ligand has an amine.

Materials:

  • Bifunctional cyclopropane linker from Protocol 1

  • POI-ligand-COOH (1.0 eq)

  • E3-ligand-NH₂ (e.g., pomalidomide or VHL ligand amine derivatives)[8]

  • Coupling agents: HATU or HBTU (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Standard purification supplies (preparative HPLC)

Procedure:

  • In a vial, dissolve the POI-ligand-COOH (1.0 eq), HATU (1.1 eq), and the bifunctional cyclopropane linker (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 10 minutes.

  • Monitor the formation of the first amide bond by LC-MS. The reaction is typically complete within 1-2 hours.

  • To the same reaction vessel, add the E3-ligand-NH₂ (1.1 eq). If necessary, add another portion of HATU (1.1 eq) and DIPEA (2.0 eq) to activate the second carboxylic acid on the linker (if the linker was synthesized with two acid groups and the nitrile was to be used differently). Note: The protocol assumes a linker with one acid and one amine. The procedure needs to be adapted based on the actual linker intermediate.

  • Let the second coupling reaction proceed at room temperature for 4-12 hours. Monitor progress by LC-MS.[8]

  • Once complete, quench the reaction with a small amount of water.

  • Filter the crude reaction mixture and purify by reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Characterize the final product thoroughly by high-resolution mass spectrometry (HRMS) and NMR to confirm identity and purity >95%.

Protocol 3: Target Protein Degradation Assay (Western Blot)

This is the foundational assay to determine if the synthesized PROTAC induces the degradation of the target protein.[8][9]

Materials:

  • Appropriate cell line expressing the POI

  • Synthesized PROTAC, dissolved in DMSO

  • Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range to test is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and add the medium containing the PROTAC dilutions or vehicle.

  • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 rpm for 15 minutes at 4 °C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95 °C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4 °C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Incubate with ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation versus PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 4: Cellular Viability Assay

This assay measures the functional downstream effect of protein degradation, such as inducing cell death in cancer cell lines.[4]

Materials:

  • Cell line used in the degradation assay

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.

  • PROTAC Treatment: Prepare 2x serial dilutions of the PROTAC in culture medium and add 100 µL to the respective wells to achieve the final desired concentrations. Include a vehicle control.

  • Incubate for a longer duration, typically 72 hours, to observe a functional effect on cell proliferation/viability.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume as per manufacturer's protocol, often equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability versus log[PROTAC concentration] and use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Advanced Evaluation

The initial evaluation should focus on the potency (DC₅₀) and efficacy (Dₘₐₓ) of degradation. A successful PROTAC will exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes over the productive ternary complex.[2]

PROTAC_Evaluation_Workflow A Synthesize & Purify PROTAC B Western Blot (Degradation Assay) A->B Test Efficacy C Determine DC50 & Dmax B->C Quantify D Cell Viability Assay (Functional Outcome) C->D Correlate Degradation to Function G Lead Optimization C->G E Determine GI50 D->E Quantify F Advanced Assays (Selectivity, PK/PD) E->F For Promising Leads E->G G->A Iterate Design

Caption: A streamlined workflow for the evaluation of newly synthesized PROTACs.

For promising candidates, further studies are essential:

  • Target Engagement: Assays like NanoBRET™ or CETSA® can confirm the PROTAC binds to the POI and E3 ligase in cells.[10]

  • Ternary Complex Formation: Biophysical methods such as TR-FRET, fluorescence polarization, or surface plasmon resonance (SPR) can directly measure the formation and cooperativity of the ternary complex.[11]

  • Selectivity Profiling: Unbiased mass spectrometry-based proteomics can reveal the global effects of the PROTAC on the cellular proteome, identifying any off-target degradation.[10]

Conclusion

The use of conformationally restricted linkers is a key strategy in modern PROTAC design. This compound serves as an excellent starting point for creating rigid linkers with precise stereochemical control. By constraining the geometry of the PROTAC, this scaffold can facilitate more potent and selective protein degradation. The protocols outlined herein provide a comprehensive guide for researchers to synthesize, test, and validate novel degraders built upon this promising chemical framework, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for Designing PROTACs with Cyclopropane-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flexible Tether

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by transforming the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC's architecture is deceptively simple: a "warhead" ligand binds the POI, an "anchor" ligand recruits an E3 ubiquitin ligase, and a chemical linker connects the two.[3]

While initial efforts focused on the warhead and anchor, the field has matured to recognize the linker as a critical determinant of a PROTAC's success.[4][5] Far from being an inert spacer, the linker's length, rigidity, and chemical composition dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which in turn governs degradation efficiency.[2] Furthermore, the linker profoundly influences the molecule's physicochemical properties, such as solubility and cell permeability.[6]

Early PROTAC designs predominantly featured flexible polyethylene glycol (PEG) or alkyl chains, valued for their synthetic accessibility.[3] However, high flexibility can introduce a significant entropic penalty upon ternary complex formation and may lead to unproductive binding conformations or poor pharmacokinetic properties.[7] This has spurred the exploration of rigid linkers to enforce conformational restraint, pre-organizing the PROTAC into a bioactive state.[3][7] Among these, the cyclopropane ring has emerged as a uniquely powerful motif.

This guide provides an in-depth exploration of the rationale, design, synthesis, and characterization of PROTACs incorporating cyclopropane-based linkers. We will detail the strategic advantages of this approach and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of Cyclopropane Linkers

The incorporation of a cyclopropane ring into a PROTAC linker is a deliberate design choice rooted in established medicinal chemistry principles. Its rigid, three-dimensional structure offers several compelling advantages over traditional flexible linkers.

  • Conformational Pre-organization: The primary benefit of a cyclopropane linker is its ability to act as a conformational lock.[7] By restricting the number of rotatable bonds, it reduces the entropic penalty associated with forming the ternary complex. This pre-organization can lead to a more stable and productive complex, potentially increasing the rate and extent of protein degradation.

  • Enhanced Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic degradation pathways that often target more flexible alkyl chains.[7] This can lead to a longer in vivo half-life and improved pharmacokinetic profile for the PROTAC molecule.

  • Improved Physicochemical Properties: As a small, rigid, and lipophilic spacer, the cyclopropane moiety can be used to fine-tune a PROTAC's properties. It can help navigate the challenging "beyond Rule of 5" chemical space typical of PROTACs. Studies have shown that linker rigidity can impact cell permeability; in some cases, a more rigid structure leads to higher intracellular accumulation, though a trade-off with ternary complex stability may exist.[6][8]

  • Precise Vectorial Control: The defined geometry of the cyclopropane ring allows for precise control over the exit vectors of the linker. This enables chemists to meticulously orient the warhead and anchor ligands to optimize the protein-protein interactions between the POI and the E3 ligase within the ternary complex.

Below is a diagram illustrating the conceptual difference between a flexible and a cyclopropane-based rigid linker in orienting the PROTAC for ternary complex formation.

G cluster_0 Allows multiple, potentially unproductive conformations cluster_1 Pre-organizes into a bioactive conformation POI_flex Protein of Interest (POI) PROTAC_flex PROTAC POI_flex->PROTAC_flex E3_flex E3 Ligase E3_flex->PROTAC_flex Linker_flex Flexible Linker (e.g., PEG) POI_rigid Protein of Interest (POI) PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid E3_rigid E3 Ligase E3_rigid->PROTAC_rigid Linker_rigid Rigid Linker (Cyclopropane)

Figure 1. Conceptual comparison of linker types.

Protocol I: Synthesis of a Cyclopropane-Linked BRD4 Degrader

This section provides a detailed, multi-step protocol for the synthesis of a representative PROTAC targeting the BET bromodomain protein BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase. This protocol is illustrative and involves the synthesis of a key cyclopropane-containing VHL ligand-linker conjugate, followed by coupling to a BRD4 inhibitor warhead.

Workflow Overview

The synthesis is divided into three main stages:

  • Stage A: Synthesis of a key intermediate, an azide-functionalized cyclopropane linker.

  • Stage B: Conjugation of the linker to the VHL ligand hydroxyproline core.

  • Stage C: Final coupling of the VHL ligand-linker conjugate to an alkyne-functionalized BRD4 inhibitor via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".

G start Starting Materials stage_a Stage A: Synthesis of Azide- Functionalized Cyclopropane Linker start->stage_a stage_b Stage B: Conjugation to VHL Ligand Core stage_a->stage_b stage_c Stage C: Final CuAAC 'Click' Reaction stage_b->stage_c end Final PROTAC stage_c->end warhead Alkyne-Functionalized BRD4 Inhibitor warhead->stage_c

Figure 2. High-level synthetic workflow.
Stage A: Synthesis of (1-azido-2-bromoethyl)cyclopropane

  • Materials: 1-bromo-2-chloroethane, cyclopropylacetonitrile, Sodium azide (NaN₃), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

  • Step A1: Synthesis of 2-cyclopropylacetonitrile.

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add cyclopropylacetonitrile (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1-bromo-2-chloroethane (1.5 eq) dropwise and heat the reaction to reflux for 16 hours.

    • Cool the reaction to room temperature, quench carefully with water, and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the intermediate chloro-nitrile.

  • Step A2: Azide Formation.

    • Dissolve the product from Step A1 in anhydrous DMF.

    • Add sodium azide (NaN₃, 2.0 eq) and stir the mixture at 80 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether (3x).

    • Wash the combined organic layers with water (3x) and brine, then dry over MgSO₄, filter, and concentrate carefully under reduced pressure to yield the azide-functionalized cyclopropane linker intermediate. Caution: Organic azides can be explosive; handle with care.

Stage B: Synthesis of VH032-Cyclopropane-Azide Ligand

This protocol adapts known procedures for synthesizing VHL ligands.[9][10]

  • Materials: (S,R,S)-AHPC-OH (a common VHL ligand precursor), product from Stage A, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (S,R,S)-AHPC-OH (1.0 eq) in ACN, add K₂CO₃ (3.0 eq).

    • Add the azide-functionalized cyclopropane linker from Stage A (1.2 eq).

    • Stir the reaction mixture at 60 °C for 16 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/Methanol to afford the desired VH032-cyclopropane-azide conjugate. Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Stage C: Final PROTAC Assembly via CuAAC Click Chemistry

This final step connects the VHL-linker moiety with an alkyne-functionalized warhead, for which numerous syntheses are reported.[11]

  • Materials: VH032-cyclopropane-azide (from Stage B), Alkyne-functionalized BRD4 inhibitor (e.g., a derivative of JQ1), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, 1:1 t-BuOH/water solvent mixture.

  • Procedure:

    • In a reaction vial, dissolve the alkyne-modified BRD4 inhibitor (1.0 eq) and the VH032-cyclopropane-azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

    • Add a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water. The solution should change color, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS until the starting materials are consumed.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product using preparative HPLC to obtain the pure compound.

    • Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm identity and purity (>95%).

Characterization and Performance Evaluation

A rigorous, multi-assay approach is required to validate the performance of a newly synthesized PROTAC and understand the impact of the cyclopropane linker.

Protocol II: Cellular Degradation Assays (DC₅₀ & Dₘₐₓ)

The definitive measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard method for quantifying this effect.

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the final PROTAC in DMSO, then dilute into culture medium. Typical final concentrations range from 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Treat the cells with the PROTAC dilutions for a set time period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 4 °C to pellet cell debris.

    • Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities for the target protein and the loading control using software like ImageJ.

    • Normalize the target protein signal to the loading control for each lane.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

Comparative Data: The Impact of Linker Rigidity

The choice of linker can dramatically alter degradation potency. While a direct case study comparing a cyclopropane linker to a flexible linker for the same POI/E3 pair is not always available in literature, we can draw valuable insights from studies that compare different types of rigid and flexible linkers.

Table 1: Representative Data Comparing Flexible vs. Rigid Linkers on Degradation Efficiency

PROTAC System (Target-E3 Ligase) Linker Type Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Cell Line Reference
BRD4 - CRBN Flexible PEG4 15 >95 22Rv1 [3][4]
BRD4 - CRBN Rigid Piperazine-based 1.8 >95 22Rv1 [3][4]
H-PGDS - CRBN Flexible PEG5 >1000 ~20 HEK293 [8]

| H-PGDS - CRBN | Rigid | Spirocyclic | 35.8 | >90 | HEK293 |[1][8] |

Note: Data is compiled from representative literature to illustrate trends. Direct comparison between different systems should be made with caution.[4] The data clearly shows that for certain systems, transitioning from a flexible PEG linker to a more conformationally restricted rigid linker can result in a significant improvement in degradation potency (lower DC₅₀).

Protocol III: Biophysical Analysis of Ternary Complex Formation

The stability of the ternary complex is a key driver of PROTAC efficiency. Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of these interactions in real-time.

  • Objective: To measure the binding affinities of the PROTAC to the POI and E3 ligase individually (binary interactions) and to measure the affinity of the second protein binding to the pre-formed PROTAC-protein complex (ternary interaction), allowing for the calculation of the cooperativity factor (α).

  • General SPR Methodology:

    • Immobilization: Covalently immobilize either the purified E3 ligase complex (e.g., VCB complex) or the purified POI (e.g., BRD4 bromodomain) onto an SPR sensor chip surface.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary PROTAC-protein affinity (K_D).

      • Separately, inject a series of concentrations of the soluble protein partner over the immobilized protein to check for any inherent protein-protein interaction.

    • Ternary Complex Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the second, soluble protein partner.

      • Inject these mixtures over the immobilized protein surface.

      • An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

    • The cooperativity factor (α) is calculated as the ratio of the K_D for the binary protein-PROTAC interaction to the K_D for the ternary complex formation.

      • α > 1: Positive cooperativity (the second protein binds more tightly in the presence of the first).

      • α < 1: Negative cooperativity (the second protein binds more weakly).

      • α = 1: No cooperativity.

Positive cooperativity is a highly desirable feature in a PROTAC, and the rigid nature of a cyclopropane linker can facilitate the favorable protein-protein contacts that lead to it.

G cluster_0 Ternary Complex Equilibria P_POI PROTAC + POI Complex1 POI-PROTAC P_POI->Complex1 K_D(POI) P_E3 PROTAC + E3 Complex2 E3-PROTAC P_E3->Complex2 K_D(E3) PPI POI + E3 Complex3 POI-E3 PPI->Complex3 Weak/No Interaction Ternary POI-PROTAC-E3 (Ternary Complex) Complex1->Ternary + E3 K_D(Ternary, POI first) Complex2->Ternary + POI K_D(Ternary, E3 first)

Figure 3. Equilibria involved in ternary complex formation.

Conclusion and Future Perspectives

The rational design of PROTACs has evolved from a trial-and-error process to a structure-guided discipline. The linker, once an afterthought, is now recognized as a key module for optimization. Cyclopropane-based linkers offer a compelling strategy to impart conformational rigidity, enhancing metabolic stability and pre-organizing the molecule into a bioactive conformation favorable for ternary complex formation. While the synthetic complexity is higher than for simple PEG or alkyl chains, the potential gains in potency, selectivity, and pharmacokinetic properties are substantial.

The protocols and data presented in this guide demonstrate a clear rationale and a robust methodological framework for the design and evaluation of these next-generation protein degraders. Future work will likely focus on developing more complex and diverse cyclopropane-based scaffolds and integrating computational modeling more deeply into the design process to predict optimal linker geometries in silico, further accelerating the discovery of potent and selective PROTAC therapeutics.

References

Application Notes and Protocols for the Synthesis of VHL E3 Ligase Ligands Utilizing a Stereodefined Cyclopropane Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of VHL in Targeted Protein Degradation and the Significance of Novel Ligands

The von Hippel-Lindau (VHL) protein is a critical component of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^). This complex plays a pivotal role in cellular homeostasis by earmarking the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions[1][2]. The burgeoning field of targeted protein degradation (TPD) has ingeniously co-opted this natural cellular process. By designing heterobifunctional molecules, known as Proteolysis-Targeting Chimeras (PROTACs), researchers can tether a protein of interest to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein[3][4].

The efficacy and selectivity of a PROTAC are intrinsically linked to the affinity and specificity of its constituent ligands for both the target protein and the E3 ligase. While ligands for cereblon (CRBN) are also widely used, VHL ligands are noted for their high affinity and favorable physicochemical properties[5]. The development of novel, synthetically accessible VHL ligands is therefore a cornerstone of advancing TPD therapeutics. This guide provides a detailed protocol for the synthesis of a VHL E3 ligase ligand using ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a stereochemically defined building block that can be incorporated as a rigid and unique linker element.

Strategic Rationale: Leveraging a Cyclopropane Scaffold

The incorporation of a cyclopropane ring into drug molecules is a well-established strategy to enhance metabolic stability, improve cell permeability, and introduce conformational rigidity[6]. In the context of PROTACs, the linker connecting the two ligand heads is not merely a passive spacer but plays a crucial role in the formation and stability of the ternary complex (Target-PROTAC-E3 ligase)[4]. The stereodefined (1R,2S)-cyanocyclopropane moiety offers a unique three-dimensional scaffold that can orient the VHL ligand and the target-binding moiety in a productive conformation for ubiquitination.

This protocol outlines a convergent synthetic strategy wherein the commercially available this compound is first converted to a key carboxylic acid intermediate. This intermediate is then coupled with a pre-synthesized VHL ligand core, specifically the "VH032 amine," to furnish the final VHL ligand.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Part 1: Synthesis of Cyclopropane Intermediate cluster_1 Part 2: Synthesis of VH032 Amine (Literature Procedure) cluster_2 Part 3: Final Amide Coupling A This compound B (1R,2S)-2-Cyanocyclopropanecarboxylic acid A->B  Ester Hydrolysis  (LiOH, THF/H2O) E Final VHL E3 Ligase Ligand B->E C (2S,4R)-4-Hydroxyproline derivative D VH032 Amine C->D  Multi-step synthesis  (see reference [9]) D->E

Caption: Synthetic workflow for the VHL E3 ligase ligand.

Experimental Protocols

Part 1: Synthesis of (1R,2S)-2-Cyanocyclopropanecarboxylic acid

This initial step involves the stereoretentive hydrolysis of the ethyl ester of the starting material to its corresponding carboxylic acid.

Materials and Reagents:

ReagentCAS NumberSupplier
This compound699-23-0Commercial
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-3Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich
Deionized waterN/AIn-house
1 M Hydrochloric acid (HCl)7647-01-0Fisher Scientific
Ethyl acetate (EtOAc)141-78-6VWR
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich

Procedure:

  • To a solution of this compound (1.0 g, 7.19 mmol) in a mixture of THF (20 mL) and water (10 mL), add lithium hydroxide monohydrate (0.60 g, 14.38 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1R,2S)-2-cyanocyclopropanecarboxylic acid as a white solid.

Expected Yield: 85-95%.

Part 2: Synthesis of VH032 Amine

The synthesis of the VHL ligand core, referred to as "VH032 amine," is a multi-step process that has been well-documented in the literature. For a detailed, column chromatography-free, gram-scale synthesis, please refer to the procedure published by Li and coworkers[7]. The general approach starts from a protected (2S,4R)-4-hydroxyproline derivative and involves several key transformations including amide couplings and deprotection steps to yield the free amine ready for the final coupling reaction[8][9].

Part 3: Final Amide Coupling to Yield the VHL E3 Ligase Ligand

This final step couples the newly synthesized cyclopropane carboxylic acid with the VH032 amine to form the target VHL ligand.

Materials and Reagents:

ReagentCAS NumberSupplier
(1R,2S)-2-Cyanocyclopropanecarboxylic acid(from Part 1)In-house
VH032 Amine(from Part 2)In-house
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1Combi-Blocks
DIPEA (N,N-Diisopropylethylamine)7087-68-5Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich
Dichloromethane (DCM)75-09-2VWR
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Fisher Scientific
BrineN/AIn-house

Procedure:

  • To a solution of (1R,2S)-2-cyanocyclopropanecarboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of VH032 amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the final VHL E3 ligase ligand.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Summary

StepStarting MaterialProductKey ReagentsSolventTypical Yield
Part 1This compound(1R,2S)-2-Cyanocyclopropanecarboxylic acidLiOH·H₂OTHF/H₂O85-95%
Part 3(1R,2S)-2-Cyanocyclopropanecarboxylic acid & VH032 AmineFinal VHL E3 Ligase LigandHATU, DIPEADMF60-75%

Conclusion and Future Perspectives

This guide provides a robust and reproducible protocol for the synthesis of a novel VHL E3 ligase ligand incorporating a stereodefined cyanocyclopropane moiety. The use of this compound as a starting material allows for the introduction of a rigid and synthetically versatile linker element. The final product can be used as a standalone VHL ligand for biochemical and cellular assays or can be further elaborated into a PROTAC by attaching a warhead that binds to a protein of interest. The modular nature of this synthesis allows for the exploration of structure-activity relationships of the linker, which is a critical aspect of modern PROTAC design.

References

Application Notes and Protocols: Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in modern drug discovery. Its inherent ring strain and unique stereoelectronic properties offer medicinal chemists a valuable tool to address multifaceted challenges in drug design. The incorporation of a cyclopropyl fragment can impart a range of desirable attributes to a drug candidate, including enhanced metabolic stability by blocking sites of oxidation, increased potency through conformational restriction of flexible molecules, and improved membrane permeability.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key cyclopropane-containing building block, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate , in the discovery of novel therapeutics.

This guide will delve into the practical applications of this chiral intermediate, providing not only detailed, step-by-step protocols but also the scientific rationale behind its use. We will explore its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, its incorporation into the complex architecture of the hepatitis C virus (HCV) protease inhibitor Boceprevir, and its potential as a novel linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Handling

This compound is a chiral molecule with the following key properties:

PropertyValueReference
Molecular Formula C₇H₉NO₂[2][3]
Molecular Weight 139.15 g/mol [2][3]
CAS Number 699-23-0[2][3]
Appearance Colorless to light yellow liquid
Storage Store at 2-8°C under an inert atmosphere. The compound is sensitive to moisture.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Application I: A Constrained Amino Acid Mimic in the Synthesis of DPP-4 Inhibitors

Scientific Rationale: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones.[4] DPP-4 inhibitors, a class of oral anti-diabetic drugs, prevent this inactivation, thereby prolonging the action of incretins and improving glycemic control. Many DPP-4 inhibitors are peptidomimetic, designed to fit into the active site of the enzyme. The use of conformationally constrained amino acid mimics is a key strategy to enhance binding affinity and selectivity.

The (1R,2S) stereochemistry of ethyl 2-cyanocyclopropane-1-carboxylate provides a rigid scaffold that can mimic the dihedral angles of natural amino acids, while the cyano group can serve as a bioisostere for other functional groups or as a handle for further chemical elaboration.

Experimental Workflow:

DPP4_Workflow A This compound B Hydrolysis to Carboxylic Acid A->B LiOH, THF/H₂O C Amide Coupling with Chiral Amine B->C HATU, DIPEA, Amine D Reduction of Nitrile to Amine C->D H₂, Raney Ni E Final DPP-4 Inhibitor Analog D->E Further Functionalization

Caption: Synthetic workflow for a DPP-4 inhibitor analog.

Protocol 1: Synthesis of a Cyclopropyl Amino Acid Intermediate

This protocol describes the conversion of this compound into a key amino acid intermediate suitable for incorporation into a DPP-4 inhibitor scaffold.

Step 1: Hydrolysis of the Ester

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture to pH ~3 with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2S)-2-cyanocyclopropane-1-carboxylic acid as a white solid.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve (1R,2S)-2-cyanocyclopropane-1-carboxylic acid (1.0 eq) and a suitable chiral amine (e.g., a substituted piperidine derivative, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-16 hours.

  • Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Step 3: Reduction of the Nitrile

  • Reaction Setup: Dissolve the amide from Step 2 (1.0 eq) in methanol saturated with ammonia.

  • Catalyst Addition: Add Raney Nickel (a slurry in water, ~10% w/w) to the solution.

  • Reaction Conditions: Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the desired aminomethyl cyclopropane derivative. This intermediate can then be further elaborated to the final DPP-4 inhibitor.

Application II: A Key Structural Component of the HCV Protease Inhibitor Boceprevir

Scientific Rationale: Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The structure of Boceprevir includes a complex P2 fragment, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is crucial for its binding to the enzyme's active site.[5][6] While not a direct precursor, the synthesis of this P2 fragment often involves intermediates derived from cyclopropane structures. This compound serves as a valuable starting point for the stereocontrolled synthesis of such complex cyclopropane-containing amino acid derivatives.

Synthetic Strategy Overview:

Boceprevir_Strategy A This compound B Reduction and Protection A->B LiAlH₄, then Boc₂O C Functional Group Interconversion B->C Multi-step sequence D Annulation to form Bicyclic System C->D Intramolecular Cyclization E Boceprevir P2 Fragment D->E Deprotection and Esterification

Caption: Retrosynthetic approach for the Boceprevir P2 fragment.

Protocol 2: Synthesis of a Protected Aminomethylcyclopropane Methanol

This protocol outlines the initial steps to convert this compound into a versatile intermediate for the synthesis of the Boceprevir P2 fragment.

Step 1: Reduction of Ester and Nitrile

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Work-up and Quenching: Cool the reaction to 0°C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture vigorously for 1 hour.

  • Isolation: Filter the white precipitate and wash thoroughly with THF. Concentrate the filtrate to obtain the crude (1R,2S)-2-(aminomethyl)cyclopropane-1-methanol.

Step 2: N-Boc Protection

  • Reaction Setup: Dissolve the crude amino alcohol from Step 1 (1.0 eq) in a mixture of dioxane and water (1:1).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction at room temperature for 12-16 hours.

  • Work-up and Isolation: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting N-Boc protected intermediate can be purified by column chromatography and carried forward in the synthesis of the Boceprevir P2 fragment.

Application III: A Versatile Linker Building Block for PROTACs

Scientific Rationale: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][7] A critical component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase ligand. The length, rigidity, and chemical nature of the linker are crucial for optimal ternary complex formation and target degradation.

This compound, with its defined stereochemistry and orthogonal functional groups (ester and nitrile), presents an attractive scaffold for the construction of rigid and stereochemically defined linkers. The cyclopropane unit can introduce a desirable degree of conformational constraint, potentially improving the efficiency of ternary complex formation.

Proposed Synthetic Utility:

PROTAC_Linker cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A This compound B Selective Functionalization of Ester A->B C Selective Functionalization of Nitrile A->C D Orthogonally Protected Linker B->D C->D E Target Binder D->E Coupling 1 F E3 Ligase Ligand D->F Coupling 2 G Final PROTAC E->G F->G

Caption: Strategy for incorporating the cyclopropane unit into a PROTAC linker.

Protocol 3: Orthogonal Functionalization for Linker Synthesis

This protocol outlines a general approach to selectively functionalize the ester and nitrile groups of this compound to create a linker precursor.

Step 1: Amidation of the Ester

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, add a desired amine (e.g., propargylamine for subsequent "click" chemistry, 1.5 eq).

  • Reaction Conditions: The reaction can be promoted by heating or by using a catalyst such as sodium cyanide. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the corresponding amide.

Step 2: Conversion of the Nitrile

  • Hydrolysis to Carboxylic Acid: The nitrile group of the amide from Step 1 can be hydrolyzed to a carboxylic acid under acidic or basic conditions (e.g., 6N HCl, reflux).

  • Reduction to Amine: Alternatively, the nitrile can be reduced to a primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation as described in Protocol 1, Step 3.

The resulting bifunctional cyclopropane derivative, with two distinct reactive handles, can then be sequentially coupled to a target protein binder and an E3 ligase ligand to generate the final PROTAC molecule.

Conclusion

This compound is a high-value, chiral building block with broad applicability in modern drug discovery. Its rigid cyclopropane core provides a powerful tool for medicinal chemists to introduce conformational constraint and enhance the pharmacological properties of drug candidates. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to effectively utilize this versatile intermediate in the synthesis of novel DPP-4 inhibitors, complex natural product-inspired molecules like Boceprevir, and innovative therapeutic modalities such as PROTACs. The continued exploration of such unique chemical scaffolds will undoubtedly contribute to the development of the next generation of medicines.

References

hydrolysis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate to the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (1R,2S)-2-Cyanocyclopropane-1-Carboxylic Acid via Hydrolysis

Abstract

This technical note provides a comprehensive guide to the hydrolysis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a critical transformation for synthesizing the corresponding carboxylic acid. This chiral cyclopropane derivative is a valuable building block in medicinal chemistry, prized for the conformational rigidity and unique stereochemical properties it imparts to target molecules.[1][2] We present a detailed examination of both acid- and base-catalyzed hydrolysis mechanisms, offering field-proven insights into experimental choices. A robust, step-by-step protocol for the preferred base-catalyzed saponification method is provided, complete with data tables, troubleshooting advice, and process flow visualizations to ensure reliable and reproducible execution by researchers in drug discovery and development.

Introduction: The Significance of the Cyclopropane Scaffold

The cyclopropane ring is a highly sought-after motif in modern drug design. Its rigid, three-dimensional structure serves as a bioisostere for larger, more flexible groups, often leading to enhanced binding affinity and improved metabolic stability in drug candidates.[1][3] Specifically, (1R,2S)-2-cyanocyclopropane-1-carboxylic acid and its derivatives are key intermediates in the synthesis of novel therapeutics, including enzyme inhibitors and antivirals.[4] The conversion of the stable ethyl ester precursor to the active carboxylic acid via hydrolysis is a fundamental and frequently encountered step in these synthetic pathways. This document provides the scientific rationale and a detailed protocol for this essential transformation.

Mechanistic Rationale: Choosing the Optimal Hydrolysis Pathway

The hydrolysis of this compound involves the conversion of two functional groups: the ethyl ester and the cyano (nitrile) group. Both can be hydrolyzed under either acidic or basic conditions, but the mechanisms and practical outcomes differ significantly.[5][6]

Acid-Catalyzed Hydrolysis

Under hot aqueous acid conditions (e.g., refluxing with HCl or H₂SO₄), both the ester and nitrile groups are hydrolyzed.[7][8]

  • Ester Hydrolysis: The reaction begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[9][10][11] This process is reversible, and an equilibrium is established between the reactants and products.[9][10]

  • Nitrile Hydrolysis: Similarly, the nitrile nitrogen is protonated, increasing the electrophilicity of the cyano carbon.[12][13] A subsequent attack by water leads to an imidic acid intermediate, which tautomerizes to a more stable amide.[12][14] This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[15]

While effective, the primary drawback of the acid-catalyzed method is its reversible nature, which can limit the final yield unless a large excess of water is used.[10]

Base-Catalyzed Hydrolysis (Saponification)

Heating the substrate with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), provides a more favorable and irreversible pathway for the ester group.[16][17]

  • Ester Hydrolysis: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group and forming the carboxylic acid. In the basic medium, this acid is immediately deprotonated to form a carboxylate salt. This final acid-base step is irreversible and drives the reaction to completion.[17]

  • Nitrile Hydrolysis: The hydroxide ion also attacks the nitrile carbon.[13][14] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[6] The amide is then further hydrolyzed by the base to yield the carboxylate salt and ammonia gas.[5]

Because the formation of the carboxylate salt is thermodynamically highly favorable, the base-promoted hydrolysis is essentially irreversible, making it the preferred method for achieving high conversion and yield.[16] The final product, the free carboxylic acid, is then isolated by a simple acidic workup.[8]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a reliable procedure for the hydrolysis of this compound using sodium hydroxide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PurityMedChemExpress (CAS: 699-23-0)The starting material.
Sodium Hydroxide (NaOH)Reagent GradeSigma-AldrichUsed as pellets or a pre-made solution.
Ethanol (EtOH)AnhydrousFisher ScientificCo-solvent to ensure miscibility.
Deionized Water (H₂O)Type II or betterIn-house
Hydrochloric Acid (HCl)6 M, AqueousVWRFor acidification during workup.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa AesarDrying agent.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing during extraction.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water (approximately 10-20 mL per gram of ester).

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq.) in water to the flask. Scientist's Note: A slight excess of base is used to ensure complete hydrolysis of both the ester and nitrile functionalities.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. The reaction is typically complete within 4-12 hours.

    • Process Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting ester.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice-water bath. Slowly and carefully add 6 M HCl with stirring. Ammonia gas may be evolved.[5] Continue adding acid until the solution is strongly acidic (pH 1-2). A precipitate of the carboxylic acid product may form. Causality Note: This step protonates the sodium carboxylate salt, rendering the desired carboxylic acid neutral and thus extractable into an organic solvent.[18]

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Field Insight: If an emulsion forms, it can often be broken by adding a small amount of brine.

  • Washing and Drying: Wash the combined organic layers once with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (1R,2S)-2-cyanocyclopropane-1-carboxylic acid is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed.[18]

Visualization of Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Ester in EtOH/H2O B 2. Add Aqueous NaOH (2.5 eq) A->B C 3. Heat to Reflux (4-12 h) B->C D 4. Cool & Remove EtOH (Rotovap) C->D E 5. Acidify with HCl to pH 1-2 (Ice Bath) D->E F 6. Extract 3x with Ethyl Acetate E->F G 7. Wash with Brine, Dry (MgSO4), Concentrate F->G H 8. Recrystallize or Perform Chromatography (If Needed) G->H I Final Product: (1R,2S)-2-Cyanocyclopropane- 1-Carboxylic Acid H->I

Caption: Workflow for the base-catalyzed hydrolysis protocol.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; Inadequate amount of base.Extend reflux time and re-check reaction progress. Ensure at least 2.5 equivalents of NaOH were used.
Low Yield Incomplete extraction due to improper pH; Product loss during workup.Ensure the aqueous phase is acidified to pH 1-2 before extraction. Be careful not to discard the product layer during separations.
Emulsion During Extraction High concentration of salts or amphiphilic species.Add saturated brine to the separatory funnel and swirl gently. Allow the mixture to stand for a longer period.
Oily Product Residual solvent or impurities.Ensure the product is dried thoroughly under high vacuum. If it remains an oil, purification by column chromatography may be necessary.

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with extreme care.

  • The hydrolysis of the nitrile group under basic conditions liberates ammonia gas, which is toxic and has a strong odor.[5] Ensure adequate ventilation.

Conclusion

The base-catalyzed hydrolysis of this compound is a highly efficient and reliable method for producing the corresponding carboxylic acid. The irreversibility of the saponification process ensures high yields, making it superior to the equilibrium-limited acid-catalyzed alternative for this specific transformation. The detailed protocol and practical insights provided in this application note offer researchers a robust framework for successfully synthesizing this valuable chiral building block, facilitating advancements in medicinal chemistry and drug development.

References

reduction of the nitrile group in ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the selective reduction of the nitrile moiety in ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a critical transformation for synthesizing chiral aminomethyl cyclopropane derivatives. This document provides detailed protocols, mechanistic insights, and comparative analysis for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Chiral Aminomethyl Cyclopropanes

The cyclopropane ring is a highly sought-after motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique spatial arrangements into bioactive molecules. When functionalized with specific stereochemistry, such as in the case of ethyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate, these structures become powerful chiral building blocks for novel therapeutics. The title compound, derived from the reduction of this compound, is a key intermediate whose stereochemical integrity is paramount.

This application note details two primary, field-proven methodologies for the selective reduction of the nitrile group to a primary amine while preserving the critical (1R,2S) stereochemistry of the cyclopropane core: Catalytic Hydrogenation with Raney® Nickel and chemical reduction using Lithium Aluminum Hydride (LiAlH₄). The choice between these methods depends on factors such as scale, available equipment, and tolerance of other functional groups.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a robust and scalable method for nitrile reduction, often favored in industrial settings for its efficiency and more manageable safety profile compared to powerful metal hydrides.

Scientific Rationale & Mechanistic Overview

The reduction proceeds by the catalytic action of Raney® Nickel, a high-surface-area nickel catalyst saturated with adsorbed hydrogen. The reaction involves the sequential addition of hydrogen across the carbon-nitrogen triple bond. An imine intermediate is formed, which is then further reduced to the primary amine.[1] The presence of a base, typically ammonia, is often used to suppress the formation of secondary amine byproducts, which can arise from the reaction between the intermediate imine and the final primary amine product.

G sub Substrate Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate reactor Charge Reactor (Parr Apparatus) sub->reactor solvent Solvent (e.g., Ethanolic Ammonia) solvent->reactor catalyst Catalyst Raney® Nickel Slurry catalyst->reactor Caution: Pyrophoric when dry purge Inert Gas Purge (N₂ or Ar) reactor->purge hydrogenate Hydrogenation H₂ (50-100 psi) 25-50°C, 4-12 h purge->hydrogenate Introduce H₂ filter Catalyst Filtration (Filter through Celite®) hydrogenate->filter Reaction Complete concentrate Solvent Removal (Rotary Evaporation) filter->concentrate product Product Ethyl (1R,2S)-2-(aminomethyl) cyclopropane-1-carboxylate concentrate->product

Detailed Protocol: Hydrogenation using Raney® Nickel

Materials and Reagents:

  • This compound

  • Raney® Nickel (slurry in water, e.g., W-2 grade)

  • Solvent: Anhydrous Ethanol (or Methanol) saturated with ammonia gas

  • Hydrogen Gas (high purity)

  • Nitrogen or Argon Gas (for purging)

  • Celite® 545 (or other filter aid)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure.

  • Charging the Reactor: To the vessel, add a solution of this compound (1 equivalent) in the ethanolic ammonia solvent.

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate). Safety Critical: Raney® Nickel is pyrophoric and can ignite spontaneously if it dries out in the air.[2][3] Always handle as a wet slurry and keep it under solvent.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen or argon and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and maintain the reaction at the target temperature (e.g., room temperature to 50°C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can also be checked by TLC or GC-MS on a carefully depressurized and sampled aliquot.

  • Work-up: Once complete, depressurize the reactor and purge again with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol. Safety Critical: Do not allow the filtered catalyst cake to dry. Immediately quench it in a separate container with water or a dilute acid solution for disposal.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if required.

ParameterTypical ValueRationale / Notes
Substrate Conc.0.5 - 1.0 MBalances reaction rate and solubility.
Catalyst Loading5-10 wt%Higher loading increases rate but complicates filtration.
SolventEtOH/NH₃Ammonia suppresses secondary amine formation.
H₂ Pressure50 - 100 psiHigher pressure increases reaction rate.
Temperature25 - 50 °CMildly exothermic; cooling may be needed initially.
Reaction Time4 - 12 hoursMonitor by H₂ uptake or chromatography.
Typical Yield>90%Generally a high-yielding transformation.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent capable of rapidly converting nitriles to primary amines.[1][4] Its high reactivity necessitates stringent safety protocols and anhydrous conditions.

Scientific Rationale & Mechanistic Overview

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This initial addition forms an intermediate imine-aluminum complex. A second hydride transfer then reduces the imine to an amine-aluminum complex.[5] A careful aqueous workup is required to quench excess LiAlH₄ and hydrolyze the aluminum complexes to liberate the desired primary amine.[6]

G cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Aqueous Workup nitrile R-C≡N lah1 Li⁺ ⁻AlH₄ imine_complex [R-CH=N-AlH₃]⁻ Li⁺ (Imine-Aluminum Complex) lah2 Li⁺ ⁻AlH₄ amine_complex [R-CH₂-N(AlH₃)₂]²⁻ 2Li⁺ (Amine-Aluminum Complex) workup H₂O / H₃O⁺ product R-CH₂-NH₂ (Primary Amine)

Detailed Protocol: Reduction using LiAlH₄

Materials and Reagents:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous solvent: Diethyl ether or Tetrahydrofuran (THF)

  • For Fieser Workup: Water, 15% aq. Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar). A three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer is recommended.

  • Reagent Preparation: To the reaction flask, add anhydrous THF (or diethyl ether) via syringe. Carefully add LiAlH₄ (1.0 - 1.5 equivalents) in portions, or as a solution, while stirring under the inert atmosphere. Cool the resulting suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve the this compound (1 equivalent) in anhydrous THF. Add this solution dropwise via the addition funnel to the stirred LiAlH₄ suspension at 0°C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching (Fieser Workup): Safety Critical: This step is highly exothermic and releases hydrogen gas.[7] It must be performed slowly and with extreme caution behind a safety shield in a well-ventilated fume hood. Cool the reaction mixture back to 0°C.

    • Slowly and dropwise, add 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • Slowly and dropwise, add 'X' mL of 15% aqueous NaOH.

    • Slowly and dropwise, add '3X' mL of water.

  • Work-up: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the slurry through a Büchner funnel, washing the solid aluminum salts thoroughly with THF or ethyl acetate.

  • Isolation: Transfer the combined filtrate to a separatory funnel. If two phases are present, separate them. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by vacuum distillation if necessary.

ParameterTypical ValueRationale / Notes
LiAlH₄ Equivalents1.0 - 1.5 eq.A slight excess ensures complete reaction.
SolventAnhydrous THF/EtherMust be strictly anhydrous to prevent violent reaction.
Temperature0°C to RTInitial cooling controls exotherm during addition.
Reaction Time2 - 4 hoursTypically faster than catalytic hydrogenation.
WorkupFieser MethodA standardized and reliable quenching protocol.
Typical Yield85-95%High yields are common if moisture is excluded.

Comparative Analysis and Troubleshooting

FeatureRaney® Nickel HydrogenationLithium Aluminum Hydride (LiAlH₄)
Reagent Type Heterogeneous CatalystHomogeneous Chemical Reductant
Conditions H₂ gas (50-100 psi), 25-50°CAnhydrous, inert atmosphere, 0°C to RT
Safety Catalyst is pyrophoric when dry. H₂ is flammable.Reagent is pyrophoric and violently water-reactive.[8][9][10][11]
Workup Filtration of catalyst.Careful, multi-step quenching of excess reagent.
Selectivity High for nitriles. May reduce C=C bonds.Extremely powerful; will also reduce the ester group.
Scale Excellent for both lab and industrial scale.Best suited for lab scale due to safety concerns.

Critical Consideration for this compound: A significant drawback of using LiAlH₄ for this specific substrate is its lack of selectivity. LiAlH₄ will readily reduce both the nitrile and the ethyl ester functional groups, leading to the corresponding amino alcohol, not the desired amino ester.[4] Therefore, Catalytic Hydrogenation with Raney® Nickel is the superior and recommended method for this transformation. If LiAlH₄ must be used, the ester group would need to be protected first, or a less reactive hydride (e.g., borane-THF complex) that is selective for nitriles over esters could be employed.[12]

Troubleshooting Guide:

  • Incomplete Reaction (Raney Ni): The catalyst may be deactivated. Ensure fresh, active catalyst is used. Increase H₂ pressure or temperature if necessary.

  • Formation of Secondary Amine (Raney Ni): This indicates the imine intermediate is reacting with the product. Ensure the solvent is saturated with ammonia to suppress this side reaction.[13]

  • Low Yield (LiAlH₄): Often due to incomplete reaction or loss during workup. Ensure anhydrous conditions were maintained. The Fieser workup can sometimes trap the product in the aluminum salts; ensure thorough washing of the filter cake.

  • Loss of Stereochemistry: The reduction conditions described for both methods are generally mild enough not to cause epimerization or ring-opening of the cyclopropane core. The (1R,2S) stereochemistry is expected to be fully retained.[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, including PROTACs, achieving high yield and stereochemical purity is paramount.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've followed the established protocol, but the yield of this compound is significantly lower than expected, or you've failed to isolate any product.

Potential Causes & Solutions
  • Inefficient Ylide Formation (Corey-Chaykovsky Approach): The Corey-Chaykovsky reaction is a common method for cyclopropanation, involving the reaction of a sulfur ylide with an electron-deficient alkene.[2][3][4] The formation of the ylide itself is a critical step.

    • Cause: Incomplete deprotonation of the sulfonium salt. The strength of the base is crucial.

    • Solution: Ensure your base is fresh and of high purity. For instance, if using sodium hydride (NaH), ensure it is free of any oil coatings and has not been passivated by atmospheric moisture. Consider using stronger bases like n-butyllithium (n-BuLi) if weaker bases are ineffective, but be mindful of temperature control to avoid side reactions.[4]

    • Cause: Degradation of the sulfur ylide. Sulfur ylides can be unstable, especially at elevated temperatures.[5]

    • Solution: Generate the ylide in situ at low temperatures (e.g., 0 °C or below) and use it immediately. Avoid allowing the ylide solution to warm up before the addition of the alkene substrate.

  • Poor Reactivity of the Alkene Substrate: The success of the cyclopropanation is highly dependent on the electronic nature of the alkene.

    • Cause: Insufficient activation of the double bond. The presence of electron-withdrawing groups is necessary to facilitate the nucleophilic attack by the ylide.

    • Solution: In the context of synthesizing the target molecule, the starting material is typically an electron-deficient alkene derived from ethyl cyanoacetate.[6] Ensure the purity of this starting material. If synthesizing this precursor, confirm its structure and purity by NMR and other analytical techniques.

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect solvent, temperature, or reaction time.

    • Solution: Review the literature for optimized conditions for similar substrates. Solvents like DMSO or THF are commonly used for Corey-Chaykovsky reactions.[5] Temperature control is critical for managing the stability of the ylide and controlling selectivity. An insufficient reaction time may lead to incomplete conversion, while an excessively long time can lead to product degradation or side reactions.

Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

You've successfully synthesized the cyclopropane ring, but the ratio of the desired (1R,2S)-cis isomer to the undesired trans isomer is low.

Potential Causes & Solutions
  • Reaction Kinetics vs. Thermodynamics: The diastereoselectivity of cyclopropanation reactions can be influenced by whether the reaction is under kinetic or thermodynamic control.

    • Cause: The reaction conditions may favor the formation of the thermodynamically more stable trans isomer.

    • Solution: Adjusting the reaction temperature can influence the diastereomeric ratio. Lower temperatures often favor the kinetically controlled product. The choice of the sulfur ylide can also play a role; for example, dimethyloxosulfonium methylide and dimethylsulfonium methylide can exhibit different selectivities.[3][4]

  • Steric Hindrance: The approach of the nucleophile to the alkene can be directed by steric factors.

    • Cause: The substituents on both the ylide and the alkene can influence the facial selectivity of the attack.

    • Solution: While modifying the core structure of ethyl cyanoacetate isn't an option for this specific target, the choice of the cyclopropanating agent can be explored. Different ylides or carbenoid precursors may offer different steric profiles, leading to improved diastereoselectivity.

  • Catalyst Control (for Metal-Catalyzed Cyclopropanation): If employing a metal-catalyzed approach (e.g., with a rhodium or copper catalyst and a diazo compound), the ligand on the metal center is paramount for controlling stereoselectivity.

    • Cause: An inappropriate or poorly chosen chiral ligand.

    • Solution: Screen a variety of chiral ligands. For the synthesis of a specific stereoisomer like (1R,2S), a chiral catalyst is essential.[7][8][9] The literature is extensive on asymmetric cyclopropanation, and selecting a ligand system known to be effective for similar substrates is a good starting point.

Problem 3: Difficulty in Purification

You have a mixture of diastereomers and/or starting materials, and separation by standard column chromatography is proving to be challenging.

Potential Causes & Solutions
  • Similar Polarity of Diastereomers: The cis and trans isomers of ethyl 2-cyanocyclopropane-1-carboxylate can have very similar polarities, making them difficult to resolve on silica gel.

    • Solution 1: Optimization of Chromatography: Experiment with different solvent systems for column chromatography. A less polar solvent system may provide better separation. Consider using a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for analytical and even preparative-scale separations.

    • Solution 2: Crystallization-Induced Diastereomer Transformation: In some cases, it is possible to epimerize the unwanted diastereomer to the desired one under specific conditions, followed by crystallization of the desired product.[10] This drives the equilibrium towards the formation of the desired isomer.

    • Solution 3: Derivatization: If the ester or nitrile group can be temporarily modified to create a derivative with a larger difference in polarity between the diastereomers, this can facilitate separation. The modifying group can then be removed in a subsequent step.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this molecule?

The synthesis of substituted cyclopropanes like this compound can generally be approached through several key methodologies:

  • Michael Initiated Ring Closure (MIRC): This is a powerful method for forming cyclopropanes from electron-deficient alkenes.[11][12] It involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that displaces a leaving group. For the target molecule, this could involve the reaction of a derivative of ethyl cyanoacetate with a suitable electrophile.

  • Corey-Chaykovsky Reaction: As discussed in the troubleshooting section, this reaction utilizes a sulfur ylide to transfer a methylene group to an electron-deficient alkene.[2][3][4][5][13] This is a widely used and reliable method for cyclopropanation.

  • Metal-Catalyzed Cyclopropanation: This approach typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., rhodium, copper, or cobalt).[7][8][9][14] For asymmetric synthesis, a chiral ligand is used to control the stereochemistry of the product.

  • Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate the reaction between reactants in immiscible phases.[15][16][17][18] In the context of cyclopropanation, a chiral phase-transfer catalyst can be used to achieve enantioselectivity.[12]

Q2: How can I ensure high enantioselectivity for the (1R,2S) isomer?

Achieving high enantioselectivity is a critical challenge and requires a stereocontrolled synthetic approach.

  • Chiral Catalysts: The most common strategy is the use of a chiral catalyst.

    • Metal-Ligand Complexes: In metal-catalyzed cyclopropanation, the choice of the chiral ligand is crucial. Ligands such as chiral bis(oxazoline) (BOX) or pyridine-oxazoline (PyBox) ligands in combination with copper or rhodium catalysts are frequently used.[19]

    • Chiral Phase-Transfer Catalysts: In MIRC reactions, chiral quaternary ammonium salts derived from cinchona alkaloids are often effective in inducing enantioselectivity.[12][15]

  • Biocatalysis: Engineered enzymes, such as variants of myoglobin or cytochrome P450, have emerged as powerful catalysts for asymmetric cyclopropanation, often providing excellent enantio- and diastereoselectivity under mild conditions.[19][20][21]

  • Chiral Auxiliaries: While less common for this specific target, a chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then removed in a subsequent step.

Q3: What are the key safety considerations for this synthesis?

As with any chemical synthesis, a thorough risk assessment should be conducted. Specific hazards to consider for this synthesis include:

  • Diazo Compounds: If using a metal-catalyzed approach with a diazo compound like ethyl diazoacetate, be aware that diazo compounds are potentially explosive and toxic.[11][22] They should be handled with care in a well-ventilated fume hood, and distillation should be avoided.

  • Strong Bases: Reagents like sodium hydride and n-butyllithium are pyrophoric and react violently with water.[4] They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used in these syntheses (e.g., THF, DMSO, benzene) are flammable and have associated health risks.[5][23] Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.

Q4: Can you provide a general experimental protocol for a Corey-Chaykovsky approach?

The following is a generalized protocol and should be adapted based on specific literature procedures for the substrate .

Step 1: Ylide Formation

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add trimethylsulfonium iodide and dry DMSO.

  • Stir the mixture under a nitrogen atmosphere until the salt is completely dissolved.

  • Cool the solution to the recommended temperature (e.g., 0-5 °C) in an ice bath.

  • Slowly add a strong base, such as potassium tert-butoxide, portion-wise while maintaining the temperature.

  • Stir the resulting milky-white suspension for the specified time to ensure complete ylide formation.

Step 2: Cyclopropanation

  • Dissolve the electron-deficient alkene (e.g., an appropriate derivative of ethyl cyanoacetate) in a suitable dry solvent (e.g., DMSO).

  • Slowly add the alkene solution to the pre-formed ylide suspension at a controlled temperature.

  • Allow the reaction to stir at room temperature for the recommended duration (e.g., 2 hours), monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired this compound.

A generalized experimental workflow for the Corey-Chaykovsky reaction.

G cluster_0 Ylide Formation cluster_1 Cyclopropanation cluster_2 Work-up & Purification Ylide_Start Trimethylsulfonium Iodide + Dry DMSO Base_Addition Add Strong Base (e.g., KOtBu) at 0-5°C Ylide_Start->Base_Addition Dissolve Ylide_Formation Stir to Form Ylide Suspension Base_Addition->Ylide_Formation Deprotonation Reaction Add Alkene to Ylide Suspension Ylide_Formation->Reaction Combine Alkene_Prep Prepare Alkene Substrate Solution Alkene_Prep->Reaction Stirring Stir at Room Temperature Reaction->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash and Dry Organic Layers Extraction->Wash_Dry Evaporation Solvent Evaporation Wash_Dry->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

A generalized experimental workflow for the Corey-Chaykovsky reaction.

Q5: What is the role of ethyl cyanoacetate in this synthesis?

Ethyl cyanoacetate is a versatile C2 synthon.[6] Its methylene group is activated by both the adjacent nitrile and ester groups, making it acidic and prone to deprotonation.[6] This allows it to participate in a variety of carbon-carbon bond-forming reactions. In the context of synthesizing the target cyclopropane, it is often used to generate the necessary electron-deficient alkene precursor through a Knoevenagel condensation with an aldehyde.[6] The resulting α,β-unsaturated system is then susceptible to cyclopropanation.

III. Data Summary

ParameterTypical Value/ConditionSignificance
Reaction Temperature -10 °C to 25 °CAffects ylide stability and diastereoselectivity.
Common Solvents DMSO, THFSolubilizes reagents and intermediates.
Common Bases NaH, KOtBu, n-BuLiDeprotonates the sulfonium salt to form the ylide.
Purification Method Silica Gel ChromatographySeparates the product from byproducts and starting materials.

IV. References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH.

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.

  • Johnson–Corey–Chaykovsky reaction. Wikipedia.

  • Corey-Chaykovsky Reaction. Alfa Chemistry.

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. The Royal Society of Chemistry.

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing.

  • Corey-Chaykovsky Reactions. NROChemistry.

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development - ACS Publications.

  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC - NIH.

  • Catalytic asymmetric cyclopropanation at a chiral platform. RSC Publishing.

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH.

  • Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications (RSC Publishing).

  • Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society.

  • Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry - ACS Publications.

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

  • Ethyl cyanoacetate. Wikipedia.

  • Stereoselective Synthesis of Cyclopropane Rings under Phase-Transfer-Catalyzed Conditions. The Journal of Organic Chemistry - ACS Publications.

  • cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. MedChemExpress.

  • Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed.

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.

  • Phase Transfer Catalysis(Mechanism and Applications). YouTube.

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC - NIH.

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science (RSC Publishing).

  • Stereoselective Synthesis of Cyclopropanes via Homoallylic Participation. Oxford Academic.

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ChemRxiv.

  • Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. PrepChem.com.

  • Enantioselective Cyclopropanation of 2‐Cyano‐3‐arylacrylates Using Carbohydrate‐Based Crown Ethers. ResearchGate.

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry - ACS Publications.

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences.

  • Ethyl cyanoacetate. PubChem.

  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. NIH.

  • Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction... ResearchGate.

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester.

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed.

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC - NIH.

  • Alternative methods for the synthesis of cyclopropane-1,1-dicarboxylic esters. Benchchem.

  • Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S -(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. ResearchGate.

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.

References

Technical Support Center: Synthesis of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. The high ring strain and stereochemical complexity of this molecule make its synthesis a nuanced process where minor deviations can lead to significant impurity profiles.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, control, and eliminate common impurities, ensuring the quality and success of your synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My final product shows low diastereomeric purity with unexpected peaks in my HPLC and/or NMR analysis. What are these impurities and how can I prevent their formation?

A1: Root Cause Analysis & Mitigation

The most common diastereomeric impurities are the trans isomers, primarily ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate and its enantiomer. Their presence indicates a lack of complete stereochemical control during the cyclopropanation step.

  • Causality: Most cyclopropanation reactions, such as those using carbenoids, are stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane.[1][2] If you start with a (Z)-alkene, you should predominantly get the cis-cyclopropane, and a (E)-alkene will yield the trans product. The formation of trans impurities from a (Z)-alkene synthesis points to one of two primary issues:

    • Contaminated Starting Alkene: The presence of the (E)-isomer in your starting alkene will directly lead to the formation of the trans diastereomer.

    • Isomerization Conditions: Reaction conditions (e.g., temperature, basicity) may be causing isomerization of either the starting alkene or the product itself. The stereocenter at the C1 position, being alpha to a carbonyl group, is potentially susceptible to epimerization under basic conditions, which could lead to the thermodynamically more stable trans isomer.[3]

  • Troubleshooting & Prevention Protocol:

    • Verify Starting Material Purity: Before starting the reaction, rigorously analyze your starting alkene by high-resolution GC or NMR to quantify any (E)-isomer contamination.

    • Optimize Reaction Conditions:

      • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can sometimes provide enough energy to overcome the rotational barrier of double bonds or facilitate epimerization.

      • Base Selection: If a base is used, select the mildest base that effectively promotes the reaction to minimize the risk of epimerization.

    • Purification Strategy: If trans isomers are still formed, they can typically be separated from the desired cis product by column chromatography on silica gel, as their different dipole moments and shapes lead to different retention times.

Z_Alkene (Z)-Alkene Precursor Cis_Product Desired cis-Product (1R,2S) Z_Alkene->Cis_Product E_Alkene (E)-Alkene Impurity Trans_Impurity trans-Impurity (Diastereomer) E_Alkene->Trans_Impurity Carbenoid Carbenoid (+ Chiral Catalyst) Carbenoid->Cis_Product Carbenoid->Trans_Impurity

Caption: Stereospecific formation of cis and trans isomers.

Q2: My chiral HPLC analysis indicates a low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: A Systematic Approach to Improving Enantioselectivity

A low ee means your desired (1R,2S) product is contaminated with its enantiomer, (1S,2R). This is a critical issue in pharmaceutical development.[4] The problem can stem from the analytical method, the catalyst, the reagents, or the reaction conditions.

  • Causality:

    • Analytical Method Artifacts: Before optimizing the synthesis, you must confirm your analytical method is accurate. Poorly resolved peaks or chromatographic artifacts can mimic low enantioselectivity.[5]

    • Catalyst Inefficiency: The chiral catalyst or ligand may be impure, deactivated ("poisoned"), or used under suboptimal conditions. Impurities in the starting material can sometimes bind to and deactivate the catalyst.[5]

    • Enantiopurity of Starting Materials: If any chiral reagents are used, their own enantiomeric purity is paramount. Commercial chiral compounds can contain detectable levels of their opposite enantiomers.[6]

    • Background Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel with the desired enantioselective reaction, producing a racemic version of the product and lowering the overall ee.[5]

  • Troubleshooting Workflow: Follow this workflow to systematically identify and solve the issue.

Start Problem: Low ee Detected Validate Is the analytical method validated? (e.g., baseline separation of racemate) Start->Validate OptimizeMethod Optimize Chiral HPLC/GC Method (Column, Mobile Phase, Temp.) Validate->OptimizeMethod No CheckCatalyst Check Catalyst & Reagents Validate->CheckCatalyst Yes OptimizeMethod->Validate CatalystHandling Review Catalyst Handling & Storage. Source new/verified batch. CheckCatalyst->CatalystHandling Suspect CheckReaction Investigate Reaction Conditions CheckCatalyst->CheckReaction OK CatalystHandling->CheckCatalyst OptimizeReaction Optimize Temp, Solvent, Time. Check for background reaction. CheckReaction->OptimizeReaction Suspect CheckWorkup Check Workup/Purification for Epimerization CheckReaction->CheckWorkup OK End Problem Solved OptimizeReaction->End ModifyWorkup Use mild/neutral conditions. Avoid strong bases. CheckWorkup->ModifyWorkup Suspect CheckWorkup->End OK ModifyWorkup->End

Caption: Troubleshooting workflow for low enantiomeric excess.

Protocol: Chiral HPLC Method Validation
  • Prepare a Racemic Standard: Synthesize or procure a true racemic sample (a 50:50 mixture of (1R,2S) and (1S,2R) isomers).

  • Analyze the Standard: Inject the racemic sample into your chiral HPLC system.

  • Expected Result: You must observe two baseline-separated peaks of equal area.

  • Troubleshooting: If you do not see two well-resolved peaks, your analytical method requires optimization (e.g., change mobile phase composition, temperature, or chiral stationary phase) before you can trust any ee values from your reaction.[5][7]

Q3: I've identified an impurity corresponding to the hydrolysis of the ethyl ester. How can I prevent this?

A3: Controlling Hydrolysis During Workup and Purification

The presence of (1R,2S)-2-cyanocyclopropane-1-carboxylic acid is a common issue arising from the hydrolysis of the ethyl ester.

  • Causality: Esters are susceptible to hydrolysis under both acidic and basic aqueous conditions.[8] This is particularly relevant during the reaction workup (e.g., aqueous washes) or during purification on silica gel, which is inherently acidic and contains variable amounts of water. While cyclopropyl esters show enhanced stability compared to other esters, they are not immune to hydrolysis.[8]

  • Prevention Protocol:

    • Neutralize Workup Conditions: During aqueous extractions, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water. Work quickly and at cool temperatures.

    • Use Dry Solvents: Ensure all solvents used for extraction and chromatography are anhydrous.

    • Deactivate Silica Gel: For chromatography, consider using silica gel that has been neutralized. This can be done by flushing the packed column with the mobile phase containing a small amount of a neutral amine, like triethylamine (~0.1-0.5%), before loading your sample.

    • Alternative Purification: If hydrolysis remains a problem, consider alternative purification methods such as distillation under reduced pressure or crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of impurities in active pharmaceutical ingredient (API) synthesis?

A: Impurities in APIs can originate from numerous sources throughout the manufacturing process.[9][10] Key sources include:

  • Starting Materials and Reagents: Impurities present in raw materials can be carried through the synthesis.[11]

  • Side Reactions: Unintended chemical reactions that produce by-products.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Degradation: The API or intermediates may degrade under certain process conditions or during storage.[9]

  • Catalysts and Solvents: Residual catalysts (e.g., heavy metals) and solvents can remain in the final product.[10]

Q: What analytical techniques are essential for impurity profiling?

A: A multi-technique approach is crucial for comprehensive impurity analysis.[12] The primary tools are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities, especially with UV detection.[13] Chiral HPLC is essential for separating enantiomers and diastereomers.[4]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Used to identify the molecular weight of unknown impurities, providing vital clues to their structure.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information about the API and any isolated impurities.[12][13]

  • Gas Chromatography (GC): Often used for analyzing volatile impurities, such as residual solvents, or for compounds that are amenable to GC analysis.[13]

Q: What are the best practices for storing this compound to maintain its purity?

A: To prevent degradation, the product should be stored under controlled conditions. Based on typical handling procedures for reactive intermediates, the following is recommended:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[14]

  • Container: Use a tightly sealed, airtight container to protect from moisture and air.

  • Avoid Contaminants: Keep away from strong acids, bases, and oxidizing agents to prevent hydrolysis or other reactions.[15]

Data Summary & Protocols

Table 1: Common Impurities and Identification Summary
Impurity NameStructure / TypeTypical Analytical SignatureLikely Origin
Ethyl (1R,2R)- and (1S,2S)-2-cyanocyclopropane-1-carboxylatetrans-DiastereomersDifferent retention time in HPLC/GC; distinct coupling constants in ¹H NMR.Impure starting alkene; non-stereospecific reaction conditions.
Ethyl (1S,2R)-2-cyanocyclopropane-1-carboxylateEnantiomerCo-elutes in standard HPLC but separates in chiral HPLC.Inefficient chiral catalyst; non-enantiopure reagents.[5]
(1R,2S)-2-Cyanocyclopropane-1-carboxylic acidHydrolysis ProductDifferent retention time in HPLC (more polar); disappearance of ethyl signals in NMR.Acidic or basic workup/purification with water present.[16]
Unreacted Starting Materialse.g., Alkene precursorPeaks corresponding to known starting materials in GC/HPLC/NMR.Incomplete reaction conversion.
Residual Solventse.g., Toluene, THFPeaks in GC headspace analysis.Inefficient removal during drying/purification.

References

Technical Support Center: Chromatographic Purification of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This molecule, a key building block and PROTAC linker, presents a common yet critical purification challenge: the separation of the desired cis diastereomer from other stereoisomeric impurities.[1] This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separation effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental challenge in purifying this compound?

The primary challenge is not typically the separation of enantiomers, but the separation of diastereomers. Your crude product likely contains the desired (1R,2S)-cis-isomer along with the (1S,2R)-cis-isomer (its enantiomer) and the trans-isomers ((1R,2R) and (1S,2S)).

  • Enantiomers vs. Diastereomers: Enantiomers (e.g., (1R,2S) and (1S,2R)) have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) or chiral mobile phase additive for separation.[2]

  • Diastereomers: (e.g., the cis vs. trans isomers) have different physical properties (boiling point, polarity, etc.). This crucial difference means they can often be separated on standard, achiral stationary phases like silica gel or C18.[3][4][5]

Your goal is to isolate the (1R,2S) isomer from its diastereomers. If your synthesis starts from a racemic mixture, you will also need to resolve the enantiomeric pair, which necessitates a chiral separation method.

Q2: Which type of chromatography column should I start with? Achiral or Chiral?

Start with an achiral column.

Given that the primary impurities are diastereomers, a standard achiral stationary phase is the most logical and cost-effective starting point.

  • Normal-Phase (NP-HPLC) on Silica Gel: This is an excellent first choice. The polarity differences between the cis and trans isomers are often sufficient to achieve separation. The cyano and ester groups provide the necessary polarity for interaction with the silica surface.

  • Reversed-Phase (RP-HPLC) on C18: If the molecule is sufficiently hydrophobic or if NP-HPLC fails, RP-HPLC is a powerful alternative. Separations are driven by hydrophobic interactions, and the different 3D shapes of the diastereomers can lead to differential retention.[3]

When to move to a Chiral Stationary Phase (CSP):

  • If your synthesis produces a racemic mixture of the cis isomers (a 1:1 mix of (1R,2S) and (1S,2R)) and you need the single enantiomer.

  • If the diastereomers are inseparable on all tested achiral phases. The specific spatial arrangement of a CSP can sometimes provide the unique selectivity needed to resolve closely related diastereomers. Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are the most widely used and successful for a broad range of compounds.[6]

Q3: My diastereomers are co-eluting or have very poor resolution. What should I do?

Poor resolution is the most common problem. Address it systematically. Resolution is a function of efficiency, selectivity, and retention. Selectivity is the most powerful factor to adjust for improving the separation of isomers.[6]

G start Poor Resolution (<1.5) opt_mp Step 1: Optimize Mobile Phase Selectivity start->opt_mp Begin here change_mod A) Change Modifier Type (e.g., IPA -> EtOH in NP) (ACN -> MeOH in RP) opt_mp->change_mod If no improvement vary_mod B) Vary Modifier % in small increments (1-2%) change_mod->vary_mod additives C) Introduce Additive (e.g., 0.1% TFA or DEA) vary_mod->additives change_sp Step 2: Change Stationary Phase additives->change_sp If still unresolved change_achiral A) Try Different Achiral Phase (e.g., Silica -> Cyano) (C18 -> Phenyl-Hexyl) change_sp->change_achiral screen_chiral B) Screen Chiral Columns (Amylose vs. Cellulose derivatives) change_achiral->screen_chiral opt_temp Step 3: Optimize Temperature screen_chiral->opt_temp If still unresolved temp_study Vary temperature from 15°C to 40°C (can invert elution order) opt_temp->temp_study G cluster_prep Preparation cluster_dev Development cluster_exec Execution crude Crude Product prep Sample Preparation (Dissolve & Filter) crude->prep analytical Analytical Method Development (Protocol 1) calc Scale-Up Calculation (Flow Rate & Loading) analytical->calc prep_chrom Preparative Run calc->prep_chrom collect Fraction Collection prep_chrom->collect analyze Fraction Analysis (QC) collect->analyze analyze->prep_chrom Re-inject if impure pure Pure Product analyze->pure

References

Technical Support Center: Chiral Separation of Ethyl (1R,2S)-2-Cyanocyclopropane-1-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of ethyl 2-cyanocyclopropane-1-carboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The enantiomeric purity of intermediates like ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is often critical in pharmaceutical synthesis, where different enantiomers can exhibit varied biological activity. This resource synthesizes established chromatographic principles with practical, field-proven insights to help you overcome common challenges in your chiral separation experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of ethyl 2-cyanocyclopropane-1-carboxylate isomers. The troubleshooting workflows are designed to be systematic and are grounded in fundamental chromatographic principles.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) of less than 1.5.

Causality: Enantiomeric resolution depends on the differential interaction between the enantiomers and the chiral stationary phase (CSP). Insufficient resolution indicates that the chosen CSP and mobile phase combination does not provide adequate selectivity (α) or that the column efficiency (N) is too low.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Poor Resolution start Start: Poor or No Resolution (Rs < 1.5) csp_check Is the Chiral Stationary Phase (CSP) appropriate for this analyte class? start->csp_check mp_opt Optimize Mobile Phase (Modifier % & Type) csp_check->mp_opt Yes screen_csp Screen Different CSP Classes (e.g., Amylose, Cellulose, Pirkle) csp_check->screen_csp No temp_opt Optimize Temperature mp_opt->temp_opt Partial Improvement success Resolution Achieved (Rs >= 1.5) mp_opt->success Significant Improvement flow_opt Optimize Flow Rate temp_opt->flow_opt Partial Improvement temp_opt->success Significant Improvement col_health Check Column Health (Efficiency & Backpressure) flow_opt->col_health Partial Improvement flow_opt->success Significant Improvement col_health->mp_opt Column is OK col_health->screen_csp Column is Damaged screen_csp->mp_opt

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Protocol:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for your analyte?

    • Action: For a novel compound like ethyl 2-cyanocyclopropane-1-carboxylate, screening is essential as structural similarity does not guarantee similar behavior on CSPs. Polysaccharide-based CSPs (e.g., derivatized amylose and cellulose) are a highly successful class and an excellent starting point.

    • Protocol: If you have not done so, screen a set of complementary CSPs. A recommended starting screen is shown in the table below.

  • Optimize the Mobile Phase:

    • Question: Can the mobile phase composition be adjusted to improve selectivity?

    • Action: Systematically vary the percentage and type of organic modifier. Small changes can have a large impact on selectivity.

    • Protocol (Normal Phase - NP):

      • Modifier Percentage: Using a Hexane/Isopropanol (IPA) mobile phase, vary the IPA concentration in small increments (e.g., from 95:5 to 80:20).

      • Modifier Type: Substitute IPA with ethanol (EtOH). The change in the alcohol can significantly alter the hydrogen bonding interactions and thus selectivity.

      • Additives: For analytes with acidic or basic functional groups, adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a base (e.g., 0.1% Diethylamine - DEA) can improve peak shape and sometimes selectivity by suppressing unwanted interactions with the silica support.

  • Optimize Column Temperature:

    • Question: How does temperature influence the separation?

    • Action: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance selectivity, but the effect is compound-dependent.

    • Protocol: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, and 40°C) while keeping the mobile phase constant. Note that in some cases, increasing the temperature can improve resolution or even reverse the elution order.

  • Optimize Flow Rate:

    • Question: Is the flow rate optimal for column efficiency?

    • Action: Chiral stationary phases often have slower mass transfer kinetics. Reducing the flow rate can increase the number of theoretical plates (efficiency) and thereby improve resolution.

    • Protocol: If partial separation is observed, reduce the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.5 mL/min for a 4.6 mm I.D. column.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical. Peak tailing is the most common issue.

Causality: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support. Other causes include column overload, extra-column dead volume, or improper mobile phase pH.

Troubleshooting Workflow

G cluster_1 Troubleshooting: Poor Peak Shape start Start: Peak Tailing or Fronting overload_check Check for Column Overload (Inject diluted sample) start->overload_check mp_additive Optimize Mobile Phase Additives (e.g., 0.1% TFA or DEA) overload_check->mp_additive No success Symmetrical Peak Achieved overload_check->success Yes, shape improves solvent_mismatch Check Sample Solvent vs. Mobile Phase Strength mp_additive->solvent_mismatch No mp_additive->success Yes, shape improves extracolumn Check for Extra-Column Dead Volume (Tubing, connections) solvent_mismatch->extracolumn No solvent_mismatch->success Yes, after redissolving col_damage Suspect Column Damage (Inlet frit blockage, void) extracolumn->col_damage No extracolumn->success Yes, after fixing

Caption: Workflow for troubleshooting poor peak shape.

Step-by-Step Protocol:
  • Check for Column Overload:

    • Action: Dilute your sample 10-fold and 100-fold and inject again.

    • Protocol: If the peak shape improves significantly (becomes more symmetrical) upon dilution, the original sample concentration was too high, leading to mass overload.

  • Optimize Mobile Phase Additives:

    • Action: Add a modifier to the mobile phase to block active sites on the stationary phase.

    • Protocol: The cyano group in your analyte might interact with active silanol groups on the silica support. Adding a small amount of a competing agent can mitigate this. For normal phase, adding a small amount of the alcohol modifier (e.g., 0.1% of IPA or EtOH) or a basic additive like 0.1% DEA can improve peak shape for compounds that might have secondary interactions.

  • Check Sample Solvent:

    • Action: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase.

    • Protocol: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., dissolved in pure ethanol for a 95:5 Hexane/Ethanol mobile phase), it can cause peak distortion. Re-dissolve the sample in the mobile phase itself for the best results.

Issue 3: High Column Backpressure

Symptom: The HPLC system pressure is significantly higher than normal for the given column and conditions.

Causality: High backpressure is typically caused by a blockage in the flow path. This can be due to precipitated sample, buffer salts, or particulate matter clogging the column inlet frit.

Step-by-Step Protocol:
  • Isolate the Source:

    • Action: Systematically remove components from the flow path to identify the source of the blockage.

    • Protocol:

      • Remove the column and replace it with a union. If the pressure returns to normal, the column is the source of the high pressure.

      • If the pressure remains high without the column, check other components (injectors, tubing, guard column) one by one.

  • Address Column Blockage:

    • Action: Attempt to clear the blockage.

    • Protocol:

      • Reverse Flush: Disconnect the column from the detector and reverse the flow direction at a low flow rate (e.g., 0.2 mL/min). This can sometimes dislodge particulates from the inlet frit.

      • Solvent Wash: Ensure your sample is fully soluble in the mobile phase. If precipitation is suspected, flush the column with a strong, compatible solvent that can dissolve the precipitate. For immobilized polysaccharide columns, a wider range of solvents can be used for cleaning.

      • Frit Replacement: As a last resort, the inlet frit can be replaced, though this carries a risk of disturbing the packed bed.

  • Prevent Future Blockages:

    • Action: Implement preventative measures.

    • Protocol: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column from particulates and strongly retained impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of chiral column should I start with for separating ethyl 2-cyanocyclopropane-1-carboxylate?

A1: There is no way to predict the best column without experimental screening. However, a highly effective starting point is to screen a set of polysaccharide-based CSPs. These columns, derived from amylose and cellulose with various carbamate or ester derivatives, demonstrate broad enantioselectivity for a wide range of compounds. A recommended initial screening set is provided in the table below.

Table 1: Recommended Initial CSP Screening Strategy

CSP ClassSpecific Selector ExampleTypical Mobile Phase (Normal Phase)Rationale
Amylose Derivative Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10, v/v)Often provides high selectivity due to its helical structure and chiral grooves.
Cellulose Derivative Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10, v/v)Complementary to amylose phases, offering different steric and hydrogen bonding interactions.
Immobilized CSP Immobilized Amylose or CelluloseHexane/Ethanol (90/10, v/v)Offers greater solvent flexibility, allowing for the use of solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) which can sometimes provide unique selectivity.
Pirkle-Type (Brush) (R,R)-Whelk-O 1Hexane/Ethanol (80/20, v/v)Utilizes π-π interactions, suitable for analytes with aromatic rings or electron-rich/deficient systems. While your analyte lacks an aromatic ring, screening diverse interaction mechanisms is key.

Q2: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for this separation?

A2: Both techniques are viable.

  • HPLC: Is widely available and robust. Normal-phase HPLC is the traditional approach for this type of separation.

  • SFC: Is often considered a superior technique for chiral separations. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for much faster separations (3-5 times faster than HPLC) at lower pressures. SFC is also considered a "greener" technique due to the reduction in organic solvent consumption. If SFC instrumentation is available, it is the recommended technique for high-throughput screening and analysis.

Q3: My resolution is good, but the analysis time is too long. How can I speed it up?

A3: If you have achieved good baseline resolution (Rs > 2.0), you have several options to reduce the run time:

  • Increase Flow Rate: Cautiously increase the flow rate. This will decrease retention time but may also reduce resolution. Find a balance that meets your needs.

  • Increase Mobile Phase Strength: Increase the percentage of the alcohol modifier (e.g., from 10% IPA to 15% or 20% IPA). This will decrease retention times for both enantiomers.

  • Switch to SFC: As mentioned, SFC is inherently faster than HPLC. Transferring the method from HPLC to SFC can dramatically reduce analysis time while often maintaining or even improving selectivity.

Q4: Can I invert the elution order of the enantiomers?

A4: Yes, this is often possible and can be very useful, especially for purifying a minor enantiomer from a major one.

  • Pirkle-Type Columns: These CSPs are often available with both (R) and (S) configurations of the chiral selector. Using a column with the opposite configuration will invert the elution order.

  • Polysaccharide Columns: While less predictable, changing the mobile phase modifier (e.g., from isopropanol to ethanol) or significantly changing the temperature can sometimes result in an elution order reversal.

Q5: What are "ghost peaks" and how do I get rid of them?

A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run but also possible in isocratic methods. They typically originate from contamination.

  • Source Identification:

    • Run a blank injection (injecting only mobile phase). If the ghost peak is present, the source is the HPLC system or the mobile phase itself.

    • If the blank is clean, inject the sample solvent. If the peak appears, your solvent is contaminated.

    • If both are clean, the issue is likely sample carryover from a previous injection.

  • Solutions:

    • Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.

    • Carryover: Implement a robust needle wash protocol in your autosampler, using a strong solvent to clean the needle and injection port between runs.

    • Column Memory Effects: Some additives (especially acids and bases) can be retained by the column and elute slowly over time. Thoroughly flushing the column between methods is crucial.

Technical Support Center: Synthesis of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for researchers and professionals engaged in the synthesis of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent Nirmatrelvir, achieving high yield and diastereoselectivity is paramount. This resource, structured in a user-friendly question-and-answer format, addresses specific challenges you may encounter during your experiments.

Core Synthesis Protocol: Diastereoselective Cyclopropanation via Michael-Initiated Ring Closure (MIRC)

The most common and effective method for the synthesis of this compound is the diastereoselective cyclopropanation of a suitable Michael acceptor with ethyl cyanoacetate. This reaction typically proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol outlines a general procedure using phase-transfer catalysis (PTC), which is often employed to enhance reaction rates and yields in biphasic systems.

Reagents and Materials:

  • Ethyl cyanoacetate

  • A suitable halo-alkene or an activated alkene (e.g., α,β-unsaturated ester)

  • A chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)

  • A base (e.g., potassium carbonate, sodium hydroxide)

  • An organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate and the alkene substrate in the chosen organic solvent.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base.

  • Catalyst Addition: Add the chiral phase-transfer catalyst to the organic phase.

  • Reaction Initiation: Vigorously stir the organic phase while adding the aqueous base solution. The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am following the general MIRC protocol, but my yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Inefficient Phase Transfer: The phase-transfer catalyst is crucial for transporting the enolate of ethyl cyanoacetate from the aqueous phase to the organic phase where the reaction occurs.

    • Solution:

      • Catalyst Choice: The choice of phase-transfer catalyst is critical for achieving high yields. Cinchona alkaloid-derived catalysts are often effective in asymmetric cyclopropanations.[2] Experiment with different chiral catalysts to find the optimal one for your specific substrate.

      • Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 1-5 mol% is sufficient. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.

      • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating efficient phase transfer.

  • Base Strength and Concentration: The basicity of the aqueous phase affects the deprotonation of ethyl cyanoacetate.

    • Solution:

      • Base Selection: A moderately strong base like potassium carbonate is often a good starting point. If the reaction is sluggish, a stronger base like sodium hydroxide can be used, but be cautious as it may promote side reactions like hydrolysis of the ester.

      • Concentration: The concentration of the base can also influence the reaction rate. An overly concentrated solution might lead to side reactions, while a very dilute solution could result in slow reaction times.

  • Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity.

    • Solution: While many MIRC reactions proceed well at room temperature, some less reactive substrates may require gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures can also lead to decreased diastereoselectivity and increased side product formation.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure that your ethyl cyanoacetate and alkene substrate are of high purity. Distill or purify them if necessary.

Issue 2: Poor Diastereoselectivity

Question: I am obtaining the desired cyclopropane product, but the diastereomeric ratio is poor. How can I improve the stereoselectivity of the reaction?

Answer:

Achieving high diastereoselectivity is a key challenge in this synthesis. Here are the primary factors to consider:

  • Chiral Catalyst: The structure of the chiral phase-transfer catalyst is the most important factor in determining the stereochemical outcome of the reaction.

    • Solution:

      • Catalyst Screening: A systematic screening of different chiral catalysts is highly recommended. Small modifications to the catalyst structure can have a profound impact on diastereoselectivity.

      • Catalyst Purity: Ensure the enantiomeric purity of your chiral catalyst is high.

  • Solvent Effects: The solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, tetrahydrofuran). Non-polar solvents often favor higher stereoselectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C). While this will likely slow down the reaction rate, the improvement in stereoselectivity may be significant.

  • Nature of the Substrate: The structure of the alkene substrate can also influence the stereochemical outcome.

    • Solution: While you may not be able to change your target molecule, understanding the steric and electronic properties of your substrate can help in selecting a more appropriate chiral catalyst.

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture, which complicates purification and reduces my yield. What are the common side products and how can I minimize them?

Answer:

Side product formation is a common issue in MIRC reactions. Here are some likely culprits and how to address them:

  • Polymerization of the Alkene: Activated alkenes can be prone to polymerization under basic conditions.

    • Solution:

      • Controlled Addition: Add the base solution slowly to the reaction mixture to maintain a low concentration of the deprotonated ethyl cyanoacetate at any given time.

      • Lower Temperature: Running the reaction at a lower temperature can help to suppress polymerization.

  • Hydrolysis of the Ester: The ester group in both the starting material and the product can be hydrolyzed under strongly basic conditions.

    • Solution:

      • Use a Milder Base: Opt for a weaker base like potassium carbonate instead of sodium hydroxide.

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Formation of a Dimer of Ethyl Cyanoacetate: Under certain conditions, ethyl cyanoacetate can undergo self-condensation.

    • Solution: This is generally less of an issue in the presence of a reactive alkene, but ensuring efficient stirring and controlled addition of the base can help to favor the desired intermolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyano group in this reaction?

A1: The cyano group, along with the adjacent ester group, makes the α-proton of ethyl cyanoacetate acidic enough to be deprotonated by a moderately strong base, forming a stabilized carbanion (enolate). This carbanion then acts as the nucleophile in the Michael addition to the alkene.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the alkene) indicates the completion of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the key considerations for purifying the final product?

A3: Column chromatography on silica gel is the most common method for purifying this compound. The choice of eluent is crucial for achieving good separation from any unreacted starting materials and side products. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is often effective.

Q4: Can I use a different nucleophile instead of ethyl cyanoacetate?

A4: Yes, other active methylene compounds can be used in MIRC reactions to generate different substituted cyclopropanes. However, the reactivity and the stereochemical outcome will vary depending on the specific nucleophile used.

Q5: Are there any safety precautions I should be aware of?

A5: Ethyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also important to handle the bases and solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Visualizing the Synthesis

Reaction Mechanism

MIRC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., K2CO3) Enolate ECA Enolate Base->Enolate Deprotonation ECA Ethyl Cyanoacetate (ECA) ECA->Enolate PTC Phase-Transfer Catalyst (PTC) Enolate->PTC Forms Ion Pair Alkene Alkene Substrate Michael_Adduct Michael Adduct Intermediate Alkene->Michael_Adduct Michael Addition Product This compound Michael_Adduct->Product Intramolecular Ring Closure (SN2) PTC->Michael_Adduct Transfers Enolate

Caption: Mechanism of the Phase-Transfer Catalyzed MIRC Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_PTC Evaluate Phase-Transfer System Start->Check_PTC Check_Base Assess Base Conditions Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Reagents Verify Reagent Purity Start->Check_Reagents Solution Improved Yield and Selectivity Check_PTC->Solution Optimize Catalyst & Stirring Check_Base->Solution Adjust Base & Concentration Check_Temp->Solution Lower Temperature for Selectivity Check_Reagents->Solution Purify Starting Materials

References

Technical Support Center: Preventing Epimerization of Ethyl (1R,2S)-2-Cyanocyclopropane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies for a critical challenge encountered during its use: the unwanted epimerization at the C1 or C2 stereocenters. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for its successful application in complex syntheses, including its role as a PROTAC linker.[1]

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the stereochemical stability of your molecule.

Q1: What is epimerization, and why is this compound particularly susceptible?

Epimerization is a chemical process that inverts the configuration of a single chiral center in a molecule containing multiple stereocenters.[2][3] For your (1R,2S) compound, this would lead to the formation of its diastereomers, such as the (1S,2S) or (1R,2R) forms.

The susceptibility of this specific molecule arises from its electronic structure. The protons attached to the stereogenic carbons (C1 and C2) are "activated" or made acidic by the powerful electron-withdrawing effects of the adjacent ester (-COOEt) and nitrile (-CN) groups. This acidity makes them vulnerable to abstraction by bases.

Q2: What is the chemical mechanism driving this epimerization?

The primary mechanism is a base-catalyzed deprotonation-reprotonation sequence. The process unfolds as follows:

  • Deprotonation: A base abstracts the acidic proton from either C1 or C2, creating a planar (or rapidly inverting) carbanion intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen of the ester or the nitrogen of the nitrile.

  • Reprotonation: A proton source (such as the conjugate acid of the base or a solvent molecule) then adds a proton back to the carbanion. Since the carbanion is planar, the proton can add from either face with nearly equal probability.

  • Outcome: If the proton adds back from the opposite face from which it was removed, the stereocenter is inverted, resulting in the epimerized product.

This process is often reversible, leading to an equilibrium mixture of diastereomers over time, which compromises the stereopurity of your material.[3][4]

Epimerization_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_end Products SM This compound Carbanion Planar Carbanion (Resonance Stabilized) SM->Carbanion + Base (B:) - H-B⁺ Epimer Epimerized Product (e.g., 1S,2S or 1R,2R) Carbanion->Epimer + H-B⁺ (from opposite face) Retention Original Stereoisomer (Retention) Carbanion->Retention + H-B⁺ (from original face)

Caption: Base-catalyzed epimerization mechanism.

Q3: Which experimental conditions pose the highest risk for epimerization?

The risk of epimerization is significantly increased under the following conditions:

  • Strong Bases: Unhindered, strong bases (e.g., NaOH, KOH, NaOEt, LDA) readily abstract the acidic protons.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for proton abstraction and can accelerate the rate of equilibration between diastereomers.[2][5]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or HMPA can stabilize the charged carbanion intermediate, potentially facilitating its formation and increasing the rate of epimerization.[5]

  • Prolonged Reaction Times: The longer the molecule is exposed to destabilizing conditions, the greater the extent of epimerization.[5]

Part 2: Troubleshooting Guide & Preventative Strategies

This section provides actionable solutions to common problems encountered during reactions with this compound.

Issue 1: Stereochemical Scrambling During Ester Hydrolysis (Saponification)
  • Symptom: You attempt to hydrolyze the ethyl ester to the corresponding carboxylic acid, but analysis of the product (e.g., by chiral HPLC or ¹H NMR with a chiral shift reagent) shows a mixture of diastereomers.

  • Root Cause: The use of standard saponification conditions (e.g., NaOH or KOH in refluxing EtOH/H₂O) is too harsh. The combination of a strong base and high temperature is a primary driver for epimerization at both C1 and C2.

  • Preventative Protocol & Solution: Employ milder hydrolysis conditions that minimize base strength and temperature.

    Protocol 1: Mild Ester Hydrolysis with Lithium Hydroxide (LiOH)

    • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to reduce the rate of epimerization.

    • Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, ~1.5 eq) in water dropwise over 15-20 minutes. The slow addition helps to control any exotherm.

    • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction should be significantly slower than at room temperature, but this is the trade-off for preserving stereochemistry.

    • Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by adding cold, dilute HCl (1 M) until the pH is ~3-4.

    • Extraction & Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Avoid any heat during concentration.

Issue 2: Loss of Diastereomeric Purity in Other Base-Mediated Reactions
  • Symptom: You are performing a reaction that requires a base (e.g., an alkylation, condensation, or Michael addition) and the resulting product has a low diastereomeric excess (d.e.).

  • Root Cause: The chosen base, solvent, or temperature is inappropriate for this sensitive substrate.

  • Preventative Protocol & Solution: A systematic approach to selecting reaction parameters is essential. The goal is to find conditions that are sufficient to promote the desired reaction but too mild to cause significant epimerization.

    Parameter Optimization for Base-Mediated Reactions

ParameterHigh-Risk Choice (Avoid)Recommended Alternative (Starting Point)Rationale
Base NaH, LDA, NaOEt, t-BuOKSterically Hindered: DBU, Proton-Sponge® Mild Inorganic: K₂CO₃, Cs₂CO₃Hindered bases are less likely to abstract the sterically shielded cyclopropane protons. Mild inorganic bases have lower pKa values, reducing the equilibrium concentration of the carbanion.[5]
Temperature > 25 °C (Room Temp)-78 °C to 0 °C Lowering the temperature dramatically reduces the rate of the epimerization side reaction, often more so than the desired reaction.[5]
Solvent DMF, DMSO, NMPToluene, Dichloromethane (DCM), THFNon-polar or less polar aprotic solvents provide less stabilization for the charged carbanion intermediate, disfavoring its formation.[5][6]
Addition Time Rapid/bolus addition of baseSlow, dropwise addition via syringe pumpMaintains a low instantaneous concentration of the base, minimizing side reactions and controlling the reaction temperature.
Issue 3: Decreased Stereopurity After Workup or Chromatographic Purification
  • Symptom: The crude reaction mixture shows high stereopurity, but this purity degrades after aqueous workup and/or silica gel chromatography.

  • Root Cause: Residual acidic or basic species in the workup solutions or the inherent acidity of standard silica gel can catalyze epimerization on the column.

  • Preventative Protocol & Solution: Maintain neutral conditions throughout the isolation process.

  • Neutral Workup: Ensure all aqueous washes are pH-neutral. Use a saturated solution of ammonium chloride (NH₄Cl) to quench reactions instead of strong acids, and use saturated sodium bicarbonate (NaHCO₃) followed by brine for washes.

  • Buffered Chromatography: If the compound shows instability on silica, prepare a buffered column. Slurry the silica gel in the desired eluent containing a small amount of a neutral or basic additive (e.g., 1% triethylamine, v/v), then pack the column as usual. This neutralizes the acidic sites on the silica surface.

Part 3: Decision Workflow & Visual Guides

To aid in experimental design, use the following workflow to select conditions that minimize the risk of epimerization.

Workflow start Plan Reaction with (1R,2S)-Substrate q_base Is a base required? start->q_base no_base Proceed with non-basic conditions (e.g., Lewis acid, thermal, radical). Monitor for thermal epimerization. q_base->no_base No yes_base Base is Required q_base->yes_base Yes execute Execute Reaction: - Slow reagent addition - Monitor closely (TLC/LCMS) - Quench promptly at completion no_base->execute select_base Select Mildest Possible Base (e.g., K₂CO₃, DBU) Refer to Table yes_base->select_base select_temp Set Lowest Practical Temperature (Start at 0°C or -20°C) select_base->select_temp select_solvent Choose a Non-Polar Aprotic Solvent (e.g., Toluene, DCM) select_temp->select_solvent select_solvent->execute end_point Proceed to Neutral Workup & Purification execute->end_point

References

stability of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, I've compiled this information based on established chemical principles and extensive field experience to help you navigate the stability challenges associated with this compound, ensuring the integrity of your experiments and the quality of your results.

The unique strained cyclopropane ring, coupled with two activating groups (ester and nitrile), presents specific stability considerations under both acidic and basic conditions. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to proactively address issues you may encounter.

Core Stability Profile

This compound is generally stable under recommended storage conditions (cool, dry, and dark).[1][2] However, its functional groups, the ethyl ester and the cyano group, are susceptible to hydrolysis under both acidic and basic conditions. The strained cyclopropane ring itself is relatively stable but can be prone to ring-opening under harsh conditions, although this is less common than functional group modification. A key concern in chiral synthesis is the potential for epimerization, particularly at the carbon alpha to the ester, under basic conditions.

Troubleshooting Guide: Stability Under Acidic Conditions

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing the formation of a new, more polar peak by HPLC. What is likely happening?

A1: The most probable cause is the hydrolysis of either the ethyl ester to the corresponding carboxylic acid or the nitrile to a primary amide, or both.[3][4][5][6][7] Acid-catalyzed hydrolysis of the ester is a reversible process, but in the presence of excess water, the equilibrium will favor the formation of the carboxylic acid.[8][9] Nitrile hydrolysis under acidic conditions typically requires elevated temperatures to proceed at a significant rate and will initially form a primary amide, which can be further hydrolyzed to the carboxylic acid upon prolonged heating.[4][5][6]

Q2: Will the stereochemistry of my compound be affected by acidic conditions?

A2: Epimerization at the stereocenters of the cyclopropane ring is generally not a significant concern under acidic conditions. The mechanism of acid-catalyzed ester hydrolysis does not involve the cleavage of the C-O bond adjacent to the chiral center, and the protonation of the nitrile is also unlikely to affect the stereochemistry.

Q3: How can I minimize hydrolysis during an acid-mediated reaction?

A3: To minimize hydrolysis, it is crucial to control the amount of water in your reaction mixture. Using anhydrous solvents and reagents is highly recommended. If aqueous acid is required, consider running the reaction at a lower temperature to slow the rate of hydrolysis. A kinetic study monitoring the formation of byproducts over time can help you determine the optimal reaction time to maximize the yield of your desired product while minimizing degradation.

Experimental Protocol: Assessing Stability in Acidic Media

This protocol outlines a general procedure to evaluate the stability of this compound at a specific pH.

Objective: To quantify the rate of hydrolysis of the ester and/or nitrile functionality under defined acidic conditions.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., acetonitrile, THF)

  • Aqueous HCl or H₂SO₄ solution of known concentration

  • Internal standard (e.g., dodecane, undecane)

  • HPLC or GC-MS system

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous organic solvent.

  • In a thermostated reaction vessel, add the aqueous acid solution.

  • Initiate the experiment by adding a known volume of the stock solution to the reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by neutralizing the aliquot with a suitable base (e.g., NaHCO₃ solution).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by HPLC or GC-MS to determine the concentration of the starting material and any degradation products relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of degradation.

Potential Degradation Pathway Under Acidic Conditions

G cluster_acid Acidic Conditions (H₃O⁺) parent Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate amide (1R,2S)-2-carbamoylcyclopropane- 1-carboxylic acid ethyl ester parent->amide Nitrile Hydrolysis (slower) acid (1R,2S)-2-cyanocyclopropane- 1-carboxylic acid parent->acid Ester Hydrolysis (faster) diacid (1R,2S)-cyclopropane-1,2- dicarboxylic acid amide->diacid Amide Hydrolysis acid->diacid Nitrile Hydrolysis G cluster_base Basic Conditions (OH⁻) parent Ethyl (1R,2S)-2-cyanocyclopropane- 1-carboxylate enolate Enolate Intermediate (planar at C1) parent->enolate Deprotonation (fast) carboxylate (1R,2S)-2-cyanocyclopropane- 1-carboxylate salt parent->carboxylate Saponification (irreversible) enolate->parent Reprotonation epimer Ethyl (1S,2S)-2-cyanocyclopropane- 1-carboxylate (diastereomer) enolate->epimer Reprotonation (other face)

References

Technical Support Center: Nucleophilic Ring-Opening of Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic ring-opening of the cyclopropane ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.

Introduction to Cyclopropane Ring-Opening

Donor-acceptor (D-A) cyclopropanes are powerful three-carbon building blocks in organic synthesis due to their inherent ring strain and unique electronic properties.[1] The vicinal electron-donating and electron-withdrawing groups create a polarized system, facilitating ring-opening under relatively mild conditions to form versatile 1,3-dipolar synthons.[1][2] This reactivity has been widely exploited in cycloadditions and ring-opening reactions to construct complex carbocyclic and heterocyclic scaffolds.[1][2] However, the successful execution of these reactions is often nuanced, with challenges ranging from low yields to poor regioselectivity. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic ring-opening of cyclopropanes in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My nucleophilic ring-opening reaction is giving a low yield or no desired product. What are the primary factors to investigate?

A1: Low or no yield in a nucleophilic cyclopropane ring-opening reaction can stem from several factors, primarily related to the activation of the cyclopropane, the reactivity of the nucleophile, or catalyst/reaction conditions.

Initial Diagnostic Checks:

  • Verify Starting Material Quality: Ensure the purity of your donor-acceptor cyclopropane. Impurities can interfere with the reaction. For protocols on the synthesis and purification of D-A cyclopropanes, consider established methods like the Corey-Chaykovsky reaction.[3][4]

  • Confirm Reagent Integrity: Check the purity and activity of your nucleophile, catalyst, and the dryness of your solvent. Moisture can be particularly detrimental in reactions employing Lewis acids.

  • Reaction Monitoring: Use appropriate analytical techniques (TLC, LC-MS) to monitor the reaction progress. This will help determine if the starting material is being consumed and if any side products are forming.

Troubleshooting Strategies:

  • Inadequate Cyclopropane Activation:

    • Lewis Acid Catalyst: For many D-A cyclopropanes, a Lewis acid is crucial for activation.[5][6] If you are not using one, consider adding a suitable Lewis acid. If you are, the chosen Lewis acid may be too weak or incompatible with your substrate. Scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are often effective choices.[7][8]

    • Brønsted Acid Catalysis: In some cases, a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) can be a powerful catalytic system.[9][10]

  • Insufficient Nucleophilicity:

    • The nucleophile may not be strong enough to open the cyclopropane ring under the given conditions. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile, thereby increasing its reactivity.

  • Catalyst Deactivation:

    • Certain nucleophiles, particularly thiols, can act as ligands and poison the catalyst.[11] If you suspect catalyst deactivation, increasing the catalyst loading or choosing a more robust catalyst may be necessary. For rhodium-catalyzed reactions, catalyst poisoning by sulfur-containing compounds is a known issue.[11][12][13]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often good choices for Sₙ2 reactions as they can dissolve ionic nucleophiles without overly solvating and deactivating them.[14][15][16]

    • Temperature: Many ring-opening reactions proceed at room temperature, but some may require heating to overcome the activation energy.[5] Conversely, for highly reactive systems, cooling may be necessary to prevent side reactions.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the donor-acceptor cyclopropane (1.0 equiv).

  • Dissolve the cyclopropane in a suitable anhydrous solvent (e.g., CH₂Cl₂ or MeCN).

  • Add the nucleophile (1.1 - 1.5 equiv).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction at the appropriate temperature (starting at room temperature is a good baseline) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the nucleophilic attack?

A2: Regioselectivity in the ring-opening of D-A cyclopropanes is a common challenge and is influenced by the catalyst, substrate, and nucleophile.

Understanding the Mechanism:

The nucleophilic attack can occur at either of the two electrophilic carbons of the cyclopropane ring. The regioselectivity is often dictated by a combination of steric and electronic factors, as well as the reaction mechanism (Sₙ1-like vs. Sₙ2-like).

Strategies for Controlling Regioselectivity:

  • Choice of Catalyst: Different Lewis acids can favor the formation of different regioisomers. For instance, in the N-alkylation of indazoles with D-A cyclopropanes, Al(OTf)₃ favors the kinetically controlled N²-alkylated product, while Co(NTf₂)₂ promotes the formation of the N¹-alkylated product.[17] A systematic screening of Lewis acids is often a worthwhile endeavor.

  • Substrate Control: The electronic nature of the donor and acceptor groups on the cyclopropane can influence the polarization of the C-C bonds and thus direct the nucleophilic attack.

  • Nucleophile and Solvent Effects: The nature of the nucleophile and the polarity of the solvent can influence the transition state of the ring-opening step, thereby affecting regioselectivity.

Troubleshooting Flowchart for Poor Regioselectivity:

G start Poor Regioselectivity Observed catalyst Modify the Catalyst System start->catalyst substrate Evaluate Substrate Electronics start->substrate solvent Optimize Reaction Solvent start->solvent temp Adjust Reaction Temperature start->temp screen_la Screen a Panel of Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Ga(OTf)₃) catalyst->screen_la donor_acceptor Modify Donor/Acceptor Groups to Enhance Polarization substrate->donor_acceptor solvent_polarity Vary Solvent Polarity (e.g., Toluene, CH₂Cl₂, MeCN) solvent->solvent_polarity low_temp Lower Temperature to Favor Kinetic Product temp->low_temp

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Undesired Side Reactions and Byproduct Formation

Q3: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I suppress them?

A3: Side reactions in cyclopropane ring-openings can include elimination, rearrangement, and reactions with the solvent.

Common Side Reactions and Their Prevention:

  • Elimination: If the nucleophile is also a strong base, it can induce elimination reactions, particularly if there are acidic protons on the cyclopropane or the nucleophile.

    • Solution: Use a non-basic nucleophile or a milder base if one is required for nucleophile activation.

  • Rearrangement: The intermediate formed upon ring-opening can sometimes undergo rearrangements before being trapped by the nucleophile.

    • Solution: This can sometimes be suppressed by using a higher concentration of the nucleophile or by choosing a solvent that better stabilizes the desired intermediate.

  • Reaction with Solvent: Protic solvents can sometimes act as nucleophiles, leading to undesired solvolysis products.[18]

    • Solution: Use a polar aprotic solvent if solvolysis is a concern.[14][15][16][19]

Frequently Asked Questions (FAQs)

Q: How do I choose the right Lewis acid for my reaction?

A: The choice of Lewis acid depends on the specific donor-acceptor cyclopropane and nucleophile. A good starting point is to screen a few common Lewis acids of varying strengths.

Lewis AcidCommon Applications & Characteristics
Sc(OTf)₃ A versatile and highly effective catalyst for a wide range of nucleophiles and cyclopropanes.[7]
Yb(OTf)₃ Often used in reactions with amine nucleophiles and for annulations.[8]
Cu(OTf)₂ Effective for ring-opening with ketals and thiol ketals.[20]
Ga(OTf)₃ Can provide different regioselectivity compared to other Lewis acids.[5]
Al(OTf)₃ Used for specific regioselective N-alkylations.[17]
Rh(I) complexes Used for regio- and enantioselective ring-opening of vinyl cyclopropanes.[21]

Q: What is the role of the solvent in these reactions?

A: The solvent plays a critical role in solvating the reactants and stabilizing intermediates and transition states.

  • Polar Protic Solvents (e.g., alcohols): Can stabilize charged intermediates but may also act as competing nucleophiles and can deactivate nucleophiles through hydrogen bonding.[18][19]

  • Polar Aprotic Solvents (e.g., CH₂Cl₂, MeCN, DMF, DMSO): Generally preferred for Sₙ2-type ring-openings as they can dissolve ionic nucleophiles without strongly solvating them, thus preserving their nucleophilicity.[14][15][16][19]

  • Nonpolar Solvents (e.g., Toluene, Hexane): May be suitable for some reactions but can lead to solubility issues with polar reagents.

Q: Can I perform these reactions without a catalyst?

A: In some cases, yes. Highly activated cyclopropanes may react with strong nucleophiles without a catalyst, sometimes under thermal or high-pressure conditions.[22] Additionally, the use of highly polar, hydrogen-bond-donating solvents like HFIP can promote "catalyst-free" ring-opening.[9][10]

Q: My cyclopropane starting material is a racemic mixture. How can I achieve an enantioselective ring-opening?

A: Achieving enantioselectivity from a racemic starting material requires a chiral catalyst that can differentiate between the two enantiomers of the cyclopropane. This can be achieved through a kinetic resolution or a dynamic kinetic asymmetric transformation (DYKAT). Chiral Lewis acids and transition metal complexes with chiral ligands have been successfully employed for this purpose.[23]

General Workflow for a Nucleophilic Ring-Opening Reaction:

G prep Prepare Reactants (Purify D-A Cyclopropane, Dry Solvent) reaction_setup Set Up Reaction (Inert Atmosphere, Add Reagents) prep->reaction_setup catalyst_add Add Catalyst (Lewis Acid, etc.) reaction_setup->catalyst_add monitoring Monitor Progress (TLC, LC-MS) catalyst_add->monitoring workup Reaction Workup (Quench, Extract) monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for nucleophilic ring-opening.

References

Technical Support Center: Managing Side Reactions of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and management of side reactions concerning ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this stereoselective cyclopropanation. Our focus is on practical, field-tested insights to enhance diastereoselectivity, minimize byproduct formation, and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity (Formation of the (1R,2R)-trans Isomer)

One of the most common challenges is the formation of the undesired trans-diastereomer, which can be difficult to separate from the desired cis-product.

Potential Causes:

  • Suboptimal Catalyst or Ligand Choice: The selection of the chiral catalyst and ligand is paramount for achieving high diastereoselectivity.[1]

  • Reaction Temperature: Inadequate temperature control can lead to a decrease in stereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation reaction.

Mitigation Strategies:

ParameterRecommendationScientific Rationale
Catalyst/Ligand Screen a variety of chiral ligands, such as those based on bis(oxazoline) (BOX) or salen complexes with copper or rhodium catalysts.[2][3][4]The steric and electronic properties of the ligand create a chiral environment around the metal center, directing the approach of the carbene to the alkene.
Temperature Maintain a low reaction temperature, typically between -78 °C and 0 °C.Lower temperatures enhance the energetic difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
Solvent Employ non-coordinating, low-polarity solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).Non-coordinating solvents minimize interference with the catalyst-substrate complex, preserving the chiral induction of the ligand.

Experimental Protocol: Ligand Screening for Optimal Diastereoselectivity

  • Setup: In parallel, prepare several small-scale reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagents: To each reaction vessel, add the alkene substrate and the chosen solvent.

  • Catalyst Pre-formation: In separate vials, prepare the catalyst-ligand complexes by stirring the metal precursor (e.g., Rh₂(OAc)₄) with the respective chiral ligands.

  • Reaction Initiation: Add the catalyst solutions to the reaction vessels, followed by the slow addition of ethyl diazoacetate.

  • Monitoring: Monitor the reactions by TLC or GC-MS to determine the diastereomeric ratio.

  • Analysis: Compare the diastereoselectivity achieved with each ligand to identify the optimal choice for your system.

Issue 2: Epimerization of the Product

The stereochemical integrity of the cyclopropane ring can be compromised by epimerization at the carbon bearing the cyano group, particularly during workup or purification.

Potential Causes:

  • Basic Conditions: The presence of strong bases can deprotonate the acidic proton alpha to the cyano and ester groups, leading to racemization.

  • Elevated Temperatures: Thermal stress during purification can also contribute to epimerization.

Mitigation Strategies:

ParameterRecommendationScientific Rationale
Workup Use a mildly acidic or neutral aqueous quench (e.g., saturated ammonium chloride solution).[1] Avoid basic workup conditions.A neutral or slightly acidic environment prevents the formation of the enolate intermediate that leads to epimerization.
Purification Employ flash column chromatography at or below room temperature.[5]Minimizing thermal exposure preserves the stereochemistry of the final product.
Solvent Removal Use a rotary evaporator at low temperature and reduced pressure for solvent removal.This gentle method of solvent removal prevents thermal degradation and epimerization.
Issue 3: Formation of Pyrazoline Byproducts

The reaction of diazo compounds with alkenes can sometimes lead to the formation of pyrazoline derivatives through a [3+2] cycloaddition pathway.

Potential Causes:

  • Reaction Conditions: Certain catalysts or reaction conditions may favor the [3+2] cycloaddition over the desired cyclopropanation.

  • Substrate Reactivity: The electronic properties of the alkene can influence the reaction pathway.

Mitigation Strategies:

ParameterRecommendationScientific Rationale
Catalyst Selection Dirhodium(II) catalysts are generally highly effective for promoting carbene transfer for cyclopropanation and disfavoring pyrazoline formation.[3][4]Rhodium carbenes are less prone to undergo [3+2] cycloadditions compared to carbenes generated by other methods.
Temperature Control Maintain optimal reaction temperatures as determined during reaction optimization.Temperature can influence the relative rates of competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic cyclopropanation to form this compound?

A1: The reaction proceeds through the catalytic decomposition of a diazo compound, typically ethyl diazoacetate, by a transition metal catalyst (commonly copper or rhodium). This generates a metal carbene intermediate, which then undergoes a concerted addition to the double bond of an appropriate alkene. The stereochemistry of the final product is directed by the chiral ligands coordinated to the metal center.

Cyclopropanation Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Carbene Metal Carbene Intermediate Catalyst->Carbene + Diazo Diazo Ethyl Diazoacetate Product This compound Carbene->Product + Alkene N2 N₂ Gas Alkene Alkene Substrate Product->Catalyst - Product

Caption: Generalized catalytic cycle for cyclopropanation.

Q2: How can I effectively separate the cis and trans diastereomers if they are formed?

A2: Separation can be challenging but is often achievable through careful chromatography.

  • Flash Column Chromatography: This is the most common method. The choice of eluent is critical; a solvent system with low polarity (e.g., hexane/ethyl acetate) often provides the best separation.[5]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, normal-phase HPLC can offer superior resolution.[5]

  • Fractional Crystallization: In some cases, if one of the diastereomers is crystalline, it may be possible to separate them by fractional crystallization.

Q3: Are there any specific safety precautions I should take when working with ethyl diazoacetate?

A3: Yes, ethyl diazoacetate is a potentially explosive and toxic compound.

  • Handling: Always handle ethyl diazoacetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store it in a cool, dark place, and do not use it if it has been stored for an extended period or shows signs of decomposition.

  • Scale: Avoid large-scale reactions unless you have the appropriate safety infrastructure and experience.

  • Quenching: Ensure any unreacted diazo compound is safely quenched at the end of the reaction.

Q4: Can the cyano group be hydrolyzed to a carboxylic acid after the cyclopropanation?

A4: Yes, the nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. However, care must be taken to avoid epimerization of the adjacent stereocenter, especially under basic conditions.[6]

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory PoorDiastereoselectivity Poor Diastereoselectivity? Start->PoorDiastereoselectivity Epimerization Product Epimerization? PoorDiastereoselectivity->Epimerization No OptimizeCatalyst Screen Chiral Ligands Adjust Temperature PoorDiastereoselectivity->OptimizeCatalyst Yes Byproducts Pyrazoline Byproducts? Epimerization->Byproducts No ModifyWorkup Use Mildly Acidic/Neutral Quench Low-Temperature Purification Epimerization->ModifyWorkup Yes ChangeCatalyst Use Dirhodium(II) Catalyst Optimize Temperature Byproducts->ChangeCatalyst Yes Success Successful Synthesis Byproducts->Success No OptimizeCatalyst->Success ModifyWorkup->Success ChangeCatalyst->Success

Caption: Troubleshooting decision tree for side reactions.

References

safe handling and storage of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (CAS No: 699-23-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the safe handling, storage, and effective use of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals like Boceprevir and as a PROTAC linker, understanding its chemical behavior is critical for experimental success.[1][2][3][4] This document provides troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in synthesis.

PropertyValueSource
Molecular Formula C₇H₉NO₂[5][6]
Molecular Weight 139.15 g/mol [5][6]
Appearance Colorless to light yellow liquid[5]
Purity (NMR) ≥95.0%[5]

Safe Handling and Storage: FAQs

This section addresses frequently asked questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[7] It can cause significant skin and eye irritation, as well as respiratory tract irritation.[7]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: Due to its hazard profile, the following PPE must be worn at all times:

  • Eye Protection: Safety goggles with side-shields.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or impervious clothing.[7]

  • Respiratory Protection: All handling of the neat liquid should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the integrity of the compound. The recommended storage conditions are as follows:

ConditionDuration
Room temperatureUp to 3 years
In solvent at -20°CUp to 1 year
In solvent at -80°CUp to 2 years

Source:[5]

The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[7]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can induce decomposition or unwanted reactions.[7]

Troubleshooting Guide for Experimental Use

This section provides solutions to common problems encountered during reactions involving this compound.

Q1: I am observing a low yield in my reaction. What are the potential causes?

A1: Low yields can stem from several factors related to the stability of the cyclopropane ring and the reactivity of the functional groups.

  • Cause 1: Ring Opening of the Cyclopropane. The strained cyclopropane ring can be susceptible to cleavage under harsh reaction conditions. This is particularly a risk with strong acids or nucleophiles.[8]

    • Solution: Employ milder reaction conditions. If an acidic catalyst is required, consider using a weaker acid or running the reaction at a lower temperature. If a nucleophilic addition is intended for the ester or nitrile, be aware that the cyclopropane ring itself might react.

  • Cause 2: Undesired Hydrolysis. The ethyl ester and cyano groups can undergo hydrolysis, especially in the presence of water and acid or base catalysts. While cyclopropanecarboxylic acid esters are more stable to hydrolysis than many other esters, it can still occur under forcing conditions.[9]

    • Solution: Ensure all solvents and reagents are anhydrous. If your reaction requires aqueous workup, perform it quickly and at a low temperature to minimize hydrolysis.

  • Cause 3: Epimerization. If your reaction is conducted under basic conditions, there is a risk of deprotonation at the carbon alpha to the nitrile. This can lead to epimerization and a mixture of diastereomers, complicating purification and reducing the yield of the desired product.

    • Solution: Use a non-nucleophilic base if possible and keep the reaction temperature low. Minimize reaction time to reduce the extent of epimerization.

Below is a workflow to troubleshoot low reaction yields:

G start Low Reaction Yield check_purity Verify Starting Material Purity (≥95%) start->check_purity impure Purify starting material via column chromatography check_purity->impure No pure Starting material is pure check_purity->pure Yes analyze_side_products Analyze crude reaction mixture (NMR, LC-MS) for side products pure->analyze_side_products ring_opening Evidence of Ring Opening? analyze_side_products->ring_opening hydrolysis Evidence of Ester/Nitrile Hydrolysis? ring_opening->hydrolysis No solution_ring Use milder conditions (lower temp, weaker acid/base) ring_opening->solution_ring Yes epimerization Evidence of Epimerization? hydrolysis->epimerization No solution_hydrolysis Ensure anhydrous conditions; minimize aqueous workup time hydrolysis->solution_hydrolysis Yes solution_epimerization Use non-nucleophilic base; lower temperature epimerization->solution_epimerization Yes optimize Optimize reaction conditions and re-run epimerization->optimize No solution_ring->optimize solution_hydrolysis->optimize solution_epimerization->optimize

Troubleshooting workflow for low reaction yield.

Q2: My crude NMR spectrum is complex and shows unexpected peaks. What are the likely side products?

A2: The presence of multiple unexpected signals in your NMR spectrum likely indicates the formation of side products. The diagram below illustrates the main potential side products arising from the instability of the starting material under certain conditions.

G cluster_conditions Reaction Conditions cluster_products Potential Side Products SM This compound (Starting Material) acid Strong Acid (H₃O⁺) SM->acid base Strong Base (OH⁻) SM->base nucleophile Nucleophile (Nu⁻) SM->nucleophile hydrolysis_ester Cyclopropane Carboxylic Acid (Ester Hydrolysis) acid->hydrolysis_ester hydrolysis_nitrile Cyclopropane Carboxamide/Carboxylic Acid (Nitrile Hydrolysis) acid->hydrolysis_nitrile ring_opened Linear Propane Derivative (Ring Opening) acid->ring_opened base->hydrolysis_ester base->hydrolysis_nitrile epimer Ethyl (1S,2S)-2-cyanocyclopropane-1-carboxylate (Epimerization) base->epimer nucleophile->ring_opened

Potential side products from reaction conditions.
  • Ester Hydrolysis Product: Characterized by the disappearance of the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) in the ¹H NMR and a change in the carbonyl signal in the ¹³C NMR.

  • Nitrile Hydrolysis Product: This can be either the amide or the dicarboxylic acid (if the ester is also hydrolyzed). This will result in significant changes in the chemical shifts of the cyclopropane protons and the disappearance of the nitrile peak in the IR spectrum.

  • Ring-Opened Product: The characteristic cyclopropane proton signals (typically in the 1-2 ppm region) will be replaced by signals corresponding to a more flexible linear alkane chain.

  • Epimer: The formation of the diastereomer can be detected by high-resolution NMR or chiral chromatography. It may appear as a new set of peaks with similar splitting patterns but slightly different chemical shifts to the main product.

Q3: How can I purify my product effectively?

A3: For many derivatives of this compound, purification can be achieved by silica gel column chromatography. A common solvent system to start with is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or diethyl ether.[10] The optimal solvent ratio will depend on the polarity of your product.

Step-by-Step Protocol for a Trial Purification:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica TLC plate. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen solvent system.

  • Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of your packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Concluding Remarks

This compound is a valuable and reactive intermediate. A thorough understanding of its stability and reactivity, coupled with careful experimental technique, is paramount for its successful application in research and development. This guide is intended to provide a foundation for safe and effective use. For unaddressed issues, consulting the Safety Data Sheet (SDS) and relevant chemical literature is always recommended.

References

Validation & Comparative

A Comparative Guide to the Determination of Absolute Configuration for Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stereochemical Integrity

In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is not a trivial detail. It is a fundamental determinant of biological activity, pharmacological properties, and material performance.[1] Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different effects within a chiral biological environment.[][3] The subject of this guide, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, is a chiral molecule featuring two stereocenters on a rigid cyclopropane ring. This structural motif is of significant interest in medicinal chemistry. Accurately determining and confirming the (1R,2S) configuration is paramount for advancing any research or development program that relies on this specific stereoisomer.

This guide provides an in-depth comparison of the primary analytical techniques used for assigning the absolute configuration of small molecules like our target compound. We will move beyond mere procedural descriptions to explore the underlying principles, practical considerations, and self-validating mechanisms inherent in each method. Our objective is to equip you, the researcher, with the insights needed to select the most appropriate strategy for your specific experimental context. The main methods for determining the absolute configuration of chiral molecules include X-ray diffraction, nuclear magnetic resonance (NMR), and chiroptical spectroscopy, such as circular dichroism.[]

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

Often considered the "gold standard," SC-XRD provides a direct and unambiguous visualization of the spatial arrangement of atoms in a crystalline solid.[1][4][5] This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice.

Principle of Operation

The core principle for determining absolute configuration via SC-XRD is the phenomenon of anomalous dispersion (or resonant scattering).[6][7] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component.[8] This breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) should be identical. The resulting intensity differences between these "Bijvoet pairs" are dependent on the absolute structure of the molecule.[8]

A key metric in this analysis is the Flack parameter , a value refined during the structural solution that indicates whether the determined structure or its inverted mirror image is correct.[8][9]

  • A Flack parameter close to 0 (with a small standard uncertainty) confirms that the assigned configuration is correct.[8]

  • A value near 1 indicates that the inverted structure is the correct one.[8]

  • A value around 0.5 may suggest a racemic crystal or twinning.[8]

Experimental Workflow & Protocol

Workflow for absolute configuration determination using SC-XRD.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step. Grow single crystals of this compound of sufficient quality (typically > 50 µm in all dimensions, without cracks or defects). Common methods include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data, ensuring sufficient coverage and redundancy. For light-atom structures like the target compound, using copper (Cu Kα) radiation is often preferred to maximize the anomalous signal.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial atomic model. Refine this model against the experimental data.

  • Absolute Structure Determination: During the final stages of refinement, introduce the Flack parameter. A successful determination is typically indicated by a Flack parameter value close to 0 with a standard uncertainty (s.u.) of less than 0.04 for an unknown sample.[10][11]

Causality and Trustworthiness

The trustworthiness of SC-XRD lies in its direct, physical measurement of atomic positions. The Flack parameter serves as a powerful internal validation metric.[9] The choice of X-ray wavelength is causal; using a wavelength that enhances the anomalous scattering from the atoms present (even oxygen and nitrogen have a small anomalous signal) is key to achieving a precise Flack parameter.[7]

Solution-Phase Insight: NMR Spectroscopy with Chiral Auxiliaries

When obtaining high-quality crystals is not feasible, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase alternative.[1][12] This indirect method involves converting the enantiomeric analyte into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[13][14]

Principle of Operation: The Mosher's Method

The most widely used NMR method is the Mosher's ester analysis .[][15] It is designed for chiral alcohols and amines, but the principle can be adapted. For our target molecule, the ester group could potentially be hydrolyzed to the carboxylic acid, which can then be coupled with a chiral alcohol, or the nitrile could be reduced to a primary amine for analysis.

Assuming reduction of the nitrile to an amine, the resulting chiral amine would be reacted with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form two distinct diastereomeric amides.[16][17]

The key to the method is the magnetic anisotropy of the phenyl group in the MTPA moiety.[15] In the most stable conformation, the molecule orients itself to minimize steric hindrance, placing the substituents of the chiral center in distinct shielding and deshielding zones of the MTPA's phenyl ring. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a pattern of chemical shift differences (Δδ = δS − δR) emerges. A consistent positive or negative sign for the Δδ values of protons on one side of the molecule versus the other allows for the assignment of the absolute configuration.[18][19]

Experimental Workflow & Protocol

Workflow for absolute configuration determination using Mosher's Method.

Protocol: Modified Mosher's Analysis (Amide)

  • Chemical Modification: Reduce the nitrile of this compound to the corresponding primary amine. Purify the product.

  • Derivatization: Divide the amine into two equal portions.

    • Sample R: React one portion with (R)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the (R)-MTPA amide.[17]

    • Sample S: React the second portion with (S)-MTPA chloride under identical conditions to form the (S)-MTPA amide.[17]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both crude diastereomeric products in the same solvent (e.g., CDCl₃).

  • Data Processing: Carefully assign the proton signals for both diastereomers.

  • Configuration Assignment: Calculate Δδ (δS - δR) for all assigned protons. Protons with a positive Δδ are placed on one side of the Mosher's plane model, and those with a negative Δδ on the other, allowing for the assignment of the stereocenter's configuration.[18]

Causality and Trustworthiness

The method's logic is based on the predictable conformational preferences of the MTPA derivatives. Its trustworthiness is enhanced by the internal consistency of the data; a clear and consistent pattern of positive and negative Δδ values across multiple protons provides high confidence in the assignment.[19] However, it is an indirect method and relies on assumptions about the solution-state conformation.

Chiroptical Methods: Vibrational and Electronic Circular Dichroism

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[1] These techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful for determining absolute configuration in solution, especially when crystallization or derivatization is problematic.[3][20]

Principle of Operation

Unlike SC-XRD, which provides a direct result, VCD and ECD are comparative methods. The experimental CD spectrum of the unknown compound is compared to a spectrum predicted by quantum chemical calculations (typically using Time-Dependent Density Functional Theory, or TDDFT).[21][22]

  • A conformational search of the target molecule (e.g., this compound) is performed.

  • The geometry of the low-energy conformers is optimized.

  • The VCD or ECD spectrum for one enantiomer (e.g., the (1R,2S)) is calculated.

  • The experimental spectrum is measured.

  • If the experimental spectrum matches the calculated spectrum for the (1R,2S) enantiomer, the assignment is confirmed.[3] If it matches the mirror image of the calculated spectrum, the compound is the opposite enantiomer.[22]

VCD measures differential absorption in the infrared region, corresponding to vibrational transitions.[20][23] It is sensitive to the overall 3D structure and does not require a chromophore.[22] ECD measures differential absorption in the UV-Vis region, corresponding to electronic transitions, and thus requires the presence of a chromophore.[24][25]

Experimental Workflow & Protocol

Workflow for absolute configuration determination using VCD/ECD.

Protocol: VCD Analysis

  • Computational Analysis:

    • Perform a thorough conformational search for the (1R,2S) enantiomer using a method like MMFF94.

    • Optimize the geometries of all low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a final, Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Experimental Measurement:

    • Dissolve a sufficient amount of the sample (typically ~5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of about 0.1 M.[22]

    • Acquire the VCD spectrum on a VCD spectrometer, typically requiring several hours of signal averaging.[3]

  • Comparison:

    • Overlay the experimental VCD spectrum with the calculated spectrum for the (1R,2S) enantiomer and its mirror image.

    • A good agreement in the sign and relative intensity of the major bands allows for an unambiguous assignment.[22]

Causality and Trustworthiness

The reliability of chiroptical methods is directly tied to the accuracy of the quantum chemical calculations.[26][27] The choice of functional and basis set can significantly impact the result. The method's trustworthiness comes from the holistic comparison of the entire spectral fingerprint, not just a single data point. VCD is often considered more reliable for molecules without strong chromophores or those with high conformational flexibility.[28][29]

Comparative Analysis: Selecting the Right Tool

The choice of method depends on the sample's properties, available equipment, and the required level of certainty.

FeatureSingle-Crystal X-ray CrystallographyNMR with Chiral Derivatizing AgentsVibrational/Electronic Circular Dichroism
Principle Direct, anomalous dispersionIndirect, diastereomer formationIndirect, comparison to calculation
Sample State High-quality single crystalSolution (requires chemical modification)Solution (non-destructive)
Sample Amount Micrograms (single crystal)1-5 mg5-10 mg
Conclusiveness Unambiguous ("Gold Standard")High, but conformation-dependentHigh, but calculation-dependent
Key Requirement CrystallizationSuccessful derivatization reactionAccess to computational chemistry & CD spec.
Self-Validation Flack parameter[8][9]Consistent Δδ pattern[18]Goodness-of-fit between exp. & calc. spectra[3]
Main Limitation Difficulty in obtaining suitable crystals[22]Requires reactive functional group; potential for kinetic resolutionAccuracy depends on computational model[26]

Conclusion and Recommendation

For the definitive assignment of This compound , Single-Crystal X-ray Crystallography remains the most authoritative and trustworthy method. If a suitable crystal can be obtained, this technique should be the primary objective as it provides a direct and irrefutable answer.

In cases where crystallization proves unsuccessful, Vibrational Circular Dichroism (VCD) is the next best alternative. It is non-destructive, analyzes the molecule in its solution state, and avoids the potential complications of chemical derivatization. The rigidity of the cyclopropane ring simplifies the conformational analysis, increasing the reliability of the required quantum chemical calculations.

Finally, NMR-based methods like Mosher's analysis serve as a valuable tool, particularly if VCD is unavailable. However, it requires chemical modification of the target molecule (e.g., reduction of the nitrile), adding steps and potential points of error.

Ultimately, the convergence of results from two independent methods (e.g., VCD and a modified Mosher's analysis) can provide a level of confidence approaching that of an X-ray structure, embodying the scientific principle of cross-validation.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding function, predicting activity, and designing new chemical entities. Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique conformational constraints and electronic properties of the cyclopropane ring.[1] This guide provides a comprehensive framework for the structural analysis of these derivatives using single-crystal X-ray crystallography, offers a comparative perspective against alternative analytical techniques, and presents the detailed experimental data required to validate such studies.

The cyclopropane ring, with its inherent angle and torsional strain, presents a fascinating structural motif.[2][3][4] Unlike more flexible aliphatic systems, the rigid triangular geometry of cyclopropane dictates a specific spatial arrangement of its substituents.[5][6] Understanding how modifications to the derivative—for instance, the addition of different aryl or alkyl groups—impact this rigid scaffold is paramount for structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for obtaining this information, providing unambiguous determination of molecular structure, conformation, and intermolecular interactions in the solid state.[7][8]

The Unrivaled Precision of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming connectivity and providing insights into solution-state dynamics, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's atomic arrangement.[9][10] This distinction is critical for cyclopropane derivatives, where subtle changes in bond angles and dihedral angles can significantly alter the molecule's properties.

Key Advantages of X-ray Crystallography for Cyclopropane Derivatives:

  • Absolute Stereochemistry: Unambiguously determines the three-dimensional arrangement of atoms, confirming the (1R,2S) configuration.[7]

  • Precise Geometric Parameters: Provides highly accurate measurements of bond lengths, bond angles, and torsional angles, revealing the extent of ring strain.[7][11]

  • Conformational Analysis: Defines the preferred conformation of the ethyl ester and cyano groups relative to the cyclopropane ring.

  • Intermolecular Interactions: Elucidates how molecules pack in the crystal lattice, revealing hydrogen bonds, van der Waals forces, and other non-covalent interactions that can influence physical properties like solubility and melting point.[7]

A Comparative Framework: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique is driven by the specific questions a researcher aims to answer. While X-ray crystallography provides a static, solid-state structure, other methods offer complementary information.

Technique Strengths for Cyclopropane Derivatives Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D structure, absolute configuration, precise bond parameters, intermolecular interactions.[7][11]Requires a suitable single crystal, provides a solid-state structure which may differ from the solution conformation.
NMR Spectroscopy Provides solution-state structural information, confirms chemical connectivity, can probe dynamic processes.[9][10]Structure is inferred from indirect data (e.g., coupling constants, NOEs), less precise for bond angles/lengths, absolute configuration can be challenging to determine.[12][13]
Computational Modeling Predicts low-energy conformations, calculates electronic properties, can be performed without synthesizing the compound.Predictions must be validated by experimental data; accuracy is dependent on the level of theory and basis set used.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each step is critical for the acquisition of high-quality, publishable data.

Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound Synthesized Derivative Powder Crystal Single Crystal Growth Compound->Crystal Solvent Screening Diffraction X-ray Diffraction Experiment Crystal->Diffraction Mounting & Cryo-cooling Solution Structure Solution (e.g., Direct Methods) Diffraction->Solution Data Processing Refinement Structure Refinement Solution->Refinement Model Building Validation Validation & Analysis Refinement->Validation CIF Generation

References

A Comparative Guide to Enantiomeric Excess Determination of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) for chiral molecules is a cornerstone of modern pharmaceutical development. Enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles, making the accurate quantification of their relative abundance a critical quality attribute. Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity directly impacts the efficacy and safety of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this important intermediate, offering field-proven insights to aid in method selection and implementation.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, rendering their separation and quantification a non-trivial task. Effective ee determination relies on creating a chiral environment where the two enantiomers interact differently, leading to distinguishable analytical signals. This is typically achieved through chromatography with a chiral stationary phase (CSP) or spectroscopy in the presence of a chiral auxiliary. Here, we compare the workhorse techniques of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with the increasingly utilized Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents, and also consider Supercritical Fluid Chromatography (SFC) as a powerful alternative.

Chromatographic Approaches: The Gold Standard

Chiral chromatography is the most widely employed method for ee determination due to its high resolution, accuracy, and robustness. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful technique for the enantioseparation of a broad range of compounds, including non-volatile and thermally labile molecules. For this compound, polysaccharide-based CSPs are particularly effective.

Causality Behind Experimental Choices:

The selection of a polysaccharide-based CSP, such as cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® OD-H), is based on their proven broad enantioselectivity for a diverse range of chiral compounds. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the CSP. The mobile phase, typically a mixture of a non-polar alkane (like n-hexane) and an alcohol modifier (like isopropanol), is optimized to achieve a balance between retention and resolution. The alcohol modifier plays a crucial role in modulating the interactions between the analyte and the CSP.

Experimental Protocol: Chiral HPLC

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_dissolve Dissolve Sample in Mobile Phase s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject into HPLC s_filter->h_inject h_separate Separation on Chiralcel® OD-H h_inject->h_separate h_detect UV Detection (210 nm) h_separate->h_detect d_integrate Integrate Peak Areas h_detect->d_integrate d_calculate Calculate ee% d_integrate->d_calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. This compound is sufficiently volatile for GC analysis. Cyclodextrin-based CSPs are the most common choice for this technique.

Causality Behind Experimental Choices:

Derivatized cyclodextrins, such as those found in Cyclosil-B or β-DEX™ columns, are effective for separating a wide range of chiral molecules. The chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity, as well as hydrogen bonding and dipole-dipole interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin. A temperature gradient program is often used to ensure good peak shape and resolution for compounds with a range of volatilities.

Experimental Protocol: Chiral GC

ParameterCondition
Column Cyclosil-B (30 m x 0.25 mm x 0.25 µm) or equivalent β-cyclodextrin column[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Start at 100 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s_dissolve Dissolve Sample in Solvent g_inject Inject into GC s_dissolve->g_inject g_separate Separation on Cyclodextrin Column g_inject->g_separate g_detect FID Detection g_separate->g_detect d_integrate Integrate Peak Areas g_detect->d_integrate d_calculate Calculate ee% d_integrate->d_calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Spectroscopic Approach: A Powerful Alternative

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, a chiral solvating agent (CSA) is added to the sample to induce a diastereomeric interaction, resulting in separate signals for the enantiomers in the NMR spectrum.

Causality Behind Experimental Choices:

The principle behind this technique is the formation of transient, non-covalent diastereomeric complexes between the enantiomers and the CSA. This diastereomeric environment leads to different magnetic environments for corresponding nuclei in the two enantiomers, resulting in separate resonance signals (chemical shift non-equivalence).[3] The magnitude of this separation depends on the strength of the interaction, the choice of solvent, and the temperature. The integration of these distinct signals directly provides the enantiomeric ratio.

Experimental Protocol: NMR with CSA

ParameterCondition
Spectrometer 400 MHz or higher NMR spectrometer
Chiral Solvating Agent (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a suitable lanthanide shift reagent
Solvent Deuterated chloroform (CDCl₃) or benzene-d₆
Procedure 1. Acquire a standard ¹H NMR spectrum of the sample. 2. Add a sub-stoichiometric amount of the CSA to the NMR tube. 3. Acquire subsequent spectra, titrating with the CSA until optimal separation of a key proton signal (e.g., a cyclopropyl proton) is observed.
Data Analysis Integrate the separated signals corresponding to the two enantiomers to determine their ratio and calculate the ee.

Workflow for NMR with CSA Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_dissolve Dissolve Sample in Deuterated Solvent s_add_csa Add Chiral Solvating Agent s_dissolve->s_add_csa n_acquire Acquire ¹H NMR Spectrum s_add_csa->n_acquire d_identify Identify Separated Signals n_acquire->d_identify d_integrate Integrate Signal Areas d_identify->d_integrate d_calculate Calculate ee% d_integrate->d_calculate

Caption: Workflow for enantiomeric excess determination by NMR with CSA.

The Emerging Alternative: Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It has gained significant traction for chiral separations due to its advantages in speed, efficiency, and reduced environmental impact.

Causality Behind Experimental Choices:

SFC combines the benefits of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and higher efficiency compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC, often with an alcohol co-solvent to modify the polarity of the mobile phase and enhance selectivity.

Experimental Protocol: Chiral SFC

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a column packed with a 3 µm stationary phase for faster analysis
Mobile Phase Supercritical CO₂ with a methanol co-solvent (e.g., 85:15 CO₂:MeOH)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Sample Preparation Dissolve the sample in the co-solvent (methanol) to a concentration of approximately 1 mg/mL.

Comparative Analysis

FeatureChiral HPLCChiral GCNMR with CSAChiral SFC
Principle Differential interaction with a CSP in a liquid mobile phase.Differential interaction with a CSP in a gaseous mobile phase.Formation of transient diastereomeric complexes in solution.Differential interaction with a CSP in a supercritical fluid mobile phase.
Applicability Broad applicability, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds, provides structural information.Broad applicability, particularly for preparative scale.
Sample Preparation Simple dissolution and filtration.Simple dissolution.Simple dissolution and addition of CSA.Simple dissolution in co-solvent.
Analysis Time Typically 10-30 minutes.Typically 15-40 minutes.Rapid (5-15 minutes per spectrum).Very fast (often under 10 minutes).
Resolution Good to excellent.Very high.Dependent on CSA and analyte interaction.Excellent.
Sensitivity Good, dependent on detector.Very high (FID).Lower compared to chromatographic methods.Good, dependent on detector.
Instrumentation Widely available.Widely available.Standard NMR spectrometer.More specialized, but increasingly common.
Solvent Consumption Moderate to high.Low.Very low.Significantly lower than HPLC.
Key Advantage Versatility and robustness.High resolution and sensitivity for volatile compounds.Non-separative, provides direct measurement.High speed and green chemistry benefits.
Key Disadvantage Solvent consumption and cost.Limited to volatile and thermally stable analytes.Potential for signal overlap and lower sensitivity.Higher initial instrument cost.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • Chiral HPLC stands out as a robust and versatile method, particularly with a polysaccharide-based column like Chiralcel® OD-H. It is often the first choice for routine quality control in a pharmaceutical setting.

  • Chiral GC is an excellent alternative if high resolution and sensitivity are paramount and the sample matrix is relatively clean. Its limitation to volatile compounds is not a concern for the target analyte.

  • NMR with a chiral solvating agent offers a rapid, non-separative approach that can be invaluable for high-throughput screening or when only small amounts of sample are available. However, it may require more method development to find a suitable CSA that provides baseline separation of signals.

  • Chiral SFC is an increasingly attractive option, especially when speed and reduced environmental impact are critical considerations. Its performance is often comparable or superior to HPLC.

Ultimately, for regulatory submissions and in-depth quality control, cross-validation of results using two orthogonal methods (e.g., chiral HPLC and chiral GC) is highly recommended to ensure the accuracy and reliability of the enantiomeric excess determination. This comprehensive understanding of the available analytical tools empowers researchers and drug development professionals to make informed decisions, ensuring the stereochemical integrity of their chiral intermediates and final drug products.

References

A Comparative Guide to Chiral HPLC Methods for Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical parameter that can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a key chiral building block in the synthesis of various therapeutic agents. Consequently, robust and reliable analytical methods for the determination of its enantiomeric purity are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers, offering insights into experimental design and optimization.

The direct separation of enantiomers is most commonly and effectively achieved using chiral stationary phases (CSPs) in HPLC.[1][2] These CSPs create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to differential retention times and, thus, separation.[3] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly versatile and successful for a broad range of chiral compounds.[4][5][6]

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method.[1] For a molecule like this compound, which contains ester and nitrile functionalities, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.

Polysaccharide-Based CSPs:

These are the most widely used CSPs due to their broad applicability.[5] They consist of cellulose or amylose derivatives coated or bonded to a silica support.[5][7] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[3]

  • Cellulose-based CSPs (e.g., Chiralcel® OD, OJ): Columns like Chiralcel OD-H are often effective for a wide range of compounds and can be a good initial choice for screening.[1]

  • Amylose-based CSPs (e.g., Chiralpak® AD, AS): These are also highly versatile. For instance, an amylose tris[(S)-α-methylbenzylcarbamate] stationary phase (Chiralpak AS) has been successfully used for the enantioselective separation of another ethyl-containing compound, carfentrazone-ethyl.[8]

Cyclodextrin-Based CSPs:

These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. Their mechanism of separation primarily relies on the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[6] They are particularly effective in reversed-phase mode.[6]

Experimental Workflow and Protocol

A systematic approach to method development is crucial for achieving optimal separation. The following workflow and protocol provide a robust starting point for the chiral separation of this compound.

Diagram of Chiral HPLC Method Development Workflow

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Selection Select CSPs (e.g., Polysaccharide, Cyclodextrin) Mode_Selection Select Mobile Phase Mode (Normal, Reversed, Polar Organic) CSP_Selection->Mode_Selection Based on analyte solubility & properties Initial_Conditions Run Initial Screening (Isocratic Elution) Mode_Selection->Initial_Conditions Eval_Resolution Evaluate Resolution (Rs) and Tailing Factor Initial_Conditions->Eval_Resolution Analyze Results Optimize_MP Optimize Mobile Phase (Modifier type & concentration) Eval_Resolution->Optimize_MP Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation_Params Validate Method (Linearity, Accuracy, Precision) Optimize_Flow->Validation_Params Final Parameters Final_Method Finalized Chiral HPLC Method Validation_Params->Final_Method

A generalized workflow for developing a chiral HPLC method, from initial screening to final validation.

Detailed Experimental Protocol (Starting Point)

This protocol is a generalized starting point and should be optimized for your specific instrumentation and laboratory conditions.

  • Column Selection:

    • Primary Recommendation: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These polysaccharide-based columns offer broad selectivity.[1]

  • Sample Preparation:

    • Dissolve a small amount of the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Mobile Phase (Normal Phase):

      • A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol is a common starting point for normal-phase chromatography.[1]

      • Initial condition: n-Hexane/IPA (90:10, v/v).

      • For acidic compounds, adding a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape. For basic compounds, an amine additive like diethylamine (DEA) (e.g., 0.1%) may be beneficial.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (or a more suitable wavelength determined by a UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Mobile Phase Composition: Adjust the ratio of n-hexane to the alcohol modifier. Increasing the percentage of the alcohol will generally decrease retention time but may also affect resolution.[9]

    • Alcohol Modifier: If separation is not achieved with IPA, try other alcohols like ethanol.[9]

    • Temperature: Varying the column temperature can influence selectivity. Both lower and higher temperatures can sometimes improve resolution.[10]

Data Presentation and Comparison

The effectiveness of different chiral HPLC methods can be quantitatively compared using key chromatographic parameters. The following table provides a template for summarizing experimental data.

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time (min) Resolution (Rs) Selectivity (α)
Chiralpak® AD-Hn-Hexane/IPA (90:10)1.025tR1, tR2ValueValue
Chiralcel® OD-Hn-Hexane/IPA (90:10)1.025tR1, tR2ValueValue
Chiralpak® AD-Hn-Hexane/Ethanol (95:5)1.025tR1, tR2ValueValue
Chiralcel® OD-Hn-Hexane/Ethanol (95:5)1.025tR1, tR2ValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The development of a robust chiral HPLC method for this compound is essential for ensuring its enantiomeric purity in pharmaceutical applications. A systematic screening approach, starting with well-established polysaccharide-based chiral stationary phases like Chiralpak® AD-H and Chiralcel® OD-H under normal-phase conditions, is highly recommended. Subsequent optimization of the mobile phase composition and temperature will likely lead to a successful and reliable separation method. This guide provides the foundational knowledge and a practical starting point for researchers and scientists to develop and implement such a method in their laboratories.

References

A Comparative Guide to Chiral Building Blocks: Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic selection of chiral building blocks is paramount for the efficient and stereoselective construction of complex molecular architectures.[] These enantiomerically pure compounds serve as foundational scaffolds, embedding the necessary chirality that is often crucial for biological activity.[][2] This guide provides an in-depth, objective comparison of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, a highly versatile yet specific chiral synthon, with other prominent classes of chiral building blocks. Our analysis is grounded in experimental data and focuses on performance, versatility, and applicability in the synthesis of pharmaceutically relevant motifs.

This compound: A Profile

This compound is a bifunctional molecule featuring a strained cyclopropane ring, a nitrile group, and an ester moiety. This unique combination of functionalities, coupled with its defined stereochemistry, makes it a valuable intermediate in organic synthesis. The cyclopropane ring introduces conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. The nitrile and ester groups offer orthogonal handles for a variety of chemical transformations.

Key Features:
  • Stereochemically Defined: The (1R,2S) configuration provides a fixed chiral core.

  • Bifunctional: The cyano and ester groups allow for selective and diverse chemical modifications.

  • Conformationally Constrained: The cyclopropane ring restricts rotational freedom, which can be advantageous in medicinal chemistry.[3]

Synthetic Accessibility:

The synthesis of chiral cyclopropanes can be achieved through various methods, including enantioselective Michael Initiated Ring Closure (MIRC) reactions and transition-metal-catalyzed cyclopropanation of olefins.[4][5] Biocatalytic approaches using engineered enzymes have also emerged as powerful tools for producing enantiopure cyclopropane derivatives.[5][6][7][8]

Comparative Analysis with Alternative Chiral Building Blocks

The utility of this compound is best understood when compared to other classes of chiral building blocks commonly employed in asymmetric synthesis.

Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2][9] Unlike building blocks, they are typically removed and can often be recovered for reuse.[2][10]

FeatureThis compoundChiral Auxiliaries (e.g., Evans' Oxazolidinones)
Incorporation Becomes part of the final molecular skeleton.Temporarily attached and later removed.[2]
Atom Economy HighLower, due to the mass of the auxiliary.
Stereocontrol Pre-installed chirality.Induces chirality in a subsequent step.[2][9]
Versatility Specific to cyclopropane-containing targets.Broadly applicable to various reaction types (e.g., alkylations, aldol reactions).[11]

Experimental Insight: The use of chiral auxiliaries, such as those derived from amino acids, has proven highly effective in the synthesis of biologically active compounds.[9] For instance, Evans' oxazolidinones are widely used to control the stereochemistry of alkylation and aldol reactions.[2] However, the need for additional steps to attach and remove the auxiliary can impact the overall efficiency of a synthetic route compared to the direct incorporation of a chiral building block like this compound.

Chiral Epoxides

Chiral epoxides are highly reactive three-membered rings that serve as versatile intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and natural products.[12] Their reactivity stems from the significant ring strain.[13][14]

FeatureThis compoundChiral Epoxides
Reactivity Stable; functional groups are the primary reactive sites.Highly reactive due to ring strain; susceptible to nucleophilic ring-opening.[13][14]
Synthetic Utility Provides a rigid cyclopropane scaffold.Precursor to a wide variety of functional groups (diols, amino alcohols, etc.).[12]
Stereochemical Outcome Retains its configuration.Ring-opening can proceed with either inversion or retention of configuration depending on the reaction conditions.[14]

Experimental Insight: The Sharpless Asymmetric Epoxidation is a well-established method for the synthesis of chiral epoxides from allylic alcohols with high enantioselectivity.[12] The choice between a chiral cyclopropane and a chiral epoxide often depends on the desired final structure. If a constrained cyclopropane ring is a key pharmacophore, the direct use of a building block like this compound is advantageous. If a more flexible backbone with vicinal functional groups is desired, a chiral epoxide is a more suitable starting point.

Chiral Sulfinimines

Chiral sulfinimines are valuable reagents for the asymmetric synthesis of amines and their derivatives.[15][16] The sulfinyl group acts as a powerful chiral directing group and can be easily cleaved under mild conditions.[15]

FeatureThis compoundChiral Sulfinimines (e.g., tert-Butanesulfinamide)
Target Functionality Primarily for introducing a cyclopropyl moiety.Primarily for the asymmetric synthesis of chiral amines.[15][17]
Reaction Types Derivatization of nitrile and ester groups.Nucleophilic additions to the C=N bond (e.g., Grignard, organolithium reagents).[16]
Cleavage The core structure is retained.The sulfinyl group is removed to reveal the amine.[15]

Experimental Insight: Enantiopure tert-butanesulfinamide is widely used to prepare chiral N-tert-butanesulfinyl imines, which undergo diastereoselective nucleophilic additions to generate a wide range of chiral amines.[16] This approach is particularly powerful for the synthesis of α- and β-amino acids and N-heterocycles.[15][17] In contrast, this compound is the synthon of choice when the cyclopropane ring itself is the desired chiral element in the target molecule.

Chiral Vinylboronic Acids

Chiral vinylboronic acids and their esters are versatile building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[18][19]

FeatureThis compoundChiral Vinylboronic Acids/Esters
Core Structure Saturated, strained ring.Unsaturated, planar vinyl group.
Key Reactions Functional group interconversions.Suzuki-Miyaura cross-coupling to form C(sp²)-C bonds.[18][19]
Application Introduces a rigid, non-planar scaffold.Introduces a vinyl group for further elaboration or as part of a conjugated system.

Experimental Insight: Vinylboronic acid pinacol ester is a common reagent for introducing vinyl groups onto various organic frameworks via Suzuki-Miyaura coupling.[18] While this allows for the construction of complex molecules, the resulting vinyl group is conformationally flexible. The use of this compound, on the other hand, introduces a rigid cyclopropane unit, which can have a profound impact on the overall conformation and biological activity of a molecule. Chemoenzymatic strategies have been developed to produce cyclopropylboronates, which can then be used in Suzuki-Miyaura couplings to generate diverse enantiopure cyclopropanes.[20]

Application in the Synthesis of Constrained γ-Amino Acids

A key application of chiral cyclopropane building blocks is in the synthesis of conformationally constrained amino acids. These are valuable tools in the design of peptidomimetics and foldamers.[21][22] For example, the nitrile group of this compound can be reduced to an aminomethyl group, and the ester can be hydrolyzed to a carboxylic acid, yielding a constrained γ-amino acid.

Experimental Protocol: Synthesis of a Constrained γ-Amino Acid Precursor

This protocol outlines a potential synthetic route to a protected, constrained γ-amino acid from this compound.

Step 1: Reduction of the Nitrile

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, Raney nickel or a borane complex.

  • Pressurize the reaction vessel with hydrogen gas (if using catalytic hydrogenation) or perform the reaction under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work up the reaction to isolate the corresponding aminomethylcyclopropane carboxylate.

Step 2: Protection of the Amine

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

  • Add a base, such as triethylamine, followed by a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Stir the reaction at room temperature until completion.

  • Purify the N-protected product by column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the N-protected ester in a mixture of a solvent like THF and water.

  • Add a base, such as lithium hydroxide.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Acidify the reaction mixture to protonate the carboxylate and extract the desired N-protected γ-amino acid.

Logical Workflow for Synthesis of a Constrained γ-Amino Acid

G start This compound step1 Nitrile Reduction (e.g., Raney Ni, H₂) start->step1 intermediate1 Ethyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate step1->intermediate1 step2 Amine Protection (e.g., Boc₂O, Et₃N) intermediate1->step2 intermediate2 N-Boc protected aminomethyl cyclopropane ester step2->intermediate2 step3 Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate2->step3 product Constrained N-Boc-γ-amino acid step3->product

Caption: Synthetic pathway to a constrained γ-amino acid.

Conclusion

This compound is a valuable chiral building block that offers a unique combination of stereochemical definition, conformational rigidity, and orthogonal functional handles. While other chiral synthons like auxiliaries, epoxides, sulfinimines, and vinylboronic acids have their distinct advantages and broader applications in some cases, the targeted introduction of a constrained cyclopropane ring is where this building block excels. The choice of a chiral building block is ultimately dictated by the specific synthetic target and the desired molecular architecture. For researchers and drug development professionals aiming to incorporate a stereochemically defined cyclopropane moiety to enhance biological activity through conformational constraint, this compound and related derivatives represent a powerful and efficient synthetic tool.

References

A Senior Application Scientist's Guide to Synthetic Equivalents of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined cyclopropane core makes it a valuable component in the synthesis of complex molecular architectures. Notably, this molecule is a key intermediate in the synthesis of Nirmatrelvir, the active component in the antiviral medication Paxlovid.[1][2][3][4][5] The pressing demand for such therapeutics has catalyzed innovation in the asymmetric synthesis of this and structurally related cyclopropanes.

This guide provides a comparative analysis of the primary synthetic equivalents for accessing this compound and its analogs. We will delve into the mechanistic underpinnings, practical considerations, and performance of leading methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy.

Core Methodologies for Asymmetric Cyclopropanation

The asymmetric construction of the 2-cyanocyclopropane-1-carboxylate scaffold is the central challenge. The primary approaches can be broadly categorized into:

  • Transition Metal-Catalyzed Cyclopropanation:

    • Rhodium-Catalyzed Reactions

    • Cobalt-Catalyzed Reactions

  • Chiral Auxiliary-Mediated Synthesis

  • Biocatalytic and Chemoenzymatic Methods

This guide will dissect each of these strategies, providing experimental protocols and comparative data to inform your synthetic planning.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. This method is renowned for its high efficiency and enantioselectivity, particularly for electron-deficient olefins.[6][7]

Mechanistic Rationale and Experimental Choices

The catalytic cycle begins with the reaction of the rhodium(II) complex with a diazo compound, typically an α-diazoacetate, to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to the alkene. The choice of the chiral ligands on the dirhodium catalyst is paramount as they create a chiral environment that dictates the facial selectivity of the carbene transfer, thus controlling the stereochemistry of the resulting cyclopropane.[8][9] The reaction is often performed at low temperatures to enhance enantioselectivity.

G cluster_0 Rhodium-Catalyzed Cyclopropanation A Rh₂(OAc)₄ + Chiral Ligand B Chiral Rh(II) Catalyst A->B Ligand Exchange D Rh(II)-Carbene Intermediate B->D Carbene Formation C Diazo Compound (N₂CHR) C->D F Cyclopropane D->F Carbene Transfer E Alkene E->F G Catalyst Regeneration G->B Re-entry into cycle

Figure 1: Simplified workflow of Rhodium-catalyzed cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

The following protocol is a representative example for the asymmetric cyclopropanation of styrene with an aryldiazoacetate.

Materials:

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Styrene

  • Ethyl aryldiazoacetate

  • Anhydrous solvent (e.g., dichloromethane or pentane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.1-1 mol%).

  • Add the anhydrous solvent and cool the solution to the desired temperature (e.g., 0 °C or lower).

  • Add the styrene (1.0-1.2 equivalents).

  • Slowly add a solution of the ethyl aryldiazoacetate (1.0 equivalent) in the anhydrous solvent over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Stir the reaction mixture at the same temperature until the diazo compound is completely consumed (monitored by TLC).

  • Warm the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.

Cobalt-Catalyzed Asymmetric Cyclopropanation

Cobalt-catalyzed cyclopropanation has emerged as a scalable and cost-effective alternative to rhodium-based systems. A significant advantage is its ability to utilize non-diazo carbene precursors, such as gem-dihalides, which enhances the safety profile of the process, a critical consideration for industrial applications.[1][10][11][12]

Mechanistic Rationale and Experimental Choices

In this methodology, a cobalt complex, often featuring a pyridine-diimine (PDI) ligand, catalyzes a Simmons-Smith-type reductive cyclopropanation.[1] The reaction typically employs a dihaloalkane (e.g., CH₂Br₂) and a stoichiometric reductant (e.g., zinc). The cobalt catalyst facilitates the formation of a cobalt-carbenoid species, which then undergoes cyclopropanation with the alkene. The stereochemical outcome is controlled by the chiral ligand on the cobalt center. This approach has been successfully implemented in the large-scale synthesis of a key bicyclic proline intermediate for Nirmatrelvir.[11]

G cluster_1 Cobalt-Catalyzed Cyclopropanation A Co(II) Precatalyst + Chiral Ligand B Active Co Catalyst A->B D Co-Carbenoid Intermediate B->D C Dihaloalkane (CH₂X₂) + Zn C->D Reductive Carbene Formation F Cyclopropane D->F Carbene Transfer E Alkene E->F G Catalyst Regeneration G->B Re-entry into cycle

Figure 2: Simplified workflow of Cobalt-catalyzed cyclopropanation.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

The following is a generalized protocol for the cobalt-catalyzed cyclopropanation of an alkene.

Materials:

  • Cobalt(II) precatalyst (e.g., CoBr₂)

  • Chiral ligand (e.g., a pyridine-diimine ligand)

  • Alkene

  • Dibromomethane (CH₂Br₂)

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the cobalt(II) precatalyst and the chiral ligand.

  • Add the anhydrous solvent and stir to form the catalyst complex.

  • Add the alkene and activated zinc dust to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add dibromomethane to the reaction mixture.

  • Allow the reaction to stir until completion (monitored by GC or LC-MS).

  • Quench the reaction, filter off the excess zinc, and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries provides a powerful and often predictable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the cyclopropanation reaction, after which it is cleaved to reveal the enantiomerically enriched product.[13][14][15]

Mechanistic Rationale and Experimental Choices

A common strategy involves an aldol reaction between a chiral auxiliary-bearing enolate and an α,β-unsaturated aldehyde.[16] The resulting hydroxyl group then directs a diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the chiral auxiliary, yielding the chiral cyclopropane carboxaldehyde. The stereochemical outcome is dictated by the predictable facial bias imposed by the chiral auxiliary during the cyclopropanation step.

G cluster_2 Chiral Auxiliary-Mediated Synthesis A Chiral Auxiliary + Acyl Group B Enolate Formation A->B D Aldol Adduct (with temporary stereocenter) B->D C α,β-Unsaturated Aldehyde C->D Aldol Reaction F Cyclopropyl Aldol D->F Diastereoselective Cyclopropanation E Directed Cyclopropanation E->F H Chiral Cyclopropane Carboxaldehyde + Recovered Auxiliary F->H G Retro-Aldol Cleavage G->H

Figure 3: Workflow of chiral auxiliary-mediated cyclopropane synthesis.

Experimental Protocol: Chiral Auxiliary Approach

This protocol outlines the key steps of the aldol-cyclopropanation-retro-aldol sequence.

Materials:

  • Chiral auxiliary (e.g., Evans oxazolidinone)

  • Acylating agent

  • Base for enolization (e.g., LDA or Bu₂BOTf/DIPEA)

  • α,β-Unsaturated aldehyde

  • Cyclopropanating agent (e.g., diethylzinc and diiodomethane)

  • Reagent for retro-aldol cleavage (e.g., LiOH/H₂O₂)

Procedure:

  • Acylation and Aldol Reaction: Acylate the chiral auxiliary and perform an aldol reaction with the α,β-unsaturated aldehyde to generate the syn-aldol adduct with high diastereoselectivity.

  • Directed Cyclopropanation: Subject the aldol adduct to Simmons-Smith cyclopropanation conditions. The hydroxyl group directs the cyclopropanation to occur on a specific face of the alkene.

  • Retro-Aldol Cleavage: Cleave the chiral auxiliary from the cyclopropyl aldol product using appropriate conditions to yield the enantiomerically enriched cyclopropane carboxaldehyde and recover the chiral auxiliary.

Biocatalytic and Chemoenzymatic Methods

Nature's catalysts, enzymes, offer unparalleled selectivity. Engineered enzymes, such as variants of cytochrome P450 and myoglobin, have been developed to catalyze asymmetric cyclopropanation reactions with high efficiency and stereocontrol.[2][17][18][19]

Mechanistic Rationale and Experimental Choices

These biocatalytic systems typically involve a heme-containing protein that, in the presence of a carbene precursor (often a diazo compound) and a reducing agent, forms an iron-porphyrin carbene intermediate. This reactive species is then transferred to an alkene substrate within the precisely shaped active site of the enzyme, leading to high stereoselectivity. The choice of enzyme variant is critical and is often determined through directed evolution to optimize performance for a specific substrate.

G cluster_3 Biocatalytic Cyclopropanation A Engineered Enzyme (e.g., P450) D Enzyme-Carbene Intermediate A->D B Diazo Compound B->D C Reducing Agent (e.g., NADH) C->D F Chiral Cyclopropane D->F Stereoselective Carbene Transfer in Active Site E Alkene Substrate E->F

Figure 4: Simplified workflow of biocatalytic cyclopropanation.

Experimental Protocol: General Biocatalytic Cyclopropanation

Materials:

  • Engineered enzyme (lyophilized powder or cell-free extract)

  • Buffer solution (e.g., phosphate buffer at optimal pH)

  • Alkene substrate

  • Diazo compound (e.g., ethyl diazoacetate)

  • Cofactor regeneration system (if necessary)

  • Organic co-solvent (if substrate has low aqueous solubility)

Procedure:

  • Prepare the reaction mixture by dissolving the engineered enzyme in the buffer.

  • Add the alkene substrate (and co-solvent if needed).

  • Initiate the reaction by adding the diazo compound.

  • Incubate the reaction at a controlled temperature with shaking.

  • Monitor the reaction progress by analyzing aliquots.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product by chromatography.

Comparative Performance Analysis

MethodologyCarbene PrecursorCatalystScalabilitySafety ConsiderationsTypical Enantioselectivity (ee%)
Rhodium-Catalyzed Diazo CompoundsChiral Rh(II) ComplexesLab to Pilot ScaleDiazo compounds can be explosive and toxic.90-98%[6][7]
Cobalt-Catalyzed DihaloalkanesChiral Co(II) ComplexesLab to Industrial ScaleAvoids explosive diazo compounds.[1][12]90-97%[12]
Chiral Auxiliary Varies (e.g., CH₂I₂)StoichiometricLab ScaleRequires multi-step synthesis and cleavage.>95%[15]
Biocatalytic Diazo CompoundsEngineered EnzymesLab Scale (can be challenging to scale)Requires handling of diazo compounds.>95%[2][19]

Conclusion

The synthesis of this compound and its analogs is a dynamic field with multiple viable synthetic strategies.

  • Rhodium-catalyzed cyclopropanation offers high enantioselectivity for a broad range of substrates but is often limited by the cost and safety concerns associated with diazo reagents.

  • Cobalt-catalyzed methods present a highly attractive alternative for large-scale synthesis due to their use of safer carbene precursors and lower catalyst cost.

  • Chiral auxiliary-based approaches provide a reliable, albeit more laborious, route for achieving high enantiopurity on a laboratory scale.

  • Biocatalysis represents a green and highly selective option, though scalability and substrate scope can be limitations.

The choice of the most appropriate synthetic equivalent will depend on the specific requirements of the project, including the desired scale, cost constraints, safety protocols, and the available chemical and biological catalysis infrastructure.

References

A Comparative Analysis of the Biological Activity of Compounds Containing the Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Covalent Inhibition

In the landscape of modern medicinal chemistry, the discovery of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a significant driver of innovation. The cyclopropane ring, once viewed as a mere bioisostere for double bonds, has emerged as a sophisticated tool for imparting conformational rigidity and metabolic stability to drug candidates.[1][2] This guide focuses on a particularly compelling cyclopropane derivative: the ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate moiety . Its incorporation into the structure of Nirmatrelvir (PF-07321332), the active component of the COVID-19 oral antiviral Paxlovid, has cemented its status as a critical pharmacophore for the development of covalent inhibitors targeting cysteine proteases.[3][4][5]

This document provides a comprehensive comparison of the biological activity of compounds featuring this moiety against alternative inhibitor classes. We will delve into the mechanistic underpinnings of its efficacy, present objective experimental data, and provide detailed protocols for the evaluation of novel inhibitors, adhering to the principles of scientific integrity and reproducibility.

The Mechanism of Action: Covalent Targeting of Cysteine Proteases

The primary biological activity associated with the cyanocyclopropane moiety is the irreversible inhibition of cysteine proteases.[6] These enzymes, which are essential for the lifecycle of many viruses and are implicated in various human diseases, utilize a catalytic cysteine residue in their active site for peptide bond hydrolysis.[7][8] Compounds containing the cyanocyclopropane warhead function as mechanism-based inhibitors through a two-step process.

  • Reversible Binding (Formation of the Enzyme-Inhibitor Complex): The inhibitor first docks non-covalently into the enzyme's active site. The affinity of this initial binding is determined by the interactions between the inhibitor's recognition elements and the enzyme's substrate-binding pockets (e.g., S1, S2, S4). The rigid cyclopropane scaffold plays a crucial role here, minimizing the entropic penalty of binding and pre-organizing the molecule into a conformationally favorable state for interaction.[9][10]

  • Irreversible Covalent Bond Formation: Once optimally positioned, the electrophilic nitrile group is subjected to nucleophilic attack by the deprotonated thiol of the catalytic cysteine residue (e.g., Cys145 in the SARS-CoV-2 main protease).[3][6] This forms a stable, covalent thioimidate adduct, effectively and irreversibly inactivating the enzyme.

G E Free Enzyme (E) (Cys-SH) EI Enzyme-Inhibitor Complex (E•I) E->EI KI I Inhibitor (I) (R-CN) EI_covalent Covalently Bound Complex (E-I) (Cys-S-C=N-R) EI->EI_covalent kinact

This covalent mechanism offers a significant advantage in terms of potency and duration of action compared to non-covalent inhibitors, as the restoration of enzyme activity requires de novo protein synthesis rather than simple dissociation of the inhibitor.

Comparative Analysis with Alternative Inhibitors

The efficacy of the cyanocyclopropane scaffold is best understood in the context of other protease inhibitor strategies. We will compare it to inhibitors with different electrophilic warheads and to antivirals with entirely different mechanisms of action.

Comparison of Cysteine Protease Warheads

The choice of an electrophilic "warhead" is critical in designing covalent inhibitors, as it dictates reactivity, selectivity, and potential for off-target effects.

Warhead ClassExample CompoundMechanismAdvantagesDisadvantages
Nitrile (Cyanocyclopropane) NirmatrelvirNucleophilic attack by Cys thiol on nitrile carbonHigh selectivity, good metabolic stability, moderate reactivity reducing off-target effects.[5][6]Generally requires precise positioning for reaction to occur.
Aldehyde GC376Forms a reversible covalent hemithioacetal with Cys thiolHighly reactive, potent inhibition.[9]Can be less stable metabolically; higher reactivity may lead to off-target effects with other cellular nucleophiles.
α,β-Unsaturated Carbonyl (Michael Acceptor) Various experimentalMichael addition of Cys thiol across the double bondTunable reactivity based on substituents.Potential for off-target reactions with other nucleophiles like glutathione.[7]
Epoxide E-64Ring-opening by Cys thiolBroad-spectrum cysteine protease inhibition.[11]Can be highly reactive, leading to lower selectivity.
Comparison with Alternative Antiviral Mechanisms

For a broader perspective, particularly in the context of virology, it is useful to compare protease inhibition with other validated antiviral strategies.

FeatureProtease Inhibitor (Nirmatrelvir)Polymerase Inhibitor (Remdesivir)
Target Main Protease (Mpro / 3CLpro).[12][13]RNA-dependent RNA polymerase (RdRp).
Mechanism Prevents cleavage of viral polyproteins, halting the formation of a functional replication complex.[14]Acts as a nucleoside analog, causing premature termination of viral RNA synthesis.
Administration Oral.[15]Intravenous.
Spectrum Potentially broad-spectrum against coronaviruses due to conserved Mpro active site.[4][5]Active against several RNA viruses, including Coronaviridae and Filoviridae.

Quantitative Performance Data

The following table summarizes key performance metrics for evaluating antiviral compounds. The data for the hypothetical "Cyanocyclopropane Analog" is representative of what would be expected for a potent and selective inhibitor based on this scaffold.

CompoundTargetKᵢ (nM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
Nirmatrelvir SARS-CoV-2 Mpro3.1[14]>100,00016-38[16]>100>2600
GC376 (Aldehyde) SARS-CoV-2 Mpro~4N/A (Reversible)~40>100>2500
E-64 (Epoxide) Papain / Cathepsins<10~2,000,000N/AN/AN/A
Remdesivir SARS-CoV-2 RdRpN/AN/A~10>10>1000
  • Kᵢ (Inhibition Constant): Measures the binding affinity of the inhibitor to the enzyme. A lower value indicates tighter binding.

  • kᵢₙₐ꜀ₜ/Kᵢ (Second-order rate constant): The gold standard for measuring the efficiency of covalent inhibitors, reflecting both binding affinity and the rate of covalent modification.[17] A higher value indicates a more efficient inhibitor.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response in a cell-based assay.[18]

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration that kills 50% of host cells in an uninfected culture.[19]

  • Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a larger therapeutic window.[20]

Experimental Protocols for Inhibitor Evaluation

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following are standardized, self-validating workflows for characterizing novel cysteine protease inhibitors.

G

Protocol 1: Biochemical Cysteine Protease Inhibition Assay

This protocol determines the kinetic parameters of inhibition against a purified, recombinant protease.

  • Objective: To determine Kᵢ and kᵢₙₐ꜀ₜ.

  • Rationale: This cell-free assay isolates the interaction between the inhibitor and its direct target, providing a pure measure of inhibitory potency and covalent modification efficiency without confounding factors like cell permeability.[17][21]

  • Materials:

    • Recombinant cysteine protease (e.g., SARS-CoV-2 3CLpro).

    • Fluorogenic substrate (e.g., Z-Phe-Arg-MCA).[22]

    • Assay Buffer: 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 0.05% Brij 35.[22]

    • Test compound and DMSO for dilution.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer.

    • In a 96-well plate, add a fixed concentration of the recombinant enzyme to wells containing varying concentrations of the inhibitor. Include a "no inhibitor" control (DMSO vehicle).

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. This time-dependent incubation is critical for observing covalent inhibition.[21]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for MCA).

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (kₒᵦₛ).

    • Perform a secondary plot of kₒᵦₛ versus inhibitor concentration. Fit this data to the Michaelis-Menten equation for covalent inhibitors to determine kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration at half-maximal inactivation rate).[17]

Protocol 2: Cell-Based Antiviral Efficacy Assay

This protocol measures the ability of a compound to inhibit viral replication in a host cell culture.

  • Objective: To determine the EC₅₀.

  • Rationale: This assay confirms that the compound can penetrate the host cell membrane, is stable in the cellular environment, and can inhibit the viral target in its native context, which is a critical step for predicting in vivo efficacy.[23]

  • Materials:

    • Susceptible host cell line (e.g., Vero-E6 for SARS-CoV-2).[20]

    • Live virus stock with a known titer.

    • Cell culture medium (e.g., DMEM with 2% FBS).

    • Test compound.

    • 96-well cell culture plates.

  • Procedure:

    • Seed host cells into a 96-well plate and allow them to form a confluent monolayer overnight.[20]

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound. Include "no drug" (vehicle) and "no virus" controls.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), typically low for spreading infection assays.[18]

    • Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

    • Assess the viral-induced cytopathic effect (CPE) or quantify viral load. Common methods include:

      • Neutral Red or MTT Assay: Measures cell viability. Reduced CPE results in higher viability.[23]

      • Immunofluorescence: Staining for a viral antigen to quantify the percentage of infected cells.[18]

      • qPCR: Quantifying viral RNA released into the supernatant.

    • Plot the percentage of viral inhibition versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀.

Protocol 3: Cytotoxicity Assay

This protocol is run in parallel with the antiviral assay to measure the compound's toxicity to the host cells.

  • Objective: To determine the CC₅₀.

  • Rationale: A potent antiviral is only useful if it is not toxic to the host. This assay is essential for establishing a therapeutic window and weeding out non-specific, cytotoxic compounds early in the discovery process.[19][24]

  • Procedure:

    • This assay is set up identically to the Cell-Based Antiviral Assay (Protocol 2), with one critical difference: no virus is added to the wells. [18]

    • Seed the same host cells and treat them with the same serial dilutions of the test compound.

    • Incubate for the same duration (e.g., 48-72 hours).

    • Measure cell viability using a standard method like MTT, MTS, or neutral red uptake.[20]

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use a non-linear regression model to calculate the CC₅₀.

Conclusion and Future Outlook

The this compound moiety represents a pinnacle of rational drug design, combining a conformationally rigid scaffold with a selective and moderately reactive covalent warhead. Its success in Nirmatrelvir has validated the strategy of targeting viral cysteine proteases and has provided a powerful template for future drug development.[5][9] Compared to alternatives like highly reactive aldehydes or broad-spectrum epoxides, the cyanocyclopropane group offers a more refined balance of potency, selectivity, and safety.

Future research will likely focus on incorporating this and similar cyclopropane-based moieties into inhibitors for other viral proteases (e.g., from MERS-CoV, SARS-CoV-1) and human cysteine proteases like cathepsins, which are implicated in cancer and inflammatory disorders.[9][25] The robust experimental workflows detailed in this guide provide a clear and reliable path for the evaluation and optimization of the next generation of covalent therapeutics built upon this privileged scaffold.

References

The Strategic Role of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate Derivatives in PROTAC Design: A Comparative Guide to Linker-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of PROTACs incorporating ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate derivatives as a key structural element within the linker. We will objectively compare the performance of these rigid linkers against more conventional flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive connector; it actively influences the physicochemical properties of the molecule and is pivotal in the formation of a productive ternary complex between the target protein and the E3 ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two recruited proteins, which is crucial for efficient ubiquitination and subsequent degradation. An improperly designed linker can lead to steric hindrance or unproductive binding, thereby diminishing the PROTAC's efficacy.

The this compound moiety introduces a degree of rigidity into the linker, a strategy that has been shown to improve the metabolic stability of PROTACs. This guide will explore the nuanced effects of this specific structural motif on PROTAC performance.

Comparative Analysis of Linker Performance in BTK Degraders

Bruton's Tyrosine Kinase (BTK) is a well-validated target in various B-cell malignancies. The development of BTK-targeting PROTACs represents a promising strategy to overcome resistance to traditional inhibitors. Here, we compare a novel cereblon (CRBN)-recruiting BTK PROTAC incorporating a rigid cyclopropane-containing linker (Compound 3e) with its more flexible counterpart (Compound 6e) to elucidate the impact of linker rigidity on degradation activity and metabolic stability.[1]

CompoundLinker TypeBTK Degradation (DC50, nM)Metabolic Stability (T1/2, min)
3e Rigid (contains cyclopropane) Potent >145
6e Flexible Highly Potent Poor

Table 1: Comparison of a BTK PROTAC with a rigid cyclopropane-containing linker (3e) and a flexible linker (6e). Data sourced from a study on BTK PROTACs with improved metabolic stability.[1]

The data clearly indicates that while both compounds effectively induce BTK degradation, the introduction of a rigid linker in compound 3e significantly enhances its metabolic stability, a critical parameter for in vivo efficacy.[1] This improved stability is attributed to the conformationally restricted nature of the cyclopropane ring, which can limit enzymatic degradation.

The Impact of Linker Composition on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is another high-priority target in oncology. The following data compares BRD4-degrading PROTACs with different linker compositions, highlighting the superior performance of a PROTAC with an ethylenedioxy linker (B24 ) over those with simple carbon chains.

CompoundLinker CompositionBRD4 Degradation (DC50, nM)Max Degradation (Dmax)
B24 Ethylenedioxy Chain 0.75 ± 0.16 >95%
B23 Ethylenedioxy Chain Potent Maintained excellent degradation
B25 Ethylenedioxy Chain Potent Maintained excellent degradation

Table 2: Degradation efficiency of BRD4-targeting PROTACs with varying linker compositions. Data from a study on highly efficacious PROTACs targeting BRD4.[2]

Compound B24 demonstrated remarkable potency with a DC50 value of 0.75 nM and achieved over 95% degradation of BRD4.[2] This suggests that the incorporation of ether linkages, similar to those found in PEG linkers, can confer favorable properties that enhance PROTAC efficiency. While this example does not directly feature the this compound moiety, it underscores the principle that linker composition is a key determinant of PROTAC activity. The rigidity and polarity introduced by specific chemical motifs can significantly influence the formation of a stable and productive ternary complex.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon these findings, we provide detailed methodologies for key experiments in PROTAC evaluation.

Protocol 1: Determination of PROTAC-Mediated Protein Degradation (DC50 and Dmax) by Western Blot

This protocol outlines the steps to quantify the dose-dependent degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line expressing the target protein) in appropriate media and conditions.

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Logic: PROTAC Design and Evaluation Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Ternary_Complex cluster_ternary Productive Ternary Complex PROTAC PROTAC (Rigid Linker) Target Target Protein (e.g., BTK) PROTAC->Target Binds to E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits

References

A Comparative Guide to the Synthesis of Ethyl (1R,2S)-2-Cyanocyclopropane-1-carboxylate: An Essential Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of complex molecular scaffolds is a perpetual challenge. Among these, the cyclopropane ring, a motif increasingly found in pharmaceuticals due to its unique conformational constraints and metabolic stability, presents a formidable synthetic hurdle. This guide provides an in-depth comparison of alternative synthetic routes to a particularly valuable chiral building block: ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This molecule serves as a key intermediate in the synthesis of various biologically active compounds.

Herein, we will move beyond a simple recitation of protocols. Instead, we will dissect the causality behind the experimental choices for four distinct and powerful synthetic strategies: Catalytic Asymmetric Cyclopropanation, the Corey-Chaykovsky Reaction, Michael Initiated Ring Closure (MIRC), and Enzymatic Synthesis. Each method will be evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality in a research and development setting.

The Target Molecule: A Brief Overview

This compound possesses two contiguous stereocenters on a strained three-membered ring, making its stereocontrolled synthesis a significant challenge. The cis relationship between the cyano and ester groups, along with the specific (1R,2S) absolute stereochemistry, necessitates highly selective synthetic methodologies.

Comparative Analysis of Synthetic Strategies

We will now explore four distinct approaches to the synthesis of our target molecule. Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and a summary of its advantages and disadvantages.

Catalytic Asymmetric Cyclopropanation

This is arguably the most direct and widely explored method for the synthesis of substituted cyclopropanes. The reaction involves the transfer of a carbene fragment from a diazo compound to an alkene, mediated by a transition metal catalyst. The stereochemical outcome is dictated by the chiral ligands coordinated to the metal center. For our target molecule, the reaction of acrylonitrile with ethyl diazoacetate (EDA) is the most logical approach.

The catalytic cycle for a rhodium(II)-catalyzed cyclopropanation is initiated by the reaction of the dirhodium(II) catalyst with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a rhodium carbene intermediate. This highly electrophilic species then reacts with the alkene (acrylonitrile) in a concerted, yet often asynchronous, manner to form the cyclopropane ring and regenerate the active catalyst. The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the alkene, thus controlling the enantioselectivity of the reaction.

G cluster_0 Catalytic Cycle A Rh₂(L*)₄ C Rh₂(L*)₄=CHCO₂Et (Chiral Rhodium Carbene) A->C - N₂ B N₂CHCO₂Et (Ethyl Diazoacetate) E Transition State C->E + Acrylonitrile D Acrylonitrile E->A - Product F This compound E->F G cluster_1 Corey-Chaykovsky Reaction A Ethyl Acrylate C Michael Adduct (Enolate Intermediate) A->C + Ylide B Cyano-stabilized Sulfur Ylide D Intramolecular SN2 Cyclization C->D E Ethyl 2-cyanocyclopropane-1-carboxylate D->E - Dimethyl Sulfide G cluster_2 Michael Initiated Ring Closure A Ethyl 2-bromoacrylate C Michael Adduct A->C + Enolate B Enolate of Ethyl Cyanoacetate D Intramolecular SN2 Cyclization C->D E Ethyl 2-cyanocyclopropane-1-carboxylate D->E - Br⁻ G cluster_3 Enzymatic Cyclopropanation A Engineered Heme Protein (FeII) C Iron-Carbene Intermediate A->C - N₂ B Ethyl Diazoacetate E Enzyme-Substrate Complex C->E + Acrylonitrile D Acrylonitrile E->A - Product F This compound E->F

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (CAS No: 699-23-0). As a molecule containing a cyanide group, this compound presents significant toxicological risks that demand meticulous adherence to safety and disposal procedures. This document is intended for laboratory professionals engaged in research and development and is designed to ensure operational safety and regulatory compliance.

The cornerstone of this protocol is risk mitigation. The cyanide moiety (-CN) is a potent inhibitor of cellular respiration and is highly toxic.[1] The primary danger during handling and disposal, beyond direct exposure, is the inadvertent reaction with acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Therefore, the segregation of cyanide-containing waste from all other chemical waste streams, particularly acidic ones, is a non-negotiable principle of this procedure.

Hazard Profile and Essential Precautions

Before handling or generating waste, it is critical to understand the specific hazards associated with this compound. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4]

Hazard ClassificationCategoryGHS Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3]

Core Safety Mandates:

  • Engineering Controls: All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified laboratory chemical fume hood.[1][5] Ensure an emergency safety shower and eyewash station are immediately accessible.[3]

  • Personal Protective Equipment (PPE): A robust PPE ensemble is required. This includes:

    • Eye Protection: Safety goggles with side-shields or a face shield.[3]

    • Hand Protection: Impermeable protective gloves (e.g., nitrile for incidental contact; consider thicker butyl rubber for direct handling or spill cleanup).[1][3] Always inspect gloves before use and wash hands thoroughly after removal.[6]

    • Body Protection: An impervious lab coat, long pants, and closed-toe shoes are mandatory.[3][7]

  • Work Practices: Never work alone when handling cyanides.[1] Inform colleagues in the vicinity of the work being performed. Do not eat, drink, or smoke in the laboratory.[8]

Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Adherence to institutional and federal regulations is mandatory.

Step 1: Waste Container Selection and Labeling
  • Obtain a Designated Waste Container: Contact your institution's Environmental Health & Safety (EH&S) department to obtain an approved hazardous waste container.[10] The container must be made of a compatible material (e.g., high-density polyethylene) and have a liquid-tight, screw-on cap.[1]

  • Labeling is Critical: Before adding any waste, affix a hazardous waste tag to the container. Clearly label it as: "HAZARDOUS WASTE - CYANIDE" "this compound" "DANGER: DO NOT MIX WITH ACIDS - Releases Toxic Hydrogen Cyanide Gas" [1]

  • Segregate Waste Types: Use separate, dedicated containers for liquid and solid cyanide-contaminated waste.[10] Solid waste includes contaminated gloves, absorbent pads, and weighing papers.

Step 2: Accumulating Waste
  • Location: The waste container must be kept in a designated satellite accumulation area, which should be within or near the fume hood where the work is performed.[10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[2]

  • Transferring Waste: Carefully transfer the waste chemical or contaminated solutions into the labeled container using a funnel to prevent spills. Perform this transfer inside the fume hood.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.

Step 3: Decontamination of Glassware and Surfaces

Proper decontamination prevents cross-contamination and accidental exposures.

  • Initial Rinse: Rinse all contaminated glassware three times with a small amount of a basic solution, such as dilute sodium hydroxide (pH >10).[1] Collect these rinsates as cyanide waste in your designated liquid waste container. The high pH stabilizes the cyanide ion and prevents HCN formation.

  • Oxidative Decontamination (Optional, follow EH&S guidance): For thorough decontamination, glassware can be rinsed with an alkaline bleach solution (pH ≥ 10) inside the fume hood. This process oxidizes the toxic cyanide to the much less toxic cyanate ion.[1][11] CAUTION: If the pH drops below 10, highly toxic cyanogen chloride (CNCl) gas can be generated.[1] Dispose of this rinse solution as hazardous waste.

  • Final Cleaning: After decontamination, glassware can be washed with soap and water.[1]

Step 4: Arranging for Final Disposal
  • Complete the Waste Tag: Fill out the hazardous waste tag completely, including the full chemical name and estimated concentrations.

  • Request Pickup: Once the container is full or the project is complete, follow your institution's procedures to request a pickup by the EH&S department.[10] Do not pour any cyanide-containing waste down the drain.[9]

Emergency Procedures: Spills and Exposures

Small Spill (Contained within a Fume Hood):
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads).[2]

  • Gently wipe the area with a cloth dampened with a high pH solution (e.g., soap and water with a pH of 10) to avoid dust.[1]

  • Place all contaminated cleanup materials into a heavy-duty plastic bag or a designated solid cyanide waste container.[1] Seal and label it as hazardous waste.

  • Wipe the area again with the alkaline solution, followed by a final water rinse.

Large Spill (Outside of a Fume Hood or Unmanageable):
  • EVACUATE IMMEDIATELY. Alert all personnel to evacuate the laboratory.[10]

  • If safe to do so, close the laboratory door to contain the vapors.

  • Activate the nearest fire alarm to initiate a building-wide evacuation.

  • Call your institution's emergency number or 911 from a safe location. Provide the chemical name and location of the spill.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoid mouth-to-mouth).[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making and segregation process for managing this compound waste.

G start Waste Generated (Neat Chemical, Solutions, or Contaminated Solids) container_select Select Designated Cyanide Waste Container start->container_select labeling Label Container: 'CYANIDE WASTE - NO ACIDS' container_select->labeling transfer Transfer Waste (Inside Fume Hood) labeling->transfer storage Securely Cap & Place in Secondary Containment transfer->storage danger DANGER! Lethal HCN Gas Evolution transfer->danger Accidental Mixing pickup Store in Satellite Area & Request EH&S Pickup storage->pickup acid_waste Acidic Waste Stream acid_waste->danger

Caption: Critical workflow for cyanide waste segregation.

References

A Researcher's Guide to the Safe Handling of Ethyl (1R,2S)-2-Cyanocyclopropane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for safe laboratory practices. The information herein is synthesized from established safety data and best practices for handling reactive chemical compounds.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

The presence of the cyanocyclopropane moiety warrants treating this compound with the same caution as other cyanide-containing substances. Cyanide compounds can be highly toxic, and some may react with acids to produce highly toxic hydrogen cyanide gas.[2][3] Therefore, a thorough risk assessment is mandatory before any handling of this material.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Safety goggles with side-shields are required to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are generally sufficient for handling cyanide salts, but it is always best to consult the glove manufacturer's compatibility chart for the specific chemical.[3] Double gloving is a recommended practice to provide an extra layer of protection.[2][4][5]

  • Body Protection : A full-length laboratory coat with long sleeves must be worn to protect the skin.[2][3] For tasks with a higher risk of splashes or spills, impervious clothing should be considered.[1]

  • Respiratory Protection : A suitable respirator may be required if there is a risk of inhaling dust or aerosols, especially outside of a certified chemical fume hood.[1] The use of respirators must be in accordance with a written institutional program that includes training, fit testing, and medical evaluation.[6]

Safe Handling and Engineering Controls

Proper engineering controls are the primary means of minimizing exposure.

  • Chemical Fume Hood : All handling of this compound, including weighing and transferring, must be conducted in a certified laboratory chemical fume hood to ensure adequate ventilation.[3][4]

  • Designated Area : Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with signs indicating the chemical hazard.[2]

  • Ventilation : Ensure adequate ventilation in all areas where the chemical is handled and stored.[1]

  • Emergency Equipment : An accessible and recently tested safety shower and eyewash station are mandatory in the work area.[2][3]

Step-by-Step Handling Protocol:
  • Preparation : Before starting work, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing and Transfer : If possible, weigh the compound directly within the fume hood. If the balance is outside the hood, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it.[4]

  • During the Reaction : Keep the fume hood sash at the lowest practical height. Avoid contact with acids, as this may generate toxic hydrogen cyanide gas.[2]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact : Remove all contaminated clothing and rinse the affected skin area with plenty of water for 15 minutes in a safety shower. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills : For small spills within a fume hood, use chemical absorbent pads to wipe up the solution. For solid spills, carefully sweep to avoid creating dust, possibly using a cloth dampened with a pH 10 soap solution.[4] All cleanup materials must be treated as hazardous waste. For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Plan

All waste containing this compound must be disposed of as hazardous waste.

  • Waste Segregation : Solid and liquid cyanide-containing wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[2]

  • Container Management : Use approved, corrosion-resistant containers for waste storage. Do not use ordinary plastic containers.

  • Decontamination : Glassware and equipment should be decontaminated within a fume hood. A common procedure involves rinsing with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse. All rinsates should be collected as hazardous waste.[5]

  • Waste Pickup : Follow your institution's procedures for hazardous waste pickup. Ensure waste containers are properly labeled.[3] Professional hazardous waste disposal services should be used for the final treatment and disposal of cyanide waste.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Review SDS & SOP ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weighing & Transfer hood->weigh reaction Perform Reaction weigh->reaction decon Decontaminate Work Area & Glassware reaction->decon waste Segregate & Label Hazardous Waste decon->waste wash Wash Hands Thoroughly waste->wash end end wash->end End of Process

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.